molecular formula C9H5BrN2O2 B152763 8-Bromo-5-nitroisoquinoline CAS No. 252861-41-9

8-Bromo-5-nitroisoquinoline

Cat. No.: B152763
CAS No.: 252861-41-9
M. Wt: 253.05 g/mol
InChI Key: BCQCHGICDSWPJK-UHFFFAOYSA-N
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Description

8-Bromo-5-nitroisoquinoline is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQCHGICDSWPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593222
Record name 8-Bromo-5-nitroisoquinoline
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Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252861-41-9
Record name 8-Bromo-5-nitroisoquinoline
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Record name 8-Bromo-5-nitroisoquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Bromo-5-nitroisoquinoline: A Technical Overview of a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 252861-41-9 Molecular Formula: C₉H₅BrN₂O₂ Molecular Weight: 253.05 g/mol

This technical guide provides a comprehensive overview of 8-Bromo-5-nitroisoquinoline, a halogenated nitroaromatic heterocyclic compound. Due to the limited availability of specific research data for this particular isomer, this document also includes detailed information on the closely related and more extensively studied isomer, 5-Bromo-8-nitroisoquinoline (CAS Number 63927-23-1), to provide valuable context and comparative insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

While specific experimental data for this compound is scarce, general properties can be inferred from supplier information and comparison with its isomer.

Table 1: Physicochemical Data of Bromo-nitroisoquinoline Isomers

PropertyThis compound (CAS 252861-41-9)5-Bromo-8-nitroisoquinoline (CAS 63927-23-1)
Appearance SolidLight yellow to orange powder/crystals
Purity Typically ≥98%≥90%
Storage Sealed in dry, room temperature conditionsSealed in dry, room temperature conditions
IUPAC Name This compound5-bromo-8-nitroisoquinoline
InChI Key BCQCHGICDSWPJK-UHFFFAOYSA-NULGOLOXWHJEZNZ-UHFFFAOYSA-N

Safety Information:

This compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[1] Standard precautionary measures, such as wearing personal protective equipment and ensuring adequate ventilation, should be followed.

Synthesis and Experimental Protocols

One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

A convenient one-pot procedure for the preparation of 5-bromo-8-nitroisoquinoline has been developed, avoiding the isolation of the 5-bromoisoquinoline intermediate.[3] This method is scalable from grams to kilograms.[3]

Experimental Protocol:

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet.

  • Initial Reaction: Concentrated sulfuric acid (96%) is charged into the flask and cooled to 0°C. Isoquinoline is then slowly added while maintaining the internal temperature below 30°C.

  • Bromination: The solution is cooled to -25°C, and N-bromosuccinimide (NBS) is added in portions, keeping the temperature between -22 and -26°C. The mixture is stirred for several hours at controlled low temperatures.

  • Nitration: After the bromination is complete, potassium nitrate is added to the reaction mixture.

  • Workup: The reaction mixture is poured onto crushed ice, and the pH is adjusted to precipitate the crude product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a heptane/toluene mixture to yield pure 5-bromo-8-nitroisoquinoline.[2]

Diagram 1: Synthetic Workflow for 5-Bromo-8-nitroisoquinoline

G reagents Isoquinoline, Conc. H₂SO₄ bromination Bromination (NBS, -25°C) reagents->bromination intermediate 5-Bromoisoquinoline (in situ) bromination->intermediate nitration Nitration (KNO₃) intermediate->nitration product 5-Bromo-8-nitroisoquinoline nitration->product workup Workup (Ice, pH adjustment) product->workup purification Purification (Recrystallization) workup->purification final_product Pure Product purification->final_product

Caption: One-pot synthesis of 5-Bromo-8-nitroisoquinoline.

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is not publicly available, ChemicalBook indicates the existence of NMR spectra.[4][5] For the related isomer, 5-bromo-8-nitroisoquinoline, some spectroscopic information has been published.[2] This data is crucial for the structural elucidation and purity assessment of the synthesized compounds.

Applications in Research and Drug Development

Bromo-nitroisoquinoline derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds.[3][6][7] The bromo- and nitro- functional groups offer versatile handles for further chemical transformations.

Potential Chemical Transformations:

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the bromine atom by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group for a wide range of chemical modifications, including N-alkylation, N-acylation, and diazotization.[3]

  • Cross-Coupling Reactions: The bromo substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.

Diagram 2: Potential Reaction Pathways of Bromo-nitroisoquinolines

G start This compound snar SₙAr Reaction start->snar Nu⁻ reduction Nitro Reduction start->reduction [H] coupling Cross-Coupling start->coupling Pd catalyst, Coupling partner product_snar Substituted 5-nitroisoquinolines snar->product_snar product_reduction 8-Bromo-5-aminoisoquinoline reduction->product_reduction product_coupling Derivatized 5-nitroisoquinolines coupling->product_coupling

Caption: Key reaction types for functionalizing bromo-nitroisoquinolines.

While specific biological activities for this compound have not been reported, the broader class of substituted isoquinolines and quinolines, including brominated and nitrated derivatives, has been investigated for various therapeutic applications, such as anticancer and antimicrobial agents.[8][9][10][11] The development of novel synthetic routes and the exploration of the biological properties of less common isomers like this compound could present new opportunities in medicinal chemistry.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. However, a notable lack of specific research and data for this particular isomer exists in the public domain. The information available for its isomer, 5-Bromo-8-nitroisoquinoline, provides a valuable framework for understanding its likely chemical behavior and synthetic accessibility. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential utility for the scientific and drug development communities.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Bromo-5-nitroisoquinoline. Due to the limited availability of experimental data for this specific isomer, this document also includes detailed information on the closely related and more extensively studied isomer, 5-Bromo-8-nitroisoquinoline, for comparative purposes. The guide presents available quantitative data in structured tables, outlines a relevant experimental synthesis protocol, and includes a generalized experimental workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and chemical characteristics of bromonitroisoquinoline derivatives.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The introduction of bromo and nitro functional groups to the isoquinoline scaffold can significantly modulate its electronic properties, reactivity, and biological activity. This compound is a specific isomer of this class; however, literature detailing its specific physicochemical properties and biological functions is scarce. In contrast, the isomeric 5-Bromo-8-nitroisoquinoline is a well-characterized key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide collates the available information on this compound and provides context through the more abundant data on its 5-bromo-8-nitro isomer.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. For a comprehensive comparison, the experimentally determined properties of 5-Bromo-8-nitroisoquinoline are also provided.

This compound

Experimental data for this compound is limited. The available information is presented in Table 1, with predicted values in Table 2.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
CAS Number 252861-41-9[2]
Molecular Formula C₉H₅BrN₂O₂[3]
Molecular Weight 253.05 g/mol [2]
Physical Form Solid[2]
Storage Temperature Room Temperature (Sealed in dry conditions)[2]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
XlogP 2.6[3]
Comparative Isomer: 5-Bromo-8-nitroisoquinoline

The physicochemical properties of the more common isomer, 5-Bromo-8-nitroisoquinoline, are well-documented and provided in Table 3 for reference.

Table 3: Physicochemical Properties of 5-Bromo-8-nitroisoquinoline

PropertyValueSource
CAS Number 63927-23-1[4]
Molecular Formula C₉H₅BrN₂O₂[4]
Molecular Weight 253.05 g/mol [4]
Melting Point 136-140 °C[4][5]
Boiling Point (Predicted) 386.9 ± 27.0 °C[5]
Density (Predicted) 1.747 ± 0.06 g/cm³[5]
Physical Form Light yellow to yellow to orange powder/crystal[6]

Experimental Protocols

Below is a detailed protocol for the synthesis of the major isomer, 5-Bromo-8-nitroisoquinoline, which provides a relevant experimental context.

Synthesis of 5-Bromo-8-nitroisoquinoline

This procedure is adapted from a well-established method.[7]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Potassium Nitrate (KNO₃)

  • Dry ice-acetone bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of 5-Bromoisoquinoline (in situ):

    • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.

    • Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

    • Cool the resulting solution to -25°C in a dry ice-acetone bath.

    • Add 64.6 g (363 mmol) of N-bromosuccinimide in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.

    • Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Nitration to 5-Bromo-8-nitroisoquinoline:

    • To the reaction mixture containing the in situ generated 5-bromoisoquinoline, slowly add a solution of potassium nitrate in concentrated sulfuric acid at room temperature.

    • Stir the mixture for a designated period to allow for nitration.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution, typically with an aqueous base like ammonium hydroxide, while keeping the temperature low.

    • Collect the resulting precipitate by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent system such as heptane/toluene to yield pure 5-Bromo-8-nitroisoquinoline.

Note: The formation of the this compound isomer is a minor side reaction in this process. Isolation of this specific isomer would require careful chromatographic separation from the major product and other byproducts.

Mandatory Visualizations

Generalized Experimental Workflow

The following diagram illustrates a generalized "one-pot" workflow for the synthesis of bromonitroisoquinoline derivatives, based on the methodologies described in the literature.[1]

G Isoquinoline Isoquinoline Bromination Bromination (-30°C to -15°C) Isoquinoline->Bromination H2SO4 Conc. H₂SO₄ H2SO4->Bromination Bromoisoquinoline 5- or 8-Bromoisoquinoline (in situ) Bromination->Bromoisoquinoline NBS NBS NBS->Bromination Nitration Nitration Bromoisoquinoline->Nitration Product This compound (and isomers) Nitration->Product MetalNitrate Metal Nitrate (e.g., KNO₃) MetalNitrate->Nitration Workup Work-up & Purification Product->Workup FinalProduct Isolated Product Workup->FinalProduct

Caption: Generalized "One-Pot" Synthesis Workflow.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies on the biological activity and potential signaling pathway interactions of this compound in the public domain literature. While the broader class of quinoline and isoquinoline derivatives has been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities, this cannot be directly extrapolated to this specific, understudied isomer.[8][9] Further research is required to elucidate the biological profile of this compound.

Conclusion

This compound remains a poorly characterized compound, with a significant gap in the literature regarding its experimental physicochemical properties, specific synthesis protocols, and biological activity. The available data primarily consists of its basic identification, physical state, and predicted properties. In contrast, its isomer, 5-Bromo-8-nitroisoquinoline, is a well-documented and synthetically important molecule. This guide provides all currently available information on this compound, supplemented with comprehensive data on its more studied isomer to aid researchers in this field. Future experimental investigation is necessary to fully characterize this compound and to explore its potential applications in medicinal chemistry and materials science.

References

8-Bromo-5-nitroisoquinoline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 8-Bromo-5-nitroisoquinoline. This compound belongs to the substituted isoquinoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex, pharmacologically active molecules. This document summarizes its key chemical data and provides insight into its synthetic context.

Core Molecular Data and Properties

This compound is an isomer of the more extensively documented 5-Bromo-8-nitroisoquinoline. It is crucial for researchers to distinguish between these two compounds, as their distinct substitution patterns will lead to different chemical reactivity and biological activity in derivative compounds. The core properties of this compound are summarized below.

PropertyData
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol [1][2]
CAS Number 252861-41-9[1][3]
IUPAC Name This compound[1]
Physical Form Solid[1]
Storage Sealed in dry, room temperature conditions[1]
InChI Key BCQCHGICDSWPJK-UHFFFAOYSA-N[1]
SMILES C1=CC(=C2C=NC=CC2=C1--INVALID-LINK--[O-])Br[4]

Logical Relationship: Electrophilic Substitution of Isoquinoline

The synthesis of bromonitroisoquinolines proceeds via electrophilic aromatic substitution on the isoquinoline core. The positions of substitution (primarily at C5 and C8) are dictated by the reaction conditions, including temperature and the nature of the acid solvent. Careful control of these parameters is necessary to selectively synthesize the desired isomer. The diagram below illustrates the general synthetic relationship between isoquinoline and its brominated and nitrated derivatives.

G Isoquinoline Isoquinoline Bromoisoquinoline_5 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline_5 Bromination (e.g., NBS, H₂SO₄, low temp) Bromoisoquinoline_8 8-Bromoisoquinoline Isoquinoline->Bromoisoquinoline_8 Bromination (competing reaction) Product_5B_8N 5-Bromo-8-nitroisoquinoline Bromoisoquinoline_5->Product_5B_8N Nitration (e.g., KNO₃, H₂SO₄) Product_8B_5N This compound Bromoisoquinoline_8->Product_8B_5N Nitration (e.g., KNO₃, H₂SO₄)

Caption: Logical workflow for the synthesis of bromonitroisoquinoline isomers.

Experimental Protocols: Synthesis of Bromonitroisoquinolines

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a well-documented "one-pot" procedure exists for its isomer, 5-Bromo-8-nitroisoquinoline.[1][5] This method, which starts from isoquinoline, is instructive for understanding the general synthetic strategy for this class of compounds. It involves an initial bromination followed by nitration in the same reaction vessel.[1] The formation of the 5-bromo versus the 8-bromo intermediate is highly sensitive to temperature.[5]

Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline (Illustrative Example)

This protocol is adapted from a procedure published in Organic Syntheses and provides a high-yield method for preparing 5-Bromo-8-nitroisoquinoline.[5]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium Nitrate (KNO₃)

  • Crushed Ice

  • Heptane

  • Toluene

Procedure:

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, internal thermometer, and an addition funnel.

  • Acid Addition: The flask is charged with concentrated sulfuric acid and cooled to 0°C.

  • Isoquinoline Addition: Isoquinoline is added slowly via the addition funnel, ensuring the internal temperature is maintained below 30°C.

  • Bromination: The solution is cooled to between -26°C and -22°C. Recrystallized N-Bromosuccinimide is added in portions, maintaining the low temperature. The mixture is stirred for several hours at temperatures between -22°C and -18°C. Careful temperature control at this stage is critical to favor the formation of 5-bromoisoquinoline over the 8-bromo isomer.[5]

  • Nitration: The reaction mixture is warmed to 0°C. Potassium nitrate is added in portions, and the mixture is stirred for an additional 1-2 hours.

  • Quenching: The reaction mixture is poured carefully onto a large volume of crushed ice.

  • Workup and Isolation: The resulting precipitate is collected by filtration, washed, and then recrystallized from a mixture of heptane and toluene to yield pure 5-bromo-8-nitroisoquinoline.[5]

Experimental Workflow Diagram

The following diagram visualizes the key steps in the one-pot synthesis of 5-bromo-8-nitroisoquinoline, which illustrates the general approach to synthesizing related isomers.

G cluster_prep Reaction Preparation cluster_reaction Two-Step Synthesis cluster_workup Isolation & Purification A Charge H₂SO₄ B Cool to 0°C A->B C Add Isoquinoline (keep temp < 30°C) B->C D Cool to -25°C C->D E Add NBS (Bromination) (keep temp -26 to -22°C) D->E F Stir for 5 hours E->F G Add KNO₃ (Nitration) (at 0°C) F->G H Pour onto Ice G->H I Filter Solid H->I J Recrystallize I->J K Final Product J->K

Caption: Experimental workflow for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.

Applications in Drug Discovery and Development

Substituted isoquinolines are key intermediates in the synthesis of pharmaceutical compounds.[1][6] The functional groups on this compound offer multiple avenues for further chemical modification:

  • The Bromo Group: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

  • The Nitro Group: Can be readily reduced to an amine. This amino group is highly versatile and can be used for N-alkylation, N-acylation, diazotization followed by Sandmeyer-type reactions, or to direct further electrophilic substitutions.[5]

The strategic placement of these functional groups makes this compound a valuable starting material for building libraries of complex molecules to screen for biological activity against various therapeutic targets. While specific biological activities for this compound itself are not widely reported, its structural motifs are found in compounds explored for various pharmacological properties.

References

Navigating the Solubility Landscape of 8-Bromo-5-nitroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Qualitative Solubility Insights

The solubility of 8-Bromo-5-nitroisoquinoline in common organic solvents can be inferred from its purification procedures described in scientific literature. The following table summarizes these qualitative observations, which are crucial for designing synthesis workups, crystallization, and chromatography protocols.

Solvent SystemTemperatureSolubilityInference Source
Dichloromethane/Diethyl Ether (9:1 to 6:1)AmbientSolubleUsed as an eluent for column chromatography, indicating good solubility.[1]
Heptane/TolueneRefluxSolubleThe compound is dissolved in a hot mixture of these solvents for recrystallization.[1]
HeptaneIce-ColdSparingly Soluble / InsolubleUsed as a washing solvent for the isolated solid, suggesting low solubility at cold temperatures.[1]
Chloroform (CDCl₃)AmbientSolubleUsed as a solvent for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]
Dimethyl Sulfoxide (DMSO-d₆)AmbientSolubleUtilized as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocols: A Framework for Quantitative Determination

To empower researchers to generate specific and reliable solubility data, this section details a widely accepted methodology for determining the thermodynamic solubility of a compound like this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent(s) (e.g., acetonitrile, ethanol, ethyl acetate, etc.)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is maintained with the undissolved solid.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. For finer particles, centrifugation of the vials can be employed to achieve a clear separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles that could otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately weigh the filtered solution to determine its mass.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dry residue. The difference in weight corresponds to the mass of dissolved this compound.

    • Alternatively, the concentration of the filtered solution can be determined using a pre-validated analytical method like HPLC-UV. This involves creating a calibration curve with standard solutions of known concentrations. The filtered sample may require precise dilution to fall within the linear range of the calibration curve.

  • Calculation: Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Cease agitation and allow solid to settle (or centrifuge) D->E F Withdraw clear supernatant E->F G Filter through 0.22 µm syringe filter F->G H Quantify concentration (e.g., gravimetric or HPLC-UV) G->H I Calculate Solubility (mg/mL, g/L, mol/L) H->I

References

Spectroscopic Profile of Bromo-Nitro-Substituted Isoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for bromo-nitro-substituted isoquinolines, focusing on 8-Bromo-5-nitroisoquinoline and its constitutional isomer, 5-Bromo-8-nitroisoquinoline. Due to the limited availability of experimental data for this compound, this document presents a comprehensive analysis of the readily available data for the 5-bromo-8-nitro isomer, alongside predicted data for the 8-bromo-5-nitro variant. This information is critical for the unambiguous identification and characterization of these compounds in research and development settings.

Introduction

Bromo-nitro-substituted isoquinolines are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity and purity of these molecules. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data

A thorough search of available scientific literature and databases reveals a scarcity of experimental spectroscopic data for this compound. However, comprehensive experimental data is available for its constitutional isomer, 5-Bromo-8-nitroisoquinoline.

Data for 5-Bromo-8-nitroisoquinoline

The following tables summarize the experimental spectroscopic data for 5-Bromo-8-nitroisoquinoline.

Table 1: ¹H NMR Data for 5-Bromo-8-nitroisoquinoline [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.78s-H-1
8.84d5.9H-3
8.35d8.2H-7
8.33d8.3H-6
8.12ddJᴀ = 0.8, Jʙ = 6.0H-4

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Data for 5-Bromo-8-nitroisoquinoline [1]

Chemical Shift (δ) ppm
148.1
145.7
145.3
134.5
133.4
127.8
125.8
120.0
118.9

Solvent: DMSO-d₆

Table 3: IR Data for 5-Bromo-8-nitroisoquinoline [1]

Wavenumber (cm⁻¹)Assignment
3053Aromatic C-H stretch
1619C=C stretching
1580Aromatic ring stretch
1520 (approx.)Asymmetric NO₂ stretch
1485Aromatic ring stretch
1374Symmetric NO₂ stretch
1265C-N stretch
1201C-H in-plane bend

Sample Preparation: CHCl₃ solution

Data for this compound

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺252.96073
[M+Na]⁺274.94267
[M-H]⁻250.94617

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.

¹H NMR Spectroscopy Protocol:

  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

¹³C NMR Spectroscopy Protocol:

  • Instrument: A 100 or 125 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

FTIR Spectroscopy Protocol:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent.

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

  • Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation and Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Technique_Relationship Relationship of Spectroscopic Techniques to Molecular Structure Molecule Molecular Structure NMR NMR (¹H, ¹³C) Molecule->NMR Connectivity of Atoms (C-H Framework) IR IR Molecule->IR Functional Groups (Vibrational Modes) MS MS Molecule->MS Molecular Weight & Fragmentation Pattern

Caption: Relationship between spectroscopic techniques and molecular structural information.

References

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline, a fundamental heterocyclic scaffold in medicinal chemistry, undergoes electrophilic substitution reactions that are critical for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the electrophilic substitution patterns of isoquinoline, with a focus on nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It details the regioselectivity of these reactions, the underlying electronic and mechanistic principles, and provides detailed experimental protocols for key transformations. Quantitative data on reaction yields and isomer distributions are presented in structured tables for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the structure-reactivity relationships governing the functionalization of the isoquinoline nucleus.

Introduction: Reactivity and Regioselectivity of the Isoquinoline Core

Isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring exerts a significant electronic influence on the entire molecule. As a heteroatom, nitrogen is more electronegative than carbon, leading to a polarization of the electron density in the pyridine ring and making it electron-deficient. Consequently, the pyridine ring is deactivated towards electrophilic attack.

Electrophilic aromatic substitution (SEAr) on isoquinoline, therefore, preferentially occurs on the more electron-rich benzene ring (the carbocyclic ring).[1][2] Under acidic conditions, which are typical for many electrophilic substitution reactions, the nitrogen atom is protonated to form the isoquinolinium ion. This further deactivates the pyridine ring and directs the incoming electrophile to the benzene ring.

The primary sites of electrophilic attack on the isoquinoline ring are positions 5 and 8.[1][2][3] This regioselectivity can be rationalized by examining the stability of the Wheland intermediates (also known as sigma complexes or arenium ions) formed upon electrophilic attack at different positions. Attack at C5 and C8 allows for the positive charge to be delocalized over two rings without disrupting the aromaticity of the pyridine ring in all resonance structures. In contrast, attack at C6 and C7 leads to less stable intermediates where one of the resonance structures disrupts the pyridine ring's aromatic sextet.

The overall reactivity of isoquinoline towards electrophiles is lower than that of benzene but greater than that of pyridine.[3]

Key Electrophilic Substitution Reactions of Isoquinoline

This section details the most common electrophilic substitution reactions of isoquinoline, including quantitative data, experimental protocols, and mechanistic diagrams.

Nitration

Nitration of isoquinoline is a well-studied reaction that typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).

Reaction ConditionsProduct(s)Isomer Ratio (5-nitro : 8-nitro)Total YieldReference(s)
HNO₃, H₂SO₄, 0 °C5-Nitroisoquinoline and 8-Nitroisoquinoline90 : 10~90%[3]

Materials:

  • Isoquinoline

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate solution (10%)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 5.0 g of isoquinoline to the cold sulfuric acid with constant stirring.

  • Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the isoquinoline solution over 30 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

  • The isomers can be separated by fractional crystallization or column chromatography.

Nitration_Mechanism Isoquinoline Isoquinoline Isoquinolinium Isoquinolinium ion Isoquinoline->Isoquinolinium H⁺ (from H₂SO₄) MixedAcid HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) MixedAcid->Nitronium Generation of Electrophile Sigma_Complex_5 Wheland Intermediate (Attack at C5) Isoquinolinium->Sigma_Complex_5 Electrophilic Attack at C5 (Major) Sigma_Complex_8 Wheland Intermediate (Attack at C8) Isoquinolinium->Sigma_Complex_8 Electrophilic Attack at C8 (Minor) Nitronium->Sigma_Complex_5 Electrophilic Attack at C5 (Major) Nitronium->Sigma_Complex_8 Electrophilic Attack at C8 (Minor) Product_5 5-Nitroisoquinoline Sigma_Complex_5->Product_5 -H⁺ Product_8 8-Nitroisoquinoline Sigma_Complex_8->Product_8 -H⁺

Mechanism of Isoquinoline Nitration
Halogenation

Halogenation of isoquinoline, particularly bromination and chlorination, also proceeds with a preference for the 5-position. The reaction conditions can be controlled to favor monohalogenation.

ReactionReagentsProduct(s)YieldReference(s)
BrominationBr₂, AlCl₃ (melt)5-Bromoisoquinoline43-46%
BrominationNBS, H₂SO₄5-BromoisoquinolineGood
BrominationBr₂, excess AlCl₃5,8-Dibromoisoquinoline-
ChlorinationCl₂, AlCl₃5-ChloroisoquinolineModerate

Materials:

  • Isoquinoline

  • Aluminum Chloride (anhydrous)

  • Bromine

  • Hydrochloric Acid (10%)

  • Sodium Hydroxide solution (10%)

  • Chloroform

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, place 13.3 g of anhydrous aluminum chloride.

  • Melt the aluminum chloride using a heating mantle and add 6.5 g of isoquinoline with stirring.

  • Heat the mixture to 75 °C.

  • Slowly add 8.0 g of bromine from the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue heating and stirring the mixture at 75 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and carefully add 50 mL of 10% hydrochloric acid.

  • Make the solution basic (pH ~9-10) by the slow addition of 10% sodium hydroxide solution.

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water).

Halogenation_Mechanism Isoquinolinium Isoquinolinium ion Sigma_Complex_5 Wheland Intermediate (Attack at C5) Isoquinolinium->Sigma_Complex_5 Electrophilic Attack Halogen X₂ / Lewis Acid (e.g., Br₂/AlCl₃) Halonium X⁺ (Halonium ion) Halogen->Halonium Generation of Electrophile Halonium->Sigma_Complex_5 Electrophilic Attack Product_5 5-Haloisoquinoline Sigma_Complex_5->Product_5 -H⁺ Sulfonation_Mechanism Isoquinolinium Isoquinolinium ion Sigma_Complex_5 Wheland Intermediate (Attack at C5) Isoquinolinium->Sigma_Complex_5 Electrophilic Attack SulfonatingAgent SO₃ / H₂SO₄ SulfonatingAgent->Sigma_Complex_5 Electrophilic Attack Product_5 Isoquinoline-5-sulfonic acid Sigma_Complex_5->Product_5 -H⁺ FC_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up ActivatedIsoquinoline Activated Isoquinoline (e.g., Hydroxyisoquinoline) ReactionVessel Reaction in an inert solvent (e.g., CS₂, nitrobenzene) under anhydrous conditions ActivatedIsoquinoline->ReactionVessel AcylHalide Acyl Halide / Anhydride AcylHalide->ReactionVessel LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ReactionVessel Hydrolysis Hydrolysis (e.g., dilute HCl) ReactionVessel->Hydrolysis Extraction Extraction with organic solvent Hydrolysis->Extraction Purification Purification (e.g., Chromatography, Recrystallization) Extraction->Purification Product Acylated Isoquinoline Derivative Purification->Product

References

An In-depth Technical Guide to the Reactivity of the Nitro Group on the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities. The introduction of a nitro group onto this heterocyclic system profoundly alters its electronic properties, reactivity, and biological profile. This guide provides a comprehensive technical overview of the reactivity of the nitro group on the isoquinoline ring, with a focus on its implications for synthetic chemistry and drug development.

Synthesis of Nitroisoquinolines

The position of the nitro group on the isoquinoline ring dictates its reactivity and is primarily achieved through electrophilic nitration. The reaction conditions can be tuned to favor the formation of specific isomers.

Electrophilic Nitration

Direct nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 5-Nitroisoquinoline and 8-Nitroisoquinoline

  • Reagents: Isoquinoline, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • To a stirred and cooled solution of isoquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

    • The mixture is then poured onto crushed ice, and the resulting solution is carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the nitroisoquinoline isomers.

    • The solid precipitate is collected by filtration, washed with water, and dried.

    • The isomers are then separated by fractional crystallization or column chromatography.

ProductTypical YieldReference
5-Nitroisoquinoline90%[1]
8-Nitroisoquinoline10%[1]

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the isoquinoline ring, making it susceptible to nucleophilic attack and facilitating the reduction of the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group, particularly at the 5- or 7-position, activates the isoquinoline ring for nucleophilic aromatic substitution. A key example is the Chichibabin amination, where an amino group is introduced onto the ring.

Mechanism of Chichibabin Amination:

The reaction proceeds via the addition of an amide anion (from sodium amide) to an electron-deficient carbon atom of the pyridine ring, followed by the elimination of a hydride ion.

G cluster_0 Chichibabin Amination Mechanism Nitroisoquinoline Nitroisoquinoline Sigma-Complex Sigma-Complex Nitroisoquinoline->Sigma-Complex + NaNH₂ Aminonitroisoquinoline Aminonitroisoquinoline Sigma-Complex->Aminonitroisoquinoline - H₂

Mechanism of Chichibabin Amination.

Experimental Protocol: Amination of 5-Nitroisoquinoline

  • Reagents: 5-Nitroisoquinoline, Sodium Amide (NaNH₂), Anhydrous solvent (e.g., Toluene or Xylene).

  • Procedure:

    • 5-Nitroisoquinoline is dissolved in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Sodium amide is added portion-wise to the stirred solution at elevated temperature.

    • The reaction is monitored for the evolution of hydrogen gas.

    • After completion, the reaction is cooled and carefully quenched with water or an ammonium chloride solution.

    • The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the aminonitroisoquinoline.

ReactantProductYieldReference
5-Nitroisoquinoline6-Amino-5-nitrosoisoquinolineModerate[2]
5-Nitroisoquinoline8-Amino-5-nitroisoquinolineLow to Moderate[2]
Reduction of the Nitro Group

The nitro group on the isoquinoline ring can be readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is crucial in the synthesis of various biologically active molecules.

Experimental Protocol: Reduction of 5-Nitroisoquinoline to 5-Aminoisoquinoline

  • Reagents: 5-Nitroisoquinoline, Reducing agent (e.g., Tin(II) chloride (SnCl₂), Iron (Fe) in acidic media, or catalytic hydrogenation with H₂/Pd-C), Solvent (e.g., Ethanol, Acetic Acid).

  • Procedure (using SnCl₂):

    • 5-Nitroisoquinoline is dissolved in a suitable solvent such as ethanol or concentrated hydrochloric acid.

    • A solution of tin(II) chloride dihydrate in the same solvent is added portion-wise with stirring.

    • The reaction mixture is heated to reflux for several hours.

    • After cooling, the mixture is made alkaline with a sodium hydroxide solution to precipitate the tin salts.

    • The product, 5-aminoisoquinoline, is extracted with an organic solvent.

    • The organic extracts are dried, and the solvent is evaporated to yield the product.

ReactantProductReducing AgentYield
5-Nitroisoquinoline5-AminoisoquinolineSnCl₂/HClHigh
8-Nitroisoquinoline8-AminoisoquinolineFe/CH₃COOHHigh
5-Nitroisoquinoline5-AminoisoquinolineH₂/Pd-CQuantitative

Role in Drug Development

Nitroisoquinoline derivatives have emerged as promising candidates in drug discovery, particularly in the fields of oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes or the generation of reactive nitrogen species.

PARP Inhibition

Certain nitroisoquinoline derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[] PARP inhibitors have shown significant therapeutic potential in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Signaling Pathway of PARP Inhibition

G cluster_0 PARP Inhibition Signaling Pathway DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation PAR Synthesis PARP_Activation->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP_Activation->Replication_Fork_Collapse If inhibited DNA_Repair DNA Repair Protein Recruitment PARylation->DNA_Repair Repair_Successful DNA Repair DNA_Repair->Repair_Successful Nitroisoquinoline Nitroisoquinoline (PARP Inhibitor) Nitroisoquinoline->PARP_Activation Inhibits DSB Double-Strand Break Replication_Fork_Collapse->DSB Cell_Death Apoptosis (in HR-deficient cells) DSB->Cell_Death

Simplified PARP inhibition pathway.
Experimental Workflow in Drug Discovery

The development of nitroisoquinoline-based drugs follows a standard workflow, from initial screening to preclinical studies.

G cluster_0 Drug Discovery Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

The Strategic Role of 8-Bromo-5-nitroisoquinoline in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-nitroisoquinoline has emerged as a pivotal building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a reactive bromine atom at the 8-position and a versatile nitro group at the 5-position, offers a dual functionality that allows for a wide range of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols and a summary of its utility in the development of novel molecular entities. While its isomer, 5-bromo-8-nitroisoquinoline, has been more extensively documented, this guide will focus on the specific role and synthetic potential of the 8-bromo-5-nitro variant.

Synthesis of this compound

The preparation of this compound can be achieved through a controlled one-pot synthesis starting from isoquinoline. This method, detailed in patent literature, allows for the selective bromination and subsequent nitration of the isoquinoline core. The regioselectivity of the bromination is highly dependent on reaction conditions, particularly temperature.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from the general principles outlined in patent US6500954B1 for the synthesis of bromonitroisoquinolines.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Metal Nitrate (e.g., KNO₃)

  • Ice

  • Aqueous Ammonia (NH₃)

  • Organic Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve isoquinoline in concentrated sulfuric acid at a controlled low temperature.

  • Slowly add N-bromosuccinimide to the reaction mixture while maintaining a specific low temperature range (e.g., -30°C to -15°C) to favor the formation of the 8-bromoisoquinoline intermediate. The precise temperature control is crucial for achieving high regioselectivity.

  • After the bromination is complete, a metal nitrate is added to the reaction mixture to initiate the nitration step.

  • The reaction is carefully quenched by pouring it onto ice, followed by neutralization with aqueous ammonia.

  • The precipitated product is then isolated by filtration, washed, and can be further purified by recrystallization or column chromatography.

Table 1: Key Parameters for the Synthesis of this compound

ParameterConditionNotes
Starting MaterialIsoquinolineHigh purity grade is recommended.
Brominating AgentN-Bromosuccinimide (NBS)Other brominating agents can be used.
Nitrating AgentMetal Nitrate (e.g., KNO₃)Added after the bromination step.
Solvent/CatalystConcentrated Sulfuric AcidActs as both solvent and catalyst.
Temperature-30°C to -15°CCritical for controlling the regioselectivity of bromination.
Work-upQuenching with ice, neutralization with NH₃Standard procedure for acidic reaction mixtures.

Role as a Synthetic Building Block

The synthetic utility of this compound lies in the sequential or orthogonal reactivity of its two key functional groups: the bromine atom and the nitro group. This allows for the introduction of diverse molecular fragments, making it a valuable precursor in the synthesis of pharmacologically active compounds.[1]

Reactions at the Bromine Position

The bromine atom at the 8-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl substituents by coupling with boronic acids or their esters.

  • Buchwald-Hartwig Amination: This provides a route to 8-aminoisoquinoline derivatives by coupling with a wide range of primary and secondary amines.

  • Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling with terminal alkynes.

  • Heck Coupling: This allows for the introduction of alkenyl groups.

The general workflow for these transformations is depicted below:

G start This compound suzuki Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira product_suzuki 8-Aryl-5-nitroisoquinoline suzuki->product_suzuki product_buchwald 8-(Amino)-5-nitroisoquinoline buchwald->product_buchwald product_sonogashira 8-Alkynyl-5-nitroisoquinoline sonogashira->product_sonogashira

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Reactions Involving the Nitro Group

The nitro group at the 5-position is a versatile functional handle that can undergo several important transformations:

  • Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 8-bromo-isoquinolin-5-amine is a valuable intermediate for further functionalization, such as acylation, sulfonylation, or diazotization followed by Sandmeyer reactions.

  • Nucleophilic Aromatic Substitution (SNAr): While the bromine at the 8-position is the primary site for cross-coupling, under certain conditions, the position activated by the nitro group could potentially undergo nucleophilic aromatic substitution.

A typical reaction pathway involving the nitro group is its reduction to an amine, which can then be further elaborated.

G start This compound reduction Reduction (e.g., SnCl₂, H₂/Pd-C) start->reduction amine 8-Bromo-isoquinolin-5-amine reduction->amine functionalization Further Functionalization (Acylation, Sulfonylation, etc.) amine->functionalization product Substituted 8-Bromo-isoquinolin-5-amine Derivatives functionalization->product

Caption: Transformation of the nitro group and subsequent functionalization.

Applications in Drug Discovery

Substituted isoquinolines are a prominent class of compounds in medicinal chemistry, with applications as kinase inhibitors, and other therapeutic agents. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in publicly available literature, its potential as a key intermediate is clear from the patent literature.[1] For instance, the synthesis of pyrazolo[3,4-g]isoquinolines, a class of kinase inhibitors, has been explored starting from brominated isoquinoline precursors. Although in one study, the 8-bromo substituent was found to be detrimental for the desired kinase inhibitory activity, this highlights the use of such precursors in exploring the structure-activity relationships of potential drug candidates.

The ability to introduce a wide variety of substituents at the 8-position via cross-coupling reactions, combined with the versatility of the amino group derived from the nitro functionality, allows for the systematic exploration of the chemical space around the isoquinoline scaffold. This is a crucial aspect of modern drug discovery and lead optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, highly substituted isoquinoline derivatives. Its dual functionality allows for a rich and diverse range of chemical transformations, making it an important tool for medicinal chemists and synthetic organic chemists. The one-pot synthesis of this key intermediate, coupled with the potential for subsequent palladium-catalyzed cross-coupling reactions and transformations of the nitro group, provides a powerful platform for the discovery and development of novel therapeutic agents and functional materials. Further exploration of the reactivity and applications of this compound is warranted and is expected to lead to the discovery of new and important molecular entities.

References

A Technical Guide to Unlocking Novel Chemical Space with 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the synthetic utility of 8-Bromo-5-nitroisoquinoline, a versatile heterocyclic building block. The strategic placement of the bromine atom, the nitro group, and the isoquinoline core nitrogen atom provides multiple handles for chemical modification, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. This guide details key palladium-catalyzed cross-coupling reactions and functional group transformations, providing structured data, detailed experimental protocols, and workflow visualizations to empower researchers in their discovery efforts.

Core Reactivity and Strategic Importance

This compound is a key intermediate for creating diverse libraries of substituted isoquinolines.[1][2] Its chemical reactivity is primarily centered around two key positions:

  • The C-8 Bromine Atom : This site is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.

  • The C-5 Nitro Group : The nitro group is a versatile functional handle that can be readily reduced to a primary amine.[2] This resulting 5-aminoisoquinoline derivative opens up a vast landscape of subsequent chemical transformations, including diazotization, acylation, and further coupling reactions.

The isoquinoline nucleus itself is a privileged scaffold found in numerous natural products and pharmaceutical agents, known for a wide range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[7][8][9] This reaction is highly efficient for functionalizing the C-8 position of this compound with primary and secondary amines, providing access to a diverse range of 8-aminoisoquinoline derivatives.

G start_mat This compound product 8-(Substituted-amino)-5-nitroisoquinoline start_mat->product Coupling reagent Primary or Secondary Amine (R1R2NH) reagent->product conditions Reaction Conditions conditions->product catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->conditions ligand Phosphine Ligand (e.g., Johnphos, BINAP) ligand->conditions base Base (e.g., NaOtBu, Cs2CO3) base->conditions solvent Solvent (e.g., Toluene, Dioxane) solvent->conditions

Caption: Workflow for Buchwald-Hartwig Amination.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Coupling Partner (Amine)Catalyst System (mol%)BaseSolventTemp. (°C)Yield (%)Reference
N-MethylanilinePd(OAc)₂ (10) / Johnphos (12)NaOtBuToluene100>95 (model)[10]
DiphenylaminePd(OAc)₂ (10) / Johnphos (12)NaOtBuToluene100>95 (model)[10]
PyrrolidinePd₂(dba)₃ (2.5) / XPhos (6)K₃PO₄Toluene11085-95 (general)[9]
Primary AlkylaminePd(OAc)₂ (2) / BrettPhos (4)Cs₂CO₃t-BuOH10080-98 (general)[11]

Note: Yields are based on analogous aryl bromide couplings as direct examples with this compound are proprietary or less reported in open literature. The conditions are broadly applicable.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Johnphos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol). Then, add the amine (1.2 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(substituted-amino)-5-nitroisoquinoline.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide.[12][13][14][15] This reaction is exceptionally well-suited for introducing aryl, heteroaryl, or vinyl groups at the C-8 position of the isoquinoline core, enabling the construction of complex biaryl systems.

G start_mat This compound product 8-(Aryl/Vinyl)-5-nitroisoquinoline start_mat->product Coupling reagent Organoboron Reagent (RB(OH)2 or R-Bpin) reagent->product conditions Reaction Conditions conditions->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->conditions ligand Ligand (if needed) (e.g., SPhos) ligand->conditions base Base (e.g., K2CO3, Cs2CO3) base->conditions solvent Solvent (e.g., Dioxane/H2O) solvent->conditions

Caption: Workflow for Suzuki-Miyaura Coupling.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (Boronic Acid)Catalyst System (mol%)BaseSolventTemp. (°C)Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O8085-95 (general)[15]
4-Methoxyphenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O10090-98 (general)[15]
Pyridine-3-boronic AcidPdCl₂(dppf) (3)Cs₂CO₃Dioxane9075-90 (general)[14]
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O8580-92 (general)[15]

Note: Yields are based on typical conditions for aryl bromides. The reactivity of this compound is expected to be high due to the electron-withdrawing nitro group.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 mmol) and the boronic acid or ester (1.2-1.5 mmol) in the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL).

  • Reagent Addition : Add the base (e.g., K₂CO₃, 2.5 mmol).

  • Inert Atmosphere : Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the mixture under a positive pressure of inert gas.

  • Reaction : Attach a reflux condenser and heat the mixture in an oil bath to the required temperature (e.g., 90 °C) with vigorous stirring for 4-16 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the 8-substituted isoquinoline product.

Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] This reaction is catalyzed by a combination of palladium and a copper(I) salt.[17] It is an excellent method for installing alkynyl moieties at the C-8 position, which are valuable precursors for further transformations or for their applications in materials science and as pharmaceutical intermediates.

G start_mat This compound product 8-(Alkynyl)-5-nitroisoquinoline start_mat->product Coupling reagent Terminal Alkyne (R-C≡CH) reagent->product conditions Reaction Conditions conditions->product catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) catalyst->conditions cocatalyst Cu(I) Co-catalyst (e.g., CuI) cocatalyst->conditions base Amine Base (e.g., Et3N, DIPEA) base->conditions solvent Solvent (e.g., THF, DMF) solvent->conditions

Caption: Workflow for Sonogashira Coupling.

Table 3: Representative Conditions for Sonogashira Coupling

Coupling Partner (Alkyne)Catalyst System (mol%)BaseSolventTemp. (°C)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHF6085-95 (general)[16]
TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (10)DIPEADMF8080-90 (general)[17]
1-HexynePdCl₂(PPh₃)₂ (2.5) / CuI (5)Et₃NAcetonitrile7088-96 (general)[18]
Propargyl alcoholPd/C-PPh₃ / CuIEt₃NTolueneRT-50>90 (model)[18]

Note: The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl.[19] this compound is an excellent substrate for this transformation.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup : Add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) to a Schlenk tube.

  • Inert Atmosphere : Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition : Add the anhydrous solvent (e.g., THF or DMF, 8 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction : Stir the mixture at room temperature or heat as required (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up : Once the reaction is complete, cool to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filtration : Filter the mixture through a pad of Celite® to remove the metal salts, washing the pad with additional solvent.

  • Extraction : Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-alkynyl-5-nitroisoquinoline.

References

Theoretical Reactivity of 8-Bromo-5-nitroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 8-bromo-5-nitroisoquinoline. Due to a lack of direct experimental and computational studies on this specific molecule, this document synthesizes information from the well-established principles of isoquinoline chemistry, the known electronic effects of bromo and nitro substituents, and data from analogous substituted aromatic systems. The guide focuses on predicting the behavior of this compound in electrophilic and nucleophilic substitution reactions, offering valuable insights for its application in synthetic chemistry and drug development. While direct quantitative data is unavailable, this guide presents a reasoned, qualitative framework for understanding and predicting its chemical reactivity.

Introduction to the Reactivity of the Isoquinoline Core

The isoquinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. Its reactivity is dictated by the interplay of these two rings. Generally, the benzene ring (carbocyclic ring) is more susceptible to electrophilic attack, while the pyridine ring (heterocyclic ring) is more prone to nucleophilic attack. Electrophilic substitution on the unsubstituted isoquinoline molecule preferentially occurs at the C5 and C8 positions.[1] Conversely, nucleophilic attack is favored at the C1 position.

Electronic Effects of Substituents in this compound

The reactivity of the this compound molecule is significantly influenced by the strong electronic effects of the bromo and nitro substituents.

  • Nitro Group (-NO₂): The nitro group at the C5 position is a potent electron-withdrawing group, acting through both resonance and inductive effects.[2] This deactivates the entire ring system towards electrophilic aromatic substitution (SEAr).[3] However, this strong deactivation significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[3][4]

  • Bromo Group (-Br): The bromine atom at the C8 position is an electronegative atom that withdraws electron density through an inductive effect, thus deactivating the ring towards electrophilic attack. Through resonance, it can donate electron density, but the inductive effect is generally stronger for halogens.

The combined effect of these two substituents renders the this compound ring system highly electron-deficient and therefore, exceptionally reactive towards nucleophiles and highly unreactive towards electrophiles.

Predicted Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group at C5 and a good leaving group (bromide) at C8 makes this compound a prime candidate for nucleophilic aromatic substitution. The nitro group at C5 can stabilize the negative charge of the Meisenheimer complex intermediate at the C8 position through resonance, thus facilitating the substitution of the bromide ion by a nucleophile.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (stabilized by -NO₂) reactant->intermediate Nucleophilic Attack nucleophile Nu⁻ product 8-Substituted-5-nitroisoquinoline intermediate->product Loss of Leaving Group leaving_group Br⁻

Electrophilic Aromatic Substitution (SEAr)

Due to the powerful deactivating effects of both the nitro and bromo groups, as well as the inherent electron deficiency of the pyridine ring, electrophilic aromatic substitution on this compound is predicted to be extremely difficult and require harsh reaction conditions. If a reaction were to occur, it would likely be at the least deactivated position, which is difficult to predict without computational studies.

Quantitative Data Summary (Predicted)

Reaction TypePredicted ReactivityKey Influencing Factors
Nucleophilic Aromatic SubstitutionHighStrong electron-withdrawing -NO₂ group, good leaving group (-Br)
Electrophilic Aromatic SubstitutionVery LowStrong deactivating effects of -NO₂ and -Br groups
Reduction of Nitro GroupHighStandard nitro group reduction chemistry is expected
Metal-Catalyzed Cross-CouplingModerate to HighPresence of an aryl bromide suitable for reactions like Suzuki, Heck, etc.

General Experimental Protocol for Nucleophilic Aromatic Substitution

While a specific protocol for this compound is not available, a general procedure for a nucleophilic aromatic substitution reaction can be outlined as follows. This protocol should be adapted and optimized for specific nucleophiles and reaction conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO) add_reagents Add the nucleophile (and a base if necessary) start->add_reagents heat Heat the reaction mixture (e.g., 80-120 °C) add_reagents->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor quench Quench the reaction (e.g., with water) monitor->quench Upon completion extract Extract the product with an organic solvent quench->extract purify Purify the product (Column Chromatography) extract->purify end end purify->end Characterize the product (NMR, MS)

Conclusion

This technical guide provides a theoretical framework for understanding the reactivity of this compound. The presence of the bromo and nitro substituents creates a highly electron-deficient aromatic system, making it an excellent substrate for nucleophilic aromatic substitution at the C8 position and highly resistant to electrophilic attack. These predicted reactivity patterns offer a solid foundation for the rational design of synthetic routes utilizing this compound as a versatile building block in the development of novel chemical entities and pharmaceuticals. Further experimental and computational studies are warranted to quantitatively validate these theoretical predictions.

References

Methodological & Application

Application Notes and Protocols: Two-Step Synthesis of 8-Bromo-5-nitroisoquinoline from Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust two-step synthesis for the preparation of 8-Bromo-5-nitroisoquinoline, a key intermediate in medicinal chemistry and drug development. As a direct one-pot synthesis from isoquinoline is not regiochemically favored, this protocol outlines the nitration of isoquinoline to form 5-nitroisoquinoline, followed by a selective bromination to yield the target compound. This methodology provides a reliable route to this important building block.

Introduction

This compound is a valuable scaffold in the synthesis of a variety of biologically active compounds. The presence of the nitro and bromo substituents at the 5 and 8 positions, respectively, allows for diverse downstream functionalization. Electrophilic substitution on the isoquinoline nucleus preferentially occurs at the 5 and 8 positions. To achieve the desired 8-bromo-5-nitro substitution, a sequential reaction pathway is necessary. The initial nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-nitro isomer being the major product under controlled conditions[1]. Subsequent bromination of the purified 5-nitroisoquinoline is directed to the 8-position.

Reaction Scheme

cluster_step1 Step 1: Nitration of Isoquinoline cluster_step2 Step 2: Bromination of 5-Nitroisoquinoline Isoquinoline Isoquinoline 5-Nitroisoquinoline 5-Nitroisoquinoline Isoquinoline->5-Nitroisoquinoline HNO3, H2SO4 0 °C This compound This compound 5-Nitroisoquinoline->this compound NBS, H2SO4 experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination A Dissolve Isoquinoline in conc. H2SO4 B Cool to 0 °C A->B C Add fuming HNO3 dropwise B->C D Stir for 30 min at 0 °C C->D E Pour onto ice D->E F Adjust pH to 2.5 with NH4OH E->F G Filter and collect 5-Nitroisoquinoline F->G H Recrystallize from aqueous ethanol G->H I Dissolve 5-Nitroisoquinoline in conc. H2SO4 H->I Purified 5-Nitroisoquinoline J Cool to -20 °C I->J K Add NBS portion-wise J->K L Stir for 2-3 h at -15 °C K->L M Pour onto ice L->M N Basify to pH 8-9 with NaOH M->N O Extract with Dichloromethane N->O P Purify by chromatography or recrystallization O->P

References

Application Notes and Protocols for the Large-Scale Synthesis of 8-Bromo-5-nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the large-scale synthesis of 8-bromo-5-nitroisoquinoline and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and drug development. The protocols outlined below are based on established and scalable methodologies, primarily focusing on the more readily accessible 5-bromo-8-nitroisoquinoline isomer, with the understanding that the chemical principles are broadly applicable to the this compound isomer.

Large-Scale Synthesis of 5-Bromo-8-nitroisoquinoline

A robust and scalable one-pot synthesis of 5-bromo-8-nitroisoquinoline has been developed, avoiding the isolation of the 5-bromoisoquinoline intermediate. This method is suitable for kilogram-scale production.

Reaction Scheme:

Synthesis cluster_reagents Reagents & Conditions Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline (in situ) Isoquinoline->Bromoisoquinoline Bromination (-22 to -18 °C) NBS N-Bromosuccinimide (NBS) H₂SO₄ FinalProduct 5-Bromo-8-nitroisoquinoline Bromoisoquinoline->FinalProduct Nitration (≤ -10 °C) KNO3 Potassium Nitrate (KNO₃) H₂SO₄

Caption: One-pot synthesis of 5-Bromo-8-nitroisoquinoline.

Quantitative Data Summary:
ParameterValueReference
Starting MaterialIsoquinoline
Brominating AgentN-Bromosuccinimide (NBS)
Nitrating AgentPotassium Nitrate (KNO₃)
SolventConcentrated Sulfuric Acid (96%)
Bromination Temperature-22 to -18 °C
Nitration Temperature≤ -10 °C
Overall Yield47-51%
Product Purity>99% after chromatography and recrystallization
ScaleGrams to Kilograms
Detailed Experimental Protocol:

Materials:

  • Isoquinoline (97% pure)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (96%)

  • Aqueous Ammonia (25%)

  • Heptane

  • Toluene

  • Diethyl ether

  • Dry ice

  • Acetone

  • Celite

Equipment:

  • Large, three-necked, round-bottomed flask with mechanical stirrer, internal thermometer, and addition funnel with a nitrogen inlet.

  • Dry ice-acetone bath

  • Ice water bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge a 1-L, three-necked, round-bottomed flask with concentrated sulfuric acid (340 mL) and cool to 0°C.

  • Addition of Isoquinoline: Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) via the addition funnel, maintaining the internal temperature below 30°C.

  • Bromination:

    • Cool the solution to -25°C using a dry ice-acetone bath.

    • Add recrystallized N-bromosuccinimide (76.4 g, 429 mmol) in portions, keeping the internal temperature between -22 and -26°C.

    • Stir the suspension vigorously for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Nitration:

    • Add potassium nitrate (35.0 g, 346 mmol) at a rate that maintains the internal temperature below -10°C.

    • Stir the mixture at -10°C for 1 hour.

    • Remove the cooling bath and allow the solution to stir and warm to room temperature overnight.

  • Work-up:

    • Pour the reaction mixture onto 1.0 kg of crushed ice in a large flask.

    • Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.

    • Stir the resulting suspension in an ice water bath for 2 hours.

    • Isolate the precipitated solids by filtration.

  • Purification:

    • Suspend the crude solid in a mixture of heptane (1000 mL) and toluene (250 mL) and heat to reflux for 1.5 hours.

    • Filter the hot solution through Celite.

    • Reduce the filtrate volume to 1000 mL by distillation.

    • Allow the solution to cool slowly overnight with stirring.

    • Isolate the crystalline product by filtration, wash with ice-cold heptane, and air-dry to a constant weight. This affords 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.

Synthesis of this compound Derivatives

5-Bromo-8-nitroisoquinoline is a versatile building block for the synthesis of a variety of derivatives. The bromo and nitro groups offer orthogonal handles for further functionalization.

Application Note:

The bromine atom at the 5-position is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The nitro group at the 8-position can be readily reduced to an amino group, which can then be further modified through diazotization followed by Sandmeyer-type reactions, acylation, or alkylation.

Synthetic Pathways for Derivatization:

Derivatization Start 5-Bromo-8-nitroisoquinoline Amino 8-Amino-5-bromoisoquinoline Start->Amino Reduction (e.g., SnCl₂/HCl) Suzuki 5-Aryl-8-nitroisoquinoline Start->Suzuki Suzuki Coupling (Pd catalyst, base, ArB(OH)₂) Sandmeyer 5-Bromo-8-substituted-isoquinoline Amino->Sandmeyer Diazotization (NaNO₂, H⁺) Sandmeyer Reaction (CuX)

Caption: Key derivatization pathways of 5-Bromo-8-nitroisoquinoline.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and crucial transformation.

Detailed Experimental Protocol: Synthesis of 8-Amino-5-bromoisoquinoline

Materials:

  • 5-Bromo-8-nitroisoquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Equipment:

  • Round-bottomed flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Filtration apparatus

Procedure: (A representative protocol based on standard reduction methods)

  • Reaction Setup: In a round-bottomed flask, suspend 5-bromo-8-nitroisoquinoline (1 equivalent) in ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

    • The tin salts will precipitate. Filter the mixture through a pad of Celite.

    • Extract the aqueous filtrate with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 8-amino-5-bromoisoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Suzuki Cross-Coupling

The Suzuki coupling reaction allows for the formation of a C-C bond at the 5-position.

Detailed Experimental Protocol: Synthesis of 5-Aryl-8-nitroisoquinoline

Materials:

  • 5-Bromo-8-nitroisoquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Equipment:

  • Schlenk flask or round-bottomed flask with reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Stirring and heating apparatus

Procedure: (A representative protocol based on standard Suzuki coupling conditions)

  • Reaction Setup: To a Schlenk flask, add 5-bromo-8-nitroisoquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-8-nitroisoquinoline derivative.

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to introduce a variety of substituents at the 8-position via a diazonium salt intermediate.

Detailed Experimental Protocol: Synthesis of 5-Bromo-8-haloisoquinoline

Materials:

  • 8-Amino-5-bromoisoquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

Equipment:

  • Beaker or flask for diazotization

  • Stirring apparatus

  • Ice bath

Procedure: (A representative protocol based on standard Sandmeyer reaction conditions)

  • Diazotization:

    • Dissolve 8-amino-5-bromoisoquinoline (1 equivalent) in an aqueous solution of HCl or HBr at 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for 15-30 minutes at this temperature to form the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl or CuBr) in the corresponding concentrated acid (HCl or HBr).

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution will be observed.

  • Work-up:

    • Extract the product with an organic solvent such as dichloromethane or diethyl ether.

    • Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 5-bromo-8-haloisoquinoline.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. This reaction is of paramount importance in medicinal chemistry and drug development for the construction of complex molecular scaffolds. 8-Arylisoquinolines are significant structural motifs found in numerous biologically active compounds. The protocol described herein details the Suzuki-Miyaura coupling of 8-Bromo-5-nitroisoquinoline with various arylboronic acids. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the substrate. This document provides a general procedure, optimized reaction conditions, and a workflow for this transformation.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1][2] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Materials and Methods

General Reaction Setup

A typical Suzuki-Miyaura coupling reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst. All glassware should be oven-dried, and solvents should be degassed prior to use.

General Procedure:

  • To a dried reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).

  • The palladium catalyst and ligand (if required) are added under a positive flow of inert gas.

  • The degassed solvent system is added via syringe.

  • The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.

  • Reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and subjected to a standard aqueous workup and purification by column chromatography.

Experimental Protocol: A Representative Example

This protocol is based on conditions reported for structurally similar 8-bromo-isoquinoline derivatives and general Suzuki-Miyaura coupling procedures.[3]

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized and degassed)

Procedure:

  • In a 25 mL Schlenk flask, combine this compound (253 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Seal the flask with a rubber septum, and purge with nitrogen for 15 minutes.

  • Under a stream of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 8-phenyl-5-nitroisoquinoline.

Data Presentation

The following table summarizes typical reaction parameters that can be screened for optimizing the Suzuki-Miyaura coupling of this compound. The yields are hypothetical and serve as a guide for expected outcomes based on literature for similar substrates.[3]

EntryArylboronic AcidCatalyst (mol%)Base (eq.)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O (4:1)901885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O (4:1)901888
33-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DME/H₂O (3:1)851292
42-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)1001078

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup cluster_product Final Product reagents Weigh Reactants: This compound Arylboronic Acid Base inert Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) reagents->inert assembly Assemble Dry Glassware (Schlenk Flask) assembly->inert catalyst_add Add Pd Catalyst and Ligand inert->catalyst_add solvent_add Add Degassed Solvent System catalyst_add->solvent_add heating Heat and Stir (e.g., 80-100 °C) solvent_add->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring workup Aqueous Workup: Extraction & Washing monitoring->workup Upon Completion purification Purification: Column Chromatography workup->purification product Isolate & Characterize 8-Aryl-5-nitroisoquinoline purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Br Ar'-Pd(II)L2-Br Pd0->PdII_Br Oxidative Addition PdII_Ar Ar'-Pd(II)L2-Ar PdII_Br->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ar'-Ar PdII_Ar->Product Ar_Br This compound (Ar'-Br) Ar_BOH Arylboronic Acid (Ar-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 8-bromo-5-nitroisoquinoline. The methodologies outlined below are based on established procedures for structurally related bromoquinolines and nitro-substituted aryl halides, offering a robust starting point for optimization.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction is of significant importance in medicinal chemistry and drug development for the synthesis of arylamines, which are common motifs in pharmaceutical agents.[3][4] The amination of this compound presents a unique challenge due to the presence of the electron-withdrawing nitro group and the quinoline core, which can potentially coordinate with the palladium catalyst. However, successful aminations of similar substrates, such as 5- and 8-bromoquinolines, have been reported, demonstrating the feasibility of this transformation.[5]

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound is as follows:

Key Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound requires careful selection and optimization of several key parameters:

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The choice of catalyst can significantly impact reaction efficiency.

  • Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed.[6] For quinoline substrates, ligands like XPhos and RuPhos have shown effectiveness.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups.[1][8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[1]

  • Temperature: Reaction temperatures generally range from 80 to 110 °C.[8] Microwave irradiation has also been shown to accelerate the reaction and improve yields for bromoquinoline substrates.[5]

Experimental Protocols

The following protocols are adapted from successful Buchwald-Hartwig aminations of analogous bromoquinolines and nitro-substituted aryl halides.

Protocol 1: General Procedure using a Biarylphosphine Ligand

This protocol is a good starting point for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (1.4 - 2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Amination

Microwave heating can significantly reduce reaction times and improve yields, particularly for challenging substrates.[5]

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • RuPhos (5 mol%)

  • Cesium carbonate (2.0 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a microwave vial, combine this compound, Pd₂(dba)₃, RuPhos, and cesium carbonate.

  • Add anhydrous 1,4-dioxane and the amine.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related bromoquinoline and nitro-aryl substrates, which can serve as a reference for optimizing the reaction of this compound.

Table 1: Buchwald-Hartwig Amination of 5-Bromoquinolines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2)Johnphos (4)NaOtBu (1.4)Toluene1001885Adapted from[9]
MorpholinePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2.0)Dioxane1102492Adapted from literature
BenzylaminePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (1.5)Toluene1001688Adapted from literature

Table 2: Buchwald-Hartwig Amination of Nitro-Substituted Aryl Bromides

SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenen-HexylaminePd(OAc)₂ (1)P(tBu)₃ (2)NaOtBu (1.2)Toluene80398Adapted from literature
2-Bromo-5-nitropyridinePiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Dioxane1001295Adapted from literature

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(NHR'R'')L]Br Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Base_H Base-H+ Deprotonation->Base_H Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product Aryl_Halide Ar-Br (this compound) Aryl_Halide->OxAdd Amine HNR'R'' Amine->Ligand_Exchange Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Heating Heating (Conventional or Microwave) Inert->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. An increase in catalyst loading or reaction temperature may also be beneficial.

  • Side Reactions: The nitro group is generally compatible with Buchwald-Hartwig conditions, but at high temperatures, side reactions may occur. If this is suspected, lowering the reaction temperature and extending the reaction time may be necessary. In some cases, a reductive Buchwald-Hartwig amination, where the nitro group is reduced in situ, could be an alternative strategy.[10][11]

  • Catalyst Poisoning: The nitrogen atoms of the isoquinoline ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands helps to prevent this.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability of the palladium(0) catalyst. Ensure all reagents and solvents are anhydrous and properly degassed.

By following these protocols and considering the key parameters, researchers can successfully perform the Buchwald-Hartwig amination of this compound to access a variety of valuable N-arylated products.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of a bromine atom at the C8 position, activated by a strongly electron-withdrawing nitro group at the C5 position, renders the isoquinoline core susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the introduction of a wide variety of functional groups at the 8-position, making this compound a versatile building block for the synthesis of novel bioactive molecules and functional materials. Many pharmacologically active compounds have been synthesized using 5-bromo-8-nitroisoquinoline as a key intermediate.[1][2] The isoquinoline framework itself is a core structure in numerous alkaloids and therapeutic agents.

This document provides detailed application notes and generalized protocols for conducting SNAr reactions with this compound, targeting researchers and professionals in drug development and chemical synthesis.

Principle of SNAr Reactions on this compound

Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group delocalizes the negative charge of the aromatic ring, facilitating the initial attack of a nucleophile at the carbon atom bearing the bromine leaving group. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The rate of this reaction is largely dependent on the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.

Data Presentation: Summary of Potential SNAr Reactions

Due to limited direct literature on the SNAr reactions of this compound, the following table summarizes potential transformations with various nucleophiles based on established reactivity principles of analogous activated aryl halides. These conditions are proposed as starting points for reaction optimization.

Nucleophile CategoryExample NucleophileExpected ProductTypical Solvent(s)General Reaction ConditionsExpected Outcome
Amines Piperidine8-(Piperidin-1-yl)-5-nitroisoquinolineDMF, DMSO, NMPRoom temperature to 100 °CHigh yield
Aniline8-(Phenylamino)-5-nitroisoquinolineDMF, Dioxane80-150 °C, may require a base (e.g., K₂CO₃)Moderate to high yield
Alkoxides Sodium Methoxide8-Methoxy-5-nitroisoquinolineMethanol, THFRoom temperature to refluxGood to high yield
Sodium Ethoxide8-Ethoxy-5-nitroisoquinolineEthanol, THFRoom temperature to refluxGood to high yield
Thiols Thiophenol8-(Phenylthio)-5-nitroisoquinolineDMF, DMSORoom temperature, requires a base (e.g., K₂CO₃, NaH)High yield
Ethanethiol8-(Ethylthio)-5-nitroisoquinolineDMF, EthanolRoom temperature, requires a base (e.g., Et₃N, K₂CO₃)Good to high yield

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution of this compound.

Note: These protocols are based on analogous reactions and should be considered as starting points. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve optimal yields. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Reaction with an Amine (Piperidine)

Objective: To synthesize 8-(piperidin-1-yl)-5-nitroisoquinoline.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Add piperidine (1.2 mmol, 1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 8-(piperidin-1-yl)-5-nitroisoquinoline.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

Objective: To synthesize 8-methoxy-5-nitroisoquinoline.

Materials:

  • This compound

  • Sodium methoxide (25 wt% solution in methanol or solid)

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in a mixture of anhydrous THF (5 mL) and anhydrous methanol (5 mL) in a round-bottom flask, add sodium methoxide (1.5 mmol, 1.5 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 8-methoxy-5-nitroisoquinoline.

Protocol 3: Reaction with a Thiol (Thiophenol)

Objective: To synthesize 8-(phenylthio)-5-nitroisoquinoline.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add thiophenol (1.1 mmol, 1.1 equivalents) followed by potassium carbonate (2.0 mmol, 2.0 equivalents).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain 8-(phenylthio)-5-nitroisoquinoline.

Visualizations

Caption: General mechanism of the SNAr reaction.

Note: The image placeholders (your_..._image.png) in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Experimental_Workflow cluster_prep cluster_reaction cluster_workup cluster_purification A Dissolve this compound in anhydrous solvent B Add Nucleophile (and base if required) A->B C Heat and Stir (Monitor by TLC) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for SNAr reactions.

Logical_Relationships cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Amine R₂NH Start->Amine SNAr Alkoxide RO⁻ Start->Alkoxide SNAr Thiol RS⁻ Start->Thiol SNAr Amine_Product 8-Amino-5-nitroisoquinoline Derivatives Amine->Amine_Product Alkoxide_Product 8-Alkoxy-5-nitroisoquinoline Derivatives Alkoxide->Alkoxide_Product Thiol_Product 8-Thioether-5-nitroisoquinoline Derivatives Thiol->Thiol_Product

Caption: Diversification via different nucleophiles.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-nitroisoquinoline is a key heterocyclic building block in the synthesis of a variety of pharmaceutical intermediates.[1][2][3] Its unique substitution pattern, featuring a reactive bromine atom at the 8-position and a nitro group at the 5-position, allows for sequential and regioselective functionalization. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The nitro group can be readily reduced to a primary amine, providing a further point for diversification and interaction with biological targets.[1][4] This combination of functionalities makes this compound an attractive starting material for the synthesis of complex molecules, particularly in the development of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors for oncology and other therapeutic areas.[5][6]

Synthetic Utility and Key Transformations

The strategic derivatization of this compound typically follows a logical workflow. The initial step often involves a palladium-catalyzed cross-coupling reaction at the C-8 position, followed by the reduction of the nitro group at the C-5 position. This approach allows for the introduction of a wide range of substituents and the subsequent generation of a key amino group for further elaboration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established one-pot procedure starting from isoquinoline.[1][2][4]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Potassium Nitrate (KNO₃)

  • Ammonia solution (25% aq.)

  • Heptane

  • Toluene

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add isoquinoline to concentrated sulfuric acid at a temperature maintained below 30°C.

  • Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Add N-Bromosuccinimide in portions, ensuring the internal temperature remains between -25°C and -20°C.

  • Stir the reaction mixture at -20°C for 2 hours, then at -15°C for 3 hours.

  • To this mixture, add potassium nitrate in portions, maintaining the temperature below -10°C.

  • Allow the reaction to stir at -10°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH of the resulting solution to 9 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

  • Filter the precipitated solid and wash thoroughly with water.

  • Recrystallize the crude product from a mixture of heptane and toluene to afford this compound as a yellow solid.

Data Presentation:

Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
Isoquinoline1. H₂SO₄, NBS2. KNO₃Sulfuric Acid-25 to -10~765-75
Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[7][8][9]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O901680-90
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O1001275-85
Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound.[10][11][12]

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110°C for 18-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1102070-80
This compoundAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002465-75
Protocol 4: Reduction of the Nitro Group

This protocol outlines the reduction of the 5-nitro group to a 5-amino group, a common subsequent step.[4]

Materials:

  • 8-Substituted-5-nitroisoquinoline derivative

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a solution of the 8-substituted-5-nitroisoquinoline derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 8-substituted-5-aminoisoquinoline derivative.

Data Presentation:

Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
8-Aryl-5-nitroisoquinolineFe, NH₄ClEtOH/H₂O85385-95
8-(Amino)-5-nitroisoquinolineSnCl₂·2H₂O, HClEtOH60480-90

Visualizations

Synthetic Workflow

G start Isoquinoline step1 This compound start->step1 Bromination & Nitration step2a Suzuki-Miyaura Coupling (C-C Bond Formation) step1->step2a step2b Buchwald-Hartwig Amination (C-N Bond Formation) step1->step2b intermediate_a 8-Aryl-5-nitroisoquinoline step2a->intermediate_a intermediate_b 8-(Amino)-5-nitroisoquinoline step2b->intermediate_b step3 Nitro Group Reduction intermediate_a->step3 intermediate_b->step3 final_intermediate_a 8-Aryl-5-aminoisoquinoline step3->final_intermediate_a final_intermediate_b 8,5-Diaminoisoquinoline Derivative step3->final_intermediate_b pharma Pharmaceutical Intermediates final_intermediate_a->pharma final_intermediate_b->pharma

Caption: General synthetic workflow from isoquinoline to pharmaceutical intermediates.

Signaling Pathway Inhibition

Many pharmaceutical agents derived from isoquinoline scaffolds target key signaling pathways implicated in cancer. One such pathway is the Poly (ADP-ribose) Polymerase (PARP) pathway, which is crucial for DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_cell Cancer Cell DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits Repair DNA Repair PARP->Repair Apoptosis Apoptosis (Cell Death) PARP->Apoptosis inhibition leads to Repair->DNA_damage resolves Inhibitor Isoquinoline-based PARP Inhibitor Inhibitor->PARP inhibits

Caption: Mechanism of action for an isoquinoline-based PARP inhibitor.

References

application of 8-Bromo-5-nitroisoquinoline in materials science and OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 8-Bromo-5-nitroisoquinoline

Topic: Application of this compound in Materials Science and OLEDs

Audience: Researchers, scientists, and drug development professionals.

Note on Application: Extensive research into the applications of this compound reveals that its primary utility is as a chemical intermediate in organic synthesis rather than as a functional material in materials science or Organic Light-Emitting Diodes (OLEDs). Scientific literature predominantly documents its use in the synthesis of more complex isoquinoline derivatives. While one chemical supplier makes a general claim about its potential use in luminescent materials, there is a lack of specific data or peer-reviewed studies to substantiate its direct application in OLEDs.[1] This document, therefore, focuses on its established role and provides protocols for its synthesis, which is a prerequisite for any potential, yet currently unexplored, applications in materials science.

Chemical Properties and Data

This compound is a heterocyclic organic compound.[2] Its chemical structure, incorporating both a bromine atom and a nitro group on the isoquinoline core, makes it a versatile precursor in synthetic chemistry.[2] The nitro group's electron-withdrawing properties and the bromine atom's potential for substitution reactions are key to its reactivity.[2]

PropertyValueSource
CAS Number 252861-41-9
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol
Melting Point 136-140 °C[3]
Physical Form Solid
Purity Typically >90-98%[3]

Experimental Protocols

The synthesis of this compound is well-documented and typically involves the nitration of a brominated isoquinoline precursor. The following protocol is based on established chemical synthesis procedures.

Protocol 1: Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol details a two-step synthesis starting from isoquinoline.

Step A: Synthesis of 5-Bromoisoquinoline

  • Reaction Setup: In a suitable reaction vessel, charge isoquinoline.

  • Bromination: Introduce a brominating agent (e.g., bromine in the presence of a Lewis acid catalyst like aluminum chloride). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an extractive work-up to isolate the crude product.

  • Purification: Purify the crude 5-bromoisoquinoline by fractional distillation under reduced pressure to yield a white solid.

Step B: Synthesis of 5-Bromo-8-nitroisoquinoline

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C.[4]

  • Addition of Precursor: Slowly add 5-bromoisoquinoline to the stirred acid, ensuring the internal temperature is maintained below 30°C.

  • Nitration: Add a nitrating agent (e.g., nitric acid) dropwise while maintaining a low temperature.[1]

  • Reaction Monitoring: Monitor the reaction for completion using TLC.

  • Isolation: Pour the reaction mixture over ice and neutralize to precipitate the crude product.

  • Purification: Collect the solid by filtration and purify by recrystallization or column chromatography to obtain 5-bromo-8-nitroisoquinoline.

Logical Relationships and Workflows

The synthesis of this compound follows a clear synthetic pathway, which can be visualized as a workflow.

Synthesis Workflow for this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline Bromination This compound This compound 5-Bromoisoquinoline->this compound Nitration

Caption: Synthetic pathway from Isoquinoline to this compound.

Concluding Remarks for Researchers

While this compound is a valuable building block in synthetic organic chemistry, its direct application in OLEDs has not been demonstrated in the available scientific literature. Researchers in materials science seeking novel OLED materials typically focus on molecules with specific photophysical properties, such as high quantum yields of fluorescence, appropriate energy levels for charge injection and transport, and good film-forming capabilities. This compound, in its current form, is not optimized for these functions. However, it could serve as a precursor for the synthesis of more complex, conjugated molecules that may possess desirable characteristics for OLED applications. Future research could explore derivatizing this compound to enhance its luminescence and charge-transport properties.

References

Application Notes and Protocols for the Development of Fluorescent Probes from 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structural motif in the design of fluorescent probes due to its inherent photophysical properties and its presence in numerous biologically active compounds.[1] The strategic functionalization of the isoquinoline core allows for the fine-tuning of its fluorescence characteristics, leading to the development of sensitive and selective probes for various analytes and biological imaging applications.[1] 8-Bromo-5-nitroisoquinoline is a promising, yet underexplored, starting material for the synthesis of novel fluorescent probes. The electron-withdrawing nitro group and the reactive bromo substituent provide synthetic handles for the introduction of diverse recognition moieties and for modulating the electronic properties of the fluorophore.

This document provides a comprehensive guide for the development of fluorescent probes derived from this compound, outlining synthetic strategies, key experimental protocols, and potential applications.

General Synthetic Approach

The development of fluorescent probes from this compound typically involves a modular design strategy. This approach consists of three main components: the fluorophore (the isoquinoline core), a recognition moiety (for selective analyte binding), and a linker connecting the two. The bromine atom at the 8-position serves as a versatile anchor for introducing various functionalities through cross-coupling reactions, while the nitro group at the 5-position can be retained to modulate the photophysical properties or be chemically transformed.

A general workflow for the synthesis of fluorescent probes from this compound is depicted below.

G start This compound intermediate Key Intermediate (e.g., via Cross-Coupling) start->intermediate Introduction of Recognition Moiety (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) probe Final Fluorescent Probe intermediate->probe modification Optional Modification (e.g., Reduction of Nitro Group) intermediate->modification Further Derivatization modification->probe

Caption: General synthetic workflow for this compound-based fluorescent probes.

Key Synthetic Protocols

Detailed below are generalized protocols for common cross-coupling reactions that can be employed to functionalize this compound. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for Aryl or Heteroaryl Linkage

This reaction is ideal for introducing aryl or heteroaryl recognition moieties.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 8-aryl-5-nitroisoquinoline derivative.[2]

Protocol 2: Sonogashira Coupling for Alkynyl Linkage

This method is used to introduce alkynyl groups, which can serve as part of the recognition unit or as a linker for further functionalization.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Degassed solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[2]

Characterization and Application Protocols

Once a library of fluorescent probes has been synthesized, their photophysical properties and sensing capabilities must be thoroughly evaluated.

Protocol 3: Evaluation of Photophysical Properties

Materials and Equipment:

  • Synthesized fluorescent probe stock solution (e.g., in DMSO)

  • Buffer solutions of various pH

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired buffer.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Record the fluorescence emission spectrum by exciting the probe at its λabs to determine the maximum emission wavelength (λem).

  • Calculate the Stokes shift (the difference between λem and λabs).

  • Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol 4: Analyte Titration and Selectivity Studies

This protocol outlines the steps to assess the probe's response to a specific analyte and its selectivity over other potentially interfering species.

Materials and Equipment:

  • Fluorescent probe working solution

  • Stock solution of the target analyte

  • Stock solutions of various potentially interfering species

  • Fluorometer

Procedure:

  • Record the fluorescence spectrum of the probe solution (blank).

  • Titrate the probe solution with increasing concentrations of the target analyte stock solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit.

  • To assess selectivity, repeat the experiment with other potentially interfering species at the same concentration as the target analyte.

The following diagram illustrates a typical workflow for evaluating a newly synthesized fluorescent probe.

G synthesis Probe Synthesis photophys Photophysical Characterization (λabs, λem, Φ, Stokes Shift) synthesis->photophys titration Analyte Titration (Sensitivity, Detection Limit) photophys->titration selectivity Selectivity Studies (Interference from other species) titration->selectivity application Application (e.g., Live Cell Imaging) selectivity->application

Caption: Workflow for the evaluation of a newly synthesized fluorescent probe.

Data Presentation

Quantitative data for a hypothetical series of probes derived from this compound are presented below for illustrative purposes.

Table 1: Photophysical Properties of Hypothetical Probes

Probe IDRecognition Moietyλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
INP-1 Phenylboronic acid380450700.15
INP-2 Thiophenol4105201100.35
INP-3 N,N-Dimethylaniline4505801300.60

Table 2: Sensing Performance of Hypothetical Probes

Probe IDTarget AnalyteDetection Limit (nM)Fold-change in Fluorescence
INP-1 Peroxynitrite5015
INP-2 Cysteine2520
INP-3 pH (acidic)-30 (ratiometric)

Potential Signaling Pathways and Mechanisms

The fluorescence response of probes derived from this compound can be engineered based on several common mechanisms, including Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).

For example, a probe designed with a PeT mechanism might incorporate an electron-rich recognition moiety that quenches the fluorescence of the isoquinoline fluorophore. Upon binding to the analyte, the electron-donating ability of the recognition moiety is suppressed, leading to a "turn-on" fluorescence response.

The diagram below illustrates a generalized PeT sensing mechanism.

G cluster_off Before Analyte Binding cluster_on After Analyte Binding probe_off Probe (Fluorescence OFF) PeT Quenching probe_on Probe-Analyte Complex (Fluorescence ON) probe_off->probe_on + Analyte emission_on Emission probe_on->emission_on analyte Analyte light_off Excitation Light light_off->probe_off light_on Excitation Light light_on->probe_on

References

synthesis of 8-aminoisoquinoline derivatives from 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 8-Amino-Substituted Isoquinoline Derivatives from 8-Bromo-5-nitroisoquinoline

This document provides detailed application notes and experimental protocols for the synthesis of a diverse array of 8-aminoisoquinoline derivatives, starting from the readily accessible this compound. This synthetic route is of significant interest to researchers in medicinal chemistry and drug development, as the 8-aminoisoquinoline scaffold is a key pharmacophore in a variety of biologically active molecules.

The synthetic strategy involves a two-step sequence:

  • Reduction of the nitro group: The 5-nitro group of this compound is selectively reduced to a primary amine, yielding the key intermediate, 8-bromo-5-aminoisoquinoline.

  • Palladium-catalyzed cross-coupling: The bromine atom at the 8-position of 8-bromo-5-aminoisoquinoline serves as a versatile handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

These protocols are designed to be accessible to researchers with a working knowledge of synthetic organic chemistry.

Synthetic Workflow Overview

Start This compound Intermediate 8-Bromo-5-aminoisoquinoline Start->Intermediate Nitro Group Reduction Suzuki_Product 8-Aryl/Vinyl-5-aminoisoquinoline Derivatives Intermediate->Suzuki_Product Suzuki-Miyaura Coupling Buchwald_Product 8-(Alkyl/Aryl)amino-5-aminoisoquinoline Derivatives Intermediate->Buchwald_Product Buchwald-Hartwig Amination

Caption: Overall synthetic strategy for 8-aminoisoquinoline derivatives.

Part 1: Reduction of this compound

The reduction of the nitro group is a critical first step. Two common and effective methods are provided below: reduction using tin(II) chloride and catalytic hydrogenation.

Method 1: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro groups.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 0.1-0.2 M), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 8-bromo-5-aminoisoquinoline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterCondition
Starting Material This compound
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature to 60 °C
Typical Yield 85-95%
Method 2: Catalytic Hydrogenation

This method offers a cleaner workup as it avoids the use of heavy metal reagents.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol% palladium).

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 8-bromo-5-aminoisoquinoline. The product is often pure enough for the next step without further purification.

ParameterCondition
Starting Material This compound
Catalyst Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas or balloon
Solvent Ethanol, Methanol, or Ethyl Acetate
Temperature Room Temperature
Typical Yield 90-99%

Part 2: Derivatization of 8-Bromo-5-aminoisoquinoline

The resulting 8-bromo-5-aminoisoquinoline is a versatile intermediate for the synthesis of a wide range of derivatives via palladium-catalyzed cross-coupling reactions.

Method 3: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl/Vinyl-5-aminoisoquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

Substrate 8-Bromo-5-aminoisoquinoline Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Substrate->Catalyst Reagent Aryl/Vinyl Boronic Acid or Ester Reagent->Catalyst Product 8-Aryl/Vinyl-5-aminoisoquinoline Catalyst->Product C-C Bond Formation Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • To an oven-dried reaction vial, add 8-bromo-5-aminoisoquinoline (1.0 eq), the desired aryl or vinyl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 2-5 mol%).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or THF/water in a 3:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate or dichloromethane, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Example)Catalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Illustrative Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)THF/H₂O (3:1)801680-90
3-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1001870-85
Method 4: Buchwald-Hartwig Amination for the Synthesis of 8-(Alkyl/Aryl)amino-5-aminoisoquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[1][2]

Substrate 8-Bromo-5-aminoisoquinoline Catalyst Pd Precatalyst + Ligand Substrate->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product 8-Substituted-amino-5-aminoisoquinoline Catalyst->Product C-N Bond Formation Base Base (e.g., NaOtBu) Base->Catalyst

References

Application Notes and Protocols for the Derivatization of 8-Bromo-5-nitroisoquinoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-nitroisoquinoline is a key heterocyclic building block in medicinal chemistry, offering multiple reactive sites for structural modification. Its derivatization is a critical step in the exploration of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The strategic functionalization of the isoquinoline core allows for the fine-tuning of physicochemical and pharmacological properties, enabling comprehensive Structure-Activity Relationship (SAR) studies. This document provides detailed protocols for the primary derivatization pathways of this compound and presents representative SAR data based on analogous isoquinoline and quinoline derivatives.

The two principal sites for derivatization on the this compound scaffold are the C8-position, bearing a bromine atom, and the C5-position, with a nitro group. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The nitro group can be readily reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries.

Derivatization Strategies

The derivatization of this compound can be systematically approached to explore the chemical space around the core scaffold. The following workflow outlines the key synthetic transformations.

G cluster_0 C8-Position Derivatization cluster_1 C5-Position Derivatization A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B D Nitro Group Reduction (e.g., SnCl2, H2) A->D C 8-Aryl/Heteroaryl-5-nitroisoquinolines B->C E 8-Bromo-5-aminoisoquinoline D->E F Acylation / Sulfonylation (Acyl/Sulfonyl Chlorides) E->F G 8-Bromo-5-(acyl/sulfonyl)aminoisoquinolines F->G

Synthetic workflow for derivatization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C8-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl/heteroaryl-5-nitroisoquinoline.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group of this compound to a primary amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-5-aminoisoquinoline, which can often be used in the next step without further purification.

Protocol 3: Acylation of 8-Bromo-5-aminoisoquinoline

This protocol provides a general method for the acylation of the amino group of 8-bromo-5-aminoisoquinoline.

Materials:

  • 8-Bromo-5-aminoisoquinoline

  • Acyl chloride or sulfonyl chloride (1.1 equivalents)

  • Pyridine or triethylamine (2.0 equivalents)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 8-bromo-5-aminoisoquinoline (1.0 equivalent) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine or triethylamine (2.0 equivalents) to the solution.

  • Slowly add the acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 8-bromo-5-(acyl/sulfonyl)aminoisoquinoline.

Data Presentation: Representative SAR

Due to the limited availability of published SAR data specifically for derivatives of this compound, the following table presents a summary of the anticancer activity of closely related 8-hydroxy-5-nitroquinoline and other substituted quinolines to provide illustrative SAR insights. The data is presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDScaffoldR¹ (at C8)R² (at C5)Cell LineIC₅₀ (µM)Reference
1 Isoquinoline-Br-NO₂--(Parent Compound)
2 Quinoline-OH-NO₂Raji (Burkitt's lymphoma)~2.5[1]
3 Quinoline-OH-ClRaji (Burkitt's lymphoma)~20[1]
4 Quinoline-OH-IRaji (Burkitt's lymphoma)>20[1]
5 Quinoline-OCH₃-BrHT29 (Colon)15.2[2]
6 Quinoline-NH₂-BrHT29 (Colon)>50[2]
7 Quinoline-OH-CNC6 (Glioblastoma)9.8[2]

Note: The data presented is for analogous compounds and is intended to guide the design of SAR studies for this compound derivatives.

  • The presence of a nitro group at the C5-position appears to be beneficial for cytotoxic activity when compared to halogen substituents at the same position (compare compound 2 with 3 and 4 ).

  • The nature of the substituent at the C8-position significantly influences activity, with a hydroxyl group appearing more favorable than a methoxy or amino group in this context (compare compounds 2 , 5 , and 6 ).

  • The introduction of a cyano group at the C5-position also shows promising activity (compound 7 ).

Potential Biological Target and Signaling Pathway

Derivatives of quinoline and isoquinoline are known to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. A plausible mechanism of action for anticancer quinoline derivatives is the inhibition of a protein kinase signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Isoquinoline Derivative (e.g., Kinase Inhibitor) Inhibitor->Akt Inhibition

Hypothetical signaling pathway inhibition.

This diagram illustrates a hypothetical mechanism where a derivatized isoquinoline acts as a kinase inhibitor, potentially targeting a key component of a cancer-related signaling pathway like Akt, thereby blocking downstream signaling that promotes cell proliferation and survival. The design of new derivatives should consider structural features that could enhance binding to the ATP-binding pocket of such kinases.

References

Application Notes and Protocols for Grignard Reactions Involving 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-nitroisoquinoline is a key heterocyclic building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The strategic functionalization at the 8-position is crucial for developing novel molecular entities. While direct Grignard reagent formation from this compound is challenging due to the presence of the reactive nitro group, transition-metal catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao coupling, provide a viable pathway for C-C bond formation at this position using Grignard reagents as nucleophiles.

This document provides detailed application notes and a representative protocol for the nickel-catalyzed Kumada-type cross-coupling of this compound with various aryl Grignard reagents. The protocol is based on established principles for cross-coupling reactions with functional group-sensitive substrates.

Reaction Principle

The core of this application is a nickel-catalyzed Kumada-Corriu-Tamao cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between an organohalide (this compound) and a Grignard reagent. A nickel catalyst, often stabilized by a pincer-type ligand, is employed to mediate the reaction, which typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The presence of the nitro group necessitates careful control of reaction conditions to minimize side reactions.

Mandatory Visualizations

Kumada_Coupling_Cycle Ni(0)L_n Ni(0) Catalyst Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ni(II)_Intermediate R-Ni(II)(X)L_n Oxidative_Addition->Ni(II)_Intermediate Transmetalation Transmetalation Ni(II)_Intermediate->Transmetalation Ni(II)_Diorgano R-Ni(II)(R')L_n Transmetalation->Ni(II)_Diorgano Reductive_Elimination Reductive Elimination Ni(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product 8_Bromo_5_nitroisoquinoline This compound (R-X) 8_Bromo_5_nitroisoquinoline->Oxidative_Addition Grignard_Reagent Grignard Reagent (R'-MgX) Grignard_Reagent->Transmetalation

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine this compound, Ni catalyst, and ligand in a flame-dried flask. Inert_Atmosphere Establish an inert atmosphere (Argon or Nitrogen). Reagents->Inert_Atmosphere Solvent Add anhydrous THF. Inert_Atmosphere->Solvent Cooling Cool the reaction mixture to 0 °C. Solvent->Cooling Grignard_Addition Slowly add the Grignard reagent solution via syringe pump over 1-2 hours. Cooling->Grignard_Addition Reaction_Monitoring Allow to warm to room temperature and stir for 12-24h. Monitor by TLC or LC-MS. Grignard_Addition->Reaction_Monitoring Quenching Quench the reaction with saturated aqueous NH4Cl solution. Reaction_Monitoring->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate). Quenching->Extraction Drying_Concentration Dry the organic layer over Na2SO4, filter, and concentrate. Extraction->Drying_Concentration Purification Purify the crude product by column chromatography. Drying_Concentration->Purification

Caption: General experimental workflow for the Kumada coupling.

Data Presentation

The following table summarizes representative, expected outcomes for the nickel-catalyzed Kumada cross-coupling of this compound with various aryl Grignard reagents. The yields are illustrative and based on typical results for cross-coupling reactions with functionalized substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryGrignard Reagent (Ar-MgBr)Product (8-Aryl-5-nitroisoquinoline)Expected Yield (%)
1Phenylmagnesium bromide8-Phenyl-5-nitroisoquinoline65-75
24-Methoxyphenylmagnesium bromide8-(4-Methoxyphenyl)-5-nitroisoquinoline60-70
34-Fluorophenylmagnesium bromide8-(4-Fluorophenyl)-5-nitroisoquinoline60-70
42-Thienylmagnesium bromide8-(Thiophen-2-yl)-5-nitroisoquinoline55-65
51-Naphthylmagnesium bromide8-(Naphthalen-1-yl)-5-nitroisoquinoline50-60

Experimental Protocols

Note: This is a representative protocol and may require optimization for specific substrates and scales. All operations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Materials and Reagents
  • This compound

  • Aryl Grignard reagent (commercial solution in THF or freshly prepared)

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Flame-dried Schlenk flask with a magnetic stir bar

  • Syringe pump

  • Syringes and needles

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for extraction and chromatography

Protocol: Nickel-Catalyzed Kumada Cross-Coupling of this compound with Phenylmagnesium Bromide
  • Catalyst Preparation (in situ generation of Ni(IPr)₂):

    • To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%) and IPr·HCl (10 mol%).

    • Add anhydrous THF (to make a ~0.1 M solution with respect to the limiting reagent).

    • Cool the suspension to 0 °C and add sodium hydride (20 mol%) portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • To the flask containing the pre-formed nickel catalyst, add this compound (1.0 equiv).

    • Ensure the mixture is well-stirred.

  • Grignard Reagent Addition:

    • Draw the solution of phenylmagnesium bromide (1.2 equiv, e.g., 1.0 M in THF) into a syringe and place it on a syringe pump.

    • Slowly add the Grignard reagent to the reaction mixture at 0 °C over a period of 2 hours.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-phenyl-5-nitroisoquinoline.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • Nickel compounds are potential carcinogens; avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Kumada-type cross-coupling reaction provides a powerful method for the synthesis of 8-aryl-5-nitroisoquinolines from this compound. The success of this transformation hinges on the careful control of reaction conditions, particularly the slow addition of the Grignard reagent and the use of an appropriate nickel catalyst system to accommodate the sensitive nitro functional group. The protocols and data presented herein serve as a valuable guide for researchers in the design and execution of these challenging yet rewarding synthetic transformations, paving the way for the discovery of novel bioactive molecules.

Troubleshooting & Optimization

Navigating the Synthesis of 8-Bromo-5-nitroisoquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 8-Bromo-5-nitroisoquinoline. Our aim is to equip researchers with the necessary information to improve reaction yields and obtain a high-purity final product.

I. Understanding the Synthetic Challenge

Direct synthesis of this compound from isoquinoline in a one-pot reaction is challenging due to the regioselectivity of the initial bromination step. The reaction of isoquinoline with a brominating agent in strong acid, such as sulfuric acid, preferentially yields 5-bromoisoquinoline. Subsequent nitration then leads to the formation of 5-bromo-8-nitroisoquinoline as the major product, with the desired this compound being only a minor byproduct (0-1%).

Therefore, a more effective and higher-yielding approach involves a two-stage synthesis:

  • Synthesis of the key intermediate: 8-Bromoisoquinoline.

  • Nitration of 8-Bromoisoquinoline to yield this compound.

This guide will focus on troubleshooting and optimizing this two-stage pathway.

II. Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 8-Bromoisoquinoline

The successful synthesis of this compound is highly dependent on the efficient preparation of the 8-bromoisoquinoline intermediate. Low yields in this step can be a significant bottleneck.

Visualizing the Synthetic Pathway for 8-Bromoisoquinoline

G cluster_0 Multi-Step Synthesis of 8-Bromoisoquinoline Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline Bromination 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromoisoquinoline->5-Bromo-8-nitroisoquinoline Nitration 8-Amino-5-bromoisoquinoline 8-Amino-5-bromoisoquinoline 5-Bromo-8-nitroisoquinoline->8-Amino-5-bromoisoquinoline Selective Reduction 8-Aminoisoquinoline 8-Aminoisoquinoline 8-Amino-5-bromoisoquinoline->8-Aminoisoquinoline Debromination 8-Bromoisoquinoline 8-Bromoisoquinoline 8-Aminoisoquinoline->8-Bromoisoquinoline Sandmeyer Reaction

Caption: Multi-step synthesis pathway to 8-Bromoisoquinoline.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Bromination in Sandmeyer Route The Sandmeyer reaction, converting 8-aminoisoquinoline to 8-bromoisoquinoline, is a critical step. Ensure the complete diazotization of the amino group by using fresh sodium nitrite and maintaining a low temperature (0-5 °C). The copper(I) bromide catalyst should be active; consider using freshly prepared CuBr.
Side Reactions in Pomeranz-Fritsch Reaction The Pomeranz-Fritsch synthesis of isoquinolines can have variable yields. Ensure the purity of the starting materials, particularly the benzaldehyde derivative and the 2,2-dialkoxyethylamine. The acid catalyst (e.g., concentrated sulfuric acid) must be added cautiously to control the reaction temperature and prevent charring.
Incomplete Reactions Monitor the progress of each step using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step or work-up.
Product Loss During Work-up and Purification Ensure proper pH adjustment during extractions to minimize the loss of the basic isoquinoline products. Optimize the solvent system for column chromatography to achieve good separation from byproducts and unreacted starting materials.
Problem 2: Low Yield or Poor Regioselectivity in the Nitration of 8-Bromoisoquinoline

The final nitration step is crucial for obtaining the desired product. Low yields or the formation of unwanted isomers can complicate purification and reduce the overall efficiency of the synthesis.

Visualizing the Nitration Workflow

G cluster_1 Nitration of 8-Bromoisoquinoline 8-Bromoisoquinoline 8-Bromoisoquinoline Reaction Reaction 8-Bromoisoquinoline->Reaction Nitrating Mixture Nitrating Mixture Nitrating Mixture->Reaction Controlled Addition Crude Product Crude Product Reaction->Crude Product Work-up Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Technical Support Center: Separation of 5-Bromo and 8-Bromo Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 5-bromo and 8-bromo isoquinoline isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 5-bromo and 8-bromo isoquinoline isomers so challenging?

The primary difficulty in separating 5-bromo and 8-bromo isoquinoline lies in their very similar physicochemical properties. As structural isomers, they share the same molecular weight and formula. The key challenge is that 8-bromoisoquinoline is a common and difficult-to-remove impurity formed during the synthesis of 5-bromoisoquinoline.[1] Careful control of reaction conditions, particularly temperature, during the bromination of isoquinoline is crucial to minimize the formation of the 8-bromo isomer.[1]

Q2: What are the key physical properties to consider when developing a separation method?

Understanding the physical properties of each isomer is fundamental to designing an effective separation strategy. While comprehensive comparative data is limited, the melting points can be a useful starting point, particularly for crystallization-based purifications.

Table 1: Physical Properties of 5-Bromo and 8-Bromo Isoquinoline Isomers

Property5-Bromoisoquinoline8-Bromoisoquinoline
Molecular Formula C₉H₆BrNC₉H₆BrN
Molecular Weight 208.05 g/mol [2][3]208.05 g/mol [4]
Melting Point 83-87 °C[3][5][6]Not explicitly found, but likely similar to the 5-bromo isomer.
Boiling Point 95-97 °C at 0.1 mmHg[5]312.3 °C at 760 mmHg[7]

Q3: What are the recommended initial steps to avoid separation issues?

The most effective strategy is to minimize the formation of the 8-bromo isomer during the synthesis of 5-bromoisoquinoline. This can be achieved by:

  • Strict Temperature Control: During the bromination of isoquinoline with N-bromosuccinimide (NBS) in sulfuric acid, maintaining a low temperature (between -26°C and -18°C) is critical to suppress the formation of 8-bromoisoquinoline.[1]

  • Controlled Addition of Brominating Agent: Adding the brominating agent in portions while carefully monitoring the internal temperature helps to prevent localized overheating and side reactions.[1]

Troubleshooting Guides

Issue 1: Co-elution of 5-bromo and 8-bromo isomers during column chromatography.

This is a common problem due to the similar polarities of the isomers.

Troubleshooting Workflow: Optimizing Column Chromatography

start Poor Separation (Co-elution) step1 Decrease Eluent Polarity start->step1 step2 Use a Shallower Gradient step1->step2 If still co-eluting end Improved Separation step1->end If separation improves step3 Change Stationary Phase step2->step3 If resolution is still poor step2->end If separation improves step4 Consider Alternative Chromatography step3->step4 If isomers remain inseparable step3->end If separation improves

Caption: Troubleshooting workflow for poor column chromatography separation.

Detailed Steps:

  • Adjust Solvent System:

    • Decrease Polarity: Start with a less polar eluent system. For silica gel chromatography, a common solvent system is a mixture of dichloromethane and diethyl ether or ethyl acetate.[1] Begin with a higher ratio of the less polar solvent (e.g., 9:1 dichloromethane/diethyl ether) and gradually increase the polarity.[1]

    • Shallow Gradient: If using gradient elution, employ a very shallow gradient to maximize the difference in retention times.

  • Change the Stationary Phase:

    • If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which can offer different selectivity based on interactions with the basic nitrogen of the isoquinoline ring.

  • High-Performance Liquid Chromatography (HPLC):

    • For analytical and small-scale preparative separations, reverse-phase HPLC can be effective. A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, can provide good resolution.[8] Method development will be required to optimize the gradient and mobile phase composition for these specific isomers.

Issue 2: Difficulty in purifying 5-bromoisoquinoline from the 8-bromo isomer by recrystallization.

Co-crystallization can occur if the isomers have very similar solubilities in the chosen solvent.

Troubleshooting Workflow: Optimizing Recrystallization

start Poor Purity after Recrystallization step1 Screen Different Solvents start->step1 step2 Slow Cooling step1->step2 If purity improves but is not optimal end Higher Purity Crystals step1->end If high purity is achieved step3 Fractional Crystallization step2->step3 For further enrichment step2->end If high purity is achieved step3->end If high purity is achieved

Caption: Troubleshooting workflow for optimizing recrystallization.

Detailed Steps:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the solubility of the two isomers is significantly different. A good starting point for 5-bromoisoquinoline is a mixture of heptane and toluene.[1]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.

  • Fractional Crystallization: If a single recrystallization does not yield the desired purity, fractional crystallization may be effective. This involves collecting crystals in multiple batches as the solution cools, with the expectation that the less soluble isomer will crystallize out first.

Issue 3: Inability to confirm the isomeric purity of the separated products.

Spectroscopic methods are essential for confirming the identity and purity of each isomer.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between the 5-bromo and 8-bromo isomers due to the different chemical shifts and coupling patterns of the aromatic protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight (verifying that they are isomers) and, with a suitable GC column and method, can also be used to determine the ratio of the two isomers in a mixture.

  • Melting Point Analysis: A sharp melting point range for the purified product is an indicator of high purity.

Experimental Protocols

Protocol 1: Purification of 5-Bromoisoquinoline by Fractional Distillation

This method is suitable for larger quantities of material where the boiling points of the isomers are sufficiently different under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a well-insulated distillation column (e.g., a 40-cm Vigreux column).[1]

  • Heating: Heat the distillation flask in a heating mantle. To prevent solidification of the product in the condenser, circulate water at 80-90°C through the condenser jacket.[1]

  • Distillation: Apply vacuum and slowly increase the temperature of the heating mantle.

  • Fraction Collection: Collect fractions based on the boiling point. 5-bromoisoquinoline has a reported boiling point of 145-149°C at 14 mmHg.[1] The 8-bromo isomer is expected to have a slightly different boiling point.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their isomeric purity.

Protocol 2: Purification of 5-Bromoisoquinoline by Column Chromatography

This is a standard method for purifying organic compounds on a laboratory scale.

  • Stationary Phase: Pack a glass column with silica gel (63-200 µm) as a slurry in the initial eluent.[1]

  • Sample Loading: Dissolve the crude mixture of isomers in a minimum amount of dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture, such as 9:1 dichloromethane/diethyl ether.[1]

  • Gradient (Optional): If the isomers do not separate, gradually increase the polarity of the eluent, for example, to a 6:1 or 5:1 ratio of dichloromethane to diethyl ether or ethyl acetate.[1]

  • Fraction Collection and Analysis: Collect small fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure desired isomer. Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow: Synthesis and Purification of 5-Bromoisoquinoline

cluster_synthesis Synthesis cluster_purification Purification isoquinoline Isoquinoline in H₂SO₄ reaction Bromination (-25°C to -18°C) isoquinoline->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction quench Quench with Ice & Neutralize (NH₃) reaction->quench crude Crude Product (mixture of isomers) quench->crude distillation Fractional Distillation crude->distillation chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_5_bromo Pure 5-Bromoisoquinoline distillation->pure_5_bromo chromatography->pure_5_bromo recrystallization->pure_5_bromo

Caption: General workflow for the synthesis and purification of 5-bromoisoquinoline.

References

Technical Support Center: Selective Bromination of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments, with a primary focus on avoiding the formation of dibrominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of isoquinoline?

The main challenge is controlling the regioselectivity and the extent of bromination. Direct bromination can often lead to a mixture of products, including the desired monobrominated isoquinoline and undesired dibrominated and other isomeric byproducts.[1][2] The reaction is highly sensitive to the choice of brominating agent, acid, temperature, and concentration.[2][3]

Q2: What are the common byproducts in isoquinoline bromination?

The most common byproduct in the synthesis of 5-bromoisoquinoline is 5,8-dibromoisoquinoline.[1] Depending on the reaction conditions, other isomers such as 8-bromoisoquinoline may also be formed.[1] The bromination of the isoquinoline-aluminum chloride complex follows a sequence of 5-bromo-, followed by 5,8-dibromo-, and then 5,7,8-tribromoisoquinoline.[2][4]

Q3: Which brominating agents are recommended for selective monobromination?

N-Bromosuccinimide (NBS) is a commonly used reagent for the selective monobromination of isoquinoline to yield 5-bromoisoquinoline, particularly when the reaction is carried out in concentrated sulfuric acid at low temperatures.[1][2] N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid has also been shown to be effective for regioselective monobromination.[2][3]

Q4: Why is it crucial to avoid the formation of 5,8-dibromoisoquinoline?

The separation of 5,8-dibromoisoquinoline from the desired 5-bromoisoquinoline is challenging.[1] The presence of this byproduct can complicate purification and lead to lower yields of the desired monobrominated product.[1]

Troubleshooting Guide

Issue 1: My reaction produces a significant amount of dibrominated byproduct (5,8-dibromoisoquinoline).

  • Question: How can I minimize the formation of 5,8-dibromoisoquinoline? Answer:

    • Control Stoichiometry: Strictly control the amount of the brominating agent. For the synthesis of 5-bromoisoquinoline using NBS, do not exceed 1.1 equivalents. Using more than this amount can lead to the formation of 5,8-dibromoisoquinoline.[1]

    • Temperature Control: Maintain a low reaction temperature. For the bromination using NBS in sulfuric acid, the temperature should be kept between -26°C and -18°C.[1] Higher temperatures can lead to over-bromination.

    • Reagent Purity: Use high-purity, recrystallized NBS. Impurities in the brominating agent can lead to side reactions and a decrease in selectivity.[1]

Issue 2: The yield of the desired monobrominated isoquinoline is low.

  • Question: What are the potential causes for a low yield and how can I improve it? Answer:

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC. If the reaction is sluggish, consider slightly extending the reaction time at the recommended low temperature.

    • Suboptimal Reagent Quality: As mentioned, the purity of the brominating agent is crucial. Recrystallize NBS before use to ensure high purity and reactivity.[1]

    • Work-up and Purification Losses: During work-up, ensure proper pH adjustments and efficient extraction. For purification, column chromatography can be effective in isolating the product, but care must be taken to choose the right solvent system to minimize losses.[1]

    • Reaction Conditions: The choice of acid and its concentration are critical. Concentrated sulfuric acid is a proven solvent for selective 5-bromination with NBS.[1][2]

Issue 3: I am observing the formation of other isomeric byproducts, such as 8-bromoisoquinoline.

  • Question: How can I improve the regioselectivity for the 5-position? Answer:

    • Strict Temperature Control: The formation of 8-bromoisoquinoline is suppressed at low temperatures. Careful maintenance of the reaction temperature is essential for high regioselectivity.[1]

    • Choice of Acid: The use of concentrated sulfuric acid as a solvent favors the formation of the 5-bromo isomer.[1][2] The reaction rate and the 5- vs. 8-selectivity increase with the acidity of the solvent.

Quantitative Data

The following table summarizes the typical composition of the crude product from a one-pot synthesis of 5-bromo-8-nitroisoquinoline, which involves the initial bromination of isoquinoline. This data highlights the importance of controlled conditions to minimize byproduct formation.

CompoundTypical Percentage in Crude Product (%)Purified Product Composition (%)
5-Bromo-8-nitroisoquinoline90-94>97
5,8-Dibromoisoquinoline2-5<1
5-Nitroisoquinoline2-4<1
8-Bromo-5-nitroisoquinoline0-1<1

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Isoquinoline

  • Concentrated sulfuric acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice/acetone bath

  • Diethyl ether

  • Aqueous sodium hydroxide (1M)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the acid to 0°C in an ice bath.

  • Slowly add isoquinoline (1.0 eq) to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • In portions, add recrystallized NBS (1.1 eq) to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.

  • Stir the suspension for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C.

  • Pour the homogeneous reaction mixture onto crushed ice.

  • Carefully basify the mixture with concentrated aqueous sodium hydroxide while keeping the temperature below 30°C.

  • Extract the aqueous suspension with diethyl ether.

  • Wash the combined organic layers with 1M NaOH and then with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Troubleshooting_Dibromination start Start: High Dibrominated Byproduct Observed check_stoichiometry Check Stoichiometry of NBS (Should be <= 1.1 eq) start->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Action: Reduce NBS to 1.1 equivalents or less. stoichiometry_ok->adjust_stoichiometry No check_temperature Check Reaction Temperature (Should be -26°C to -18°C) stoichiometry_ok->check_temperature Yes adjust_stoichiometry->check_temperature temperature_ok Temperature Correct? check_temperature->temperature_ok adjust_temperature Action: Improve cooling and maintain temperature below -18°C. temperature_ok->adjust_temperature No check_nbs_purity Check Purity of NBS temperature_ok->check_nbs_purity Yes adjust_temperature->check_nbs_purity purity_ok NBS Recrystallized? check_nbs_purity->purity_ok recrystallize_nbs Action: Recrystallize NBS before use. purity_ok->recrystallize_nbs No end_success Problem Resolved: Minimized Dibromination purity_ok->end_success Yes recrystallize_nbs->end_success

Caption: Troubleshooting workflow for minimizing dibrominated byproducts.

Selective_Monobromination_Workflow start Start: Prepare Reagents dissolve_isoquinoline Dissolve Isoquinoline (1.0 eq) in conc. H2SO4 at 0°C start->dissolve_isoquinoline cool_solution Cool Solution to -25°C dissolve_isoquinoline->cool_solution add_nbs Add Recrystallized NBS (1.1 eq) while maintaining T < -22°C cool_solution->add_nbs react Stir at -22°C for 2h, then at -18°C for 3h add_nbs->react quench Quench Reaction on Ice react->quench workup Aqueous Work-up: Basify and Extract quench->workup purify Purify Crude Product (Distillation or Chromatography) workup->purify end_product Final Product: 5-Bromoisoquinoline purify->end_product

Caption: Experimental workflow for selective monobromination of isoquinoline.

References

Technical Support Center: Optimizing Temperature Control for Regioselective Bromination of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the bromination of isoquinoline?

The primary challenge is achieving high regioselectivity. Electrophilic bromination of isoquinoline can lead to a mixture of isomers, most commonly 5-bromoisoquinoline and 8-bromoisoquinoline.[1][2] Separating these isomers can be difficult, making controlled regioselectivity crucial for efficient synthesis.[1]

Q2: How does temperature affect the regioselectivity of isoquinoline bromination?

Temperature is a critical parameter for controlling the regioselectivity of this reaction. Lower temperatures generally favor the formation of the kinetic product, 5-bromoisoquinoline, while suppressing the formation of the thermodynamically more stable 8-bromoisoquinoline.[1][3] Careful temperature control is essential to obtain the desired product in high purity.[1]

Q3: What are the typical reaction conditions for achieving high selectivity for 5-bromoisoquinoline?

Highly selective bromination at the 5-position is often achieved using N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, at low temperatures.[1][2] Reaction temperatures are typically maintained between -25°C and -18°C to maximize the yield of the desired 5-bromo isomer.[1]

Q4: I am observing the formation of multiple brominated products. What could be the cause?

The formation of di- or tri-brominated isoquinolines can occur, particularly if the reaction conditions are not carefully controlled.[2][4] This may be due to an excess of the brominating agent or a reaction temperature that is too high, leading to further substitution on the electron-rich benzenoid ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of 5- and 8-bromoisoquinoline)

  • Possible Cause: The reaction temperature is too high, allowing for the formation of the thermodynamically favored 8-bromo isomer.

  • Troubleshooting Step:

    • Lower the reaction temperature. For brominations using NBS in sulfuric acid, maintain a temperature range of -25°C to -22°C during the addition of NBS, and then hold the reaction at -18°C.[1]

    • Ensure efficient stirring and slow, portion-wise addition of the brominating agent to maintain a consistent internal temperature.[1]

    • Consider the choice of acid and brominating agent, as this can significantly influence selectivity.[2]

Issue 2: Low Yield of the Desired Product

  • Possible Cause: Incomplete reaction or decomposition of starting material/product.

  • Troubleshooting Step:

    • Verify the quality and purity of the starting materials and reagents.

    • Increase the reaction time while maintaining the optimal low temperature to ensure the reaction goes to completion.

    • Ensure that the isoquinoline is fully dissolved and protonated in the strong acid before the addition of the brominating agent.

Issue 3: Formation of Over-brominated Products (e.g., 5,8-dibromoisoquinoline)

  • Possible Cause: Excess of the brominating agent or localized high concentrations.

  • Troubleshooting Step:

    • Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.1 to 1.3 equivalents).

    • Add the brominating agent in small portions over an extended period to prevent localized excess.

    • Maintain vigorous stirring to ensure homogeneity of the reaction mixture.

Data Presentation

Table 1: Temperature Effects on the Regioselective Bromination of Isoquinoline

Brominating AgentAcid/SolventTemperature (°C)Major ProductMinor Product(s)Reference
N-Bromosuccinimide (NBS)Conc. H₂SO₄-25 to -185-Bromoisoquinoline8-Bromoisoquinoline[1]
N-Bromosuccinimide (NBS)Conc. H₂SO₄Room TemperatureMixture of isomersDi- and tri-brominated products[2]
Molecular Bromine (Br₂)Gaseous Phase4501-Bromoisoquinoline-[5]
N,N'-dibromoisocyanuric acid (DBI)CF₃SO₃HNot specified5-Bromoisoquinoline-[2]

Experimental Protocols

Protocol: Regioselective Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Dry ice-acetone bath

  • Crushed ice

  • Mechanical stirrer

  • Internal thermometer

  • Addition funnel with nitrogen inlet

Procedure:

  • Preparation of the Reaction Mixture:

    • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel under a nitrogen atmosphere, add concentrated sulfuric acid.

    • Cool the acid to 0°C using an ice bath.

    • Slowly add isoquinoline to the stirred acid, ensuring the internal temperature does not exceed 30°C.

  • Bromination:

    • Cool the resulting solution to -25°C using a dry ice-acetone bath.

    • Add N-bromosuccinimide (NBS) portion-wise to the vigorously stirred solution. Maintain the internal temperature between -26°C and -22°C during the addition.

    • Stir the suspension for 2 hours at -22°C ± 1°C.

    • Continue stirring for an additional 3 hours at -18°C ± 1°C.

  • Work-up:

    • Pour the homogeneous reaction mixture onto crushed ice in a separate flask placed in an ice-water bath.

    • The product can then be isolated through standard extraction and purification procedures.

Visualizations

TroubleshootingWorkflow start Start Experiment check_purity Analyze Product Purity & Yield start->check_purity is_selective High Regioselectivity? check_purity->is_selective is_yield_ok Acceptable Yield? is_selective->is_yield_ok Yes lower_temp Lower Reaction Temperature (-25°C to -18°C) is_selective->lower_temp No is_overbrominated Over-bromination Observed? is_yield_ok->is_overbrominated Yes increase_time Increase Reaction Time at Low Temperature is_yield_ok->increase_time No check_reagents Verify Reagent Stoichiometry (1.1-1.3 eq. NBS) is_overbrominated->check_reagents Yes end_good Successful Synthesis is_overbrominated->end_good No slow_addition Slow, Portion-wise Addition of NBS lower_temp->slow_addition slow_addition->check_purity check_reagents->check_purity increase_time->check_purity end_bad Re-evaluate Protocol TemperatureSelectivity cluster_temp Reaction Temperature cluster_control Reaction Control cluster_product Major Product low_temp Low Temperature (-25°C to -18°C) kinetic Kinetic Control low_temp->kinetic Favors high_temp High Temperature (e.g., Room Temp.) thermodynamic Thermodynamic Control high_temp->thermodynamic Favors product_5_bromo 5-Bromoisoquinoline (Desired Product) kinetic->product_5_bromo Leads to product_8_bromo 8-Bromoisoquinoline (Isomeric Impurity) thermodynamic->product_8_bromo Leads to

References

purification of crude 8-Bromo-5-nitroisoquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 8-Bromo-5-nitroisoquinoline by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Failure to Crystallize / Poor Crystal Yield Excess Solvent: The most frequent cause is the use of too much solvent, which keeps the product dissolved even at low temperatures.[1][2] Supersaturation: The solution may be supersaturated, lacking a nucleation point for crystal growth.[1] High Impurity Level: Significant impurities can inhibit crystal formation.[1]Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the desired compound, and then allow it to cool again.[3] Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the liquid level to create nucleation sites.[2] Alternatively, add a "seed crystal" of pure this compound to the cooled solution.[2] Re-purify: If oiling out occurs or impurities are high, it may be necessary to recover the crude material by solvent evaporation and attempt purification by another method, such as column chromatography, before re-attempting recrystallization.[1]
Product "Oils Out" (Forms a liquid instead of crystals) High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.[4] Solution Cooled Too Rapidly: If the solution is cooled too quickly, the compound may come out of solution at a temperature above its melting point. Inappropriate Solvent System: The chosen solvent may not be ideal, especially if using a mixed solvent system.[1]Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a very small amount of additional solvent.[3] Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can promote slower cooling.[3] Add More "Good" Solvent: If using a mixed solvent system like heptane/toluene, add more of the solvent in which the compound is more soluble (toluene) to prevent premature precipitation, then allow for slow cooling.[3]
Colored Crystals Presence of Colored Impurities: The crude material may contain persistent colored impurities that co-crystallize with the product.Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Note that this may slightly reduce the overall yield as some product may also be adsorbed.[5] Repeat Recrystallization: A second recrystallization can often effectively remove residual color and improve purity.[5]
Crystals Form in the Funnel During Hot Filtration Premature Cooling: The solution cools as it passes through the filter stem, causing the product to crystallize and block the funnel.[4]Pre-heat Equipment: Use a pre-heated filter funnel to prevent the solution from cooling down prematurely. A heat gun can be used for this purpose.[6] Use a Stemless Funnel: A stemless or short-stemmed funnel minimizes the surface area where cooling and crystallization can occur. Filter in Portions: Pour the hot solution through the filter in small batches to minimize cooling time within the funnel.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A proven solvent system is a mixture of heptane and toluene.[6] A typical procedure involves dissolving the crude material in a refluxing mixture of heptane and toluene, followed by slow cooling.[6]

Q2: What are the common impurities found in crude this compound?

Following a typical synthesis, the crude product may contain small amounts (0-1%) of isomers and related compounds such as this compound, 5,8-dibromoisoquinoline, and 5-nitroisoquinoline.[6] Careful temperature control during the preceding synthesis steps is crucial to minimize the formation of the this compound isomer, which can be difficult to remove.[6]

Q3: What is the expected yield and melting point of the purified product?

A well-executed recrystallization from a heptane/toluene system can afford a yield of 47-51%.[6] The melting point of pure this compound is reported to be in the range of 137-141°C.[6]

Q4: Can I use a different purification method if recrystallization is not effective?

Yes, column chromatography is a viable alternative for achieving high purity (>99%).[6] A recommended method involves using silica gel with a solvent gradient of dichloromethane/diethyl ether (from 9:1 to 6:1).[6]

Q5: How can I improve the crystal size?

Larger crystals are generally formed through slow cooling.[2] After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature undisturbed before placing it in an ice bath.[2]

Experimental Protocol: Recrystallization

This protocol is adapted from a procedure published in Organic Syntheses.[6]

  • Dissolution: Suspend the crude this compound (e.g., ~45 g) in a mixture of heptane (1000 mL) and toluene (250 mL) in a suitable round-bottomed flask.

  • Heating to Reflux: With stirring, heat the suspension to reflux for approximately 1.5 hours to ensure complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat the filter funnel (e.g., with a heat gun) and filter the hot solution through a pad of Celite under vacuum suction to prevent premature crystallization in the funnel.[6] Rinse the filter cake with a small amount of a pre-heated heptane/toluene mixture.[6]

  • Concentration and Cooling: If the volume of the filtrate is too large, reduce it by distillation. Allow the resulting orange solution to cool slowly to room temperature with gentle stirring overnight.

  • Isolation: Isolate the precipitated solids by filtration.

  • Washing: Wash the collected crystals with ice-cold heptane (~350 mL) to remove any remaining soluble impurities.[6]

  • Drying: Air-dry the purified crystals to a constant weight.

Quantitative Data Summary

ParameterValueSource(s)
Recrystallization Solvent SystemHeptane / Toluene[6]
Recommended Solvent Ratio4:1 (Heptane:Toluene)[6]
Typical Yield47-51%[6]
Melting Point (Purified)137-141 °C[6]
Potential ImpuritiesThis compound, 5,8-dibromoisoquinoline, 5-nitroisoquinoline[6]

Recrystallization Workflow

G start Start: Crude This compound dissolve 1. Dissolve in Heptane/Toluene Mixture start->dissolve reflux 2. Heat to Reflux (1.5 hours) dissolve->reflux hot_filter_q Insoluble Impurities? reflux->hot_filter_q hot_filter 3. Hot Filtration (Pre-heated funnel) hot_filter_q->hot_filter Yes cool 4. Slow Cooling (Overnight) hot_filter_q->cool No hot_filter->cool isolate 5. Isolate Crystals (Filtration) cool->isolate wash 6. Wash with Ice-Cold Heptane isolate->wash dry 7. Dry to Constant Weight wash->dry end End: Purified Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Suzuki Coupling with 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 8-bromo-5-nitroisoquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions to optimize this challenging reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is failing or giving very low yields. What are the most likely causes?

A1: The substrate this compound presents a trifecta of challenges for Suzuki coupling:

  • Catalyst Poisoning: The isoquinoline nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]

  • Electron-Deficient Substrate: The presence of two electron-withdrawing groups (the nitro group and the isoquinoline nitrogen) can make the aryl bromide more susceptible to side reactions.

  • Dehalogenation: Electron-deficient aryl halides are prone to hydrodehalogenation, where the bromine atom is replaced by a hydrogen, leading to the formation of 5-nitroisoquinoline as a byproduct.[1]

To troubleshoot, a systematic approach to optimizing the catalyst system, base, and reaction conditions is crucial.

Q2: I am observing a significant amount of 5-nitroisoquinoline in my reaction mixture. How can I minimize this dehalogenation side reaction?

A2: Dehalogenation is a common side reaction for electron-deficient aryl halides.[1] To minimize it, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired cross-coupling pathway over dehalogenation.

  • Base Selection: Use a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than stronger bases like sodium tert-butoxide.

  • Solvent Choice: Ensure your solvent is anhydrous and free of potential hydride sources.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling.

Q3: My starting materials are consumed, but I see a complex mixture of products, including what appears to be a homocoupling byproduct of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[2] This side reaction can be suppressed by:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Palladium(0) Source: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates the active Pd(0) species can minimize Pd(II)-mediated homocoupling at the start of the reaction.

Q4: The reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the reaction rate?

A4: Sluggish reactions can be due to poor catalyst activity or suboptimal conditions. To improve the reaction rate:

  • Use a Precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalytic species.

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Temperature Optimization: Gradually increase the reaction temperature. For challenging substrates, temperatures up to 100-110 °C in a high-boiling solvent like dioxane or toluene may be necessary.

  • Solvent and Solubility: Ensure all reactants are well-dissolved. A solvent system like dioxane/water or toluene/water is commonly used. Poor solubility can hinder the reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling with this compound.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst/ligand appropriate for an electron-deficient N-heterocycle? start->check_catalyst check_dehalogenation Is dehalogenation (formation of 5-nitroisoquinoline) a major byproduct? check_catalyst->check_dehalogenation Yes solution_catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) Use a Pd precatalyst (e.g., XPhos Pd G3) check_catalyst->solution_catalyst No check_homocoupling Is boronic acid homocoupling observed? check_dehalogenation->check_homocoupling No solution_dehalogenation Use a weaker base (e.g., K3PO4, Cs2CO3) Ensure anhydrous conditions Lower reaction temperature check_dehalogenation->solution_dehalogenation Yes check_conditions Are the reaction conditions optimized? check_homocoupling->check_conditions No solution_homocoupling Thoroughly degas solvents and reaction mixture Maintain a strict inert atmosphere check_homocoupling->solution_homocoupling Yes solution_conditions Screen different solvents (e.g., dioxane/H2O, toluene/H2O) Increase reaction temperature incrementally Check solubility of starting materials check_conditions->solution_conditions No success Successful Coupling check_conditions->success Yes solution_catalyst->check_dehalogenation solution_dehalogenation->check_homocoupling solution_homocoupling->check_conditions solution_conditions->success

Caption: A step-by-step workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Suzuki Catalytic Cycle and Common Side Reactions

Understanding the catalytic cycle and potential side reactions is key to effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br catalyst_poisoning Catalyst Poisoning pd0->catalyst_poisoning N-heterocycle pd_intermediate Ar-Pd(II)-Br(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 Base dehalogenation Dehalogenation pd_intermediate->dehalogenation [H] source pd_aryl_boronate Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_boronate homocoupling Homocoupling transmetalation->homocoupling O2 reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The Suzuki catalytic cycle and major competing side reactions.

Quantitative Data Summary

The following tables provide illustrative yields for Suzuki couplings of related challenging substrates under various conditions. These should serve as a guide for reaction optimization.

Table 1: Effect of Ligand and Base on the Suzuki Coupling of a Bromo-N-Heterocycle

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10016<10
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001265
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O1101285
4XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O100892
5Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF902445

Data compiled from analogous reactions in the literature for illustrative purposes. Yields are highly substrate-dependent.

Table 2: Influence of Solvent and Temperature

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1XPhos Pd G3 (2 mol%)K₃PO₄ (2 equiv.)THF/H₂O (4:1)661255
2XPhos Pd G3 (2 mol%)K₃PO₄ (2 equiv.)Dioxane/H₂O (4:1)801278
3XPhos Pd G3 (2 mol%)K₃PO₄ (2 equiv.)Dioxane/H₂O (4:1)100892
4XPhos Pd G3 (2 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O (10:1)110888

Data compiled from analogous reactions in the literature for illustrative purposes. Yields are highly substrate-dependent.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • Catalyst Addition: Add the palladium precatalyst to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe. The reaction concentration should typically be between 0.1 and 0.2 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

managing side reactions during the nitration of bromoisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of bromoisoquinolines. Our aim is to help you manage and mitigate common side reactions to improve the yield and purity of your target nitro-bromoisoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when nitrating a bromoisoquinoline?

The regioselectivity of nitration on a bromoisoquinoline is primarily governed by the directing effects of both the bromine substituent and the protonated isoquinoline nitrogen under strong acidic conditions. The isoquinoline ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the protonated nitrogen. Consequently, substitution occurs on the benzene ring, preferentially at the 5- and 8-positions.

The position of the bromine atom further influences the final substitution pattern:

  • 5-Bromoisoquinoline: Nitration predominantly yields 5-bromo-8-nitroisoquinoline. The bromine at position 5 directs the incoming nitro group to the ortho (4 and 6) and para (8) positions. The 8-position is sterically and electronically favored.

  • 7-Bromoisoquinoline: Nitration is expected to produce a mixture of 7-bromo-5-nitroisoquinoline and 7-bromo-8-nitroisoquinoline. The bromine at position 7 directs ortho to the 6 and 8-positions and para to the 5-position.

Q2: What are the most common side reactions during the nitration of bromoisoquinolines?

The most frequently encountered side reactions include:

  • Formation of undesired isomers: As seen with 7-bromoisoquinoline, a mixture of constitutional isomers can be formed, complicating purification.

  • Dinitration: The introduction of a second nitro group can occur if the reaction conditions are too harsh (e.g., high temperatures, excess nitrating agent).

  • Sulfonation: If fuming sulfuric acid or high concentrations of SO₃ are present, sulfonation of the aromatic ring can compete with nitration. This reaction is reversible.[1]

  • Oxidation/Degradation: Aggressive reaction conditions can lead to the oxidation of the isoquinoline ring or degradation of the starting material and product, often resulting in the formation of tar-like substances.

  • Over-bromination: In one-pot procedures starting from isoquinoline, using an excess of the brominating agent can lead to the formation of dibromoisoquinoline species, which will then be nitrated.[2]

Q3: How can I minimize the formation of these side products?

Controlling the reaction conditions is crucial for minimizing side reactions:

  • Temperature Control: Maintain a low reaction temperature, often using an ice or ice/salt bath, to prevent over-nitration and degradation. Nitration reactions are typically highly exothermic.

  • Controlled Reagent Addition: Add the nitrating agent (or the bromoisoquinoline solution) slowly and in a dropwise manner. This helps to maintain a low temperature and prevent localized high concentrations of the nitrating agent.

  • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess, to avoid dinitration.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. For sensitive substrates, milder nitrating agents can be considered.

  • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction once the starting material has been consumed to prevent the formation of degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired nitro-bromoisoquinoline - Incomplete reaction. - Degradation of starting material or product. - Formation of multiple side products.- Increase reaction time or temperature slightly, while carefully monitoring for side product formation. - Ensure strict temperature control throughout the reaction. - Optimize the stoichiometry of the nitrating agent. - Purify the starting bromoisoquinoline to remove any impurities that might interfere with the reaction.
Formation of a mixture of nitro-isomers - The directing effects of the bromine and isoquinoline nitrogen lead to multiple possible substitution sites (e.g., in 7-bromoisoquinoline).- This is an inherent challenge for certain substitution patterns. Focus on developing an efficient purification method, such as column chromatography or fractional crystallization, to separate the isomers.
Presence of di-nitrated products - Reaction temperature is too high. - Excess nitrating agent was used. - Extended reaction time.- Maintain a lower reaction temperature (e.g., below 0 °C). - Reduce the molar equivalents of the nitrating agent. - Monitor the reaction closely and quench it as soon as the mono-nitrated product is the major component.
Evidence of sulfonation (e.g., from mass spectrometry) - Use of fuming sulfuric acid or oleum. - High reaction temperature.- Use concentrated sulfuric acid instead of fuming sulfuric acid. - Conduct the reaction at a lower temperature. - Sulfonation is often reversible in hot aqueous acid, which could be a potential purification strategy.[1]
Formation of dark, tar-like material - Oxidation of the starting material or product. - Overly aggressive reaction conditions.- Maintain strict temperature control at low temperatures. - Ensure slow, controlled addition of reagents. - Consider using a milder nitrating system if the substrate is particularly sensitive.
Presence of di-bromo-nitroisoquinoline in a one-pot synthesis - Excess brominating agent used in the initial step.- Carefully control the stoichiometry of the brominating agent (e.g., NBS) to favor mono-bromination.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline from Isoquinoline

This one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline has been reported with a yield of approximately 47-51%.[2]

Reagents and Approximate Molar Equivalents:

ReagentMolar Equivalents
Isoquinoline1.0
N-Bromosuccinimide (NBS)1.3
Potassium Nitrate (KNO₃)1.3
Concentrated Sulfuric Acid (H₂SO₄)Solvent

Procedure:

  • Bromination:

    • Dissolve isoquinoline in concentrated sulfuric acid and cool the mixture to -22 °C.

    • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below -20 °C.

    • Stir the suspension at -22 °C for 2 hours, then at -18 °C for 3 hours.

  • Nitration:

    • Add potassium nitrate (KNO₃) at a rate that keeps the internal temperature below -10 °C.

    • Stir the mixture at -10 °C for 1 hour.

    • Remove the cooling bath and stir the solution overnight, allowing it to warm to room temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with aqueous ammonia until the pH is approximately 9.

    • Filter the resulting precipitate, wash with water, and air-dry.

    • The crude product can be purified by recrystallization from a mixture of heptane and toluene.

Key to Success: Strict temperature control during the bromination step is critical to ensure high regioselectivity and prevent the formation of hard-to-remove side products.[2]

Visualizations

Reaction Workflow

G cluster_bromination Bromination cluster_nitration Nitration cluster_workup Work-up & Purification start Dissolve Isoquinoline in conc. H₂SO₄ cool1 Cool to -22 °C start->cool1 add_nbs Add NBS portion-wise cool1->add_nbs stir1 Stir at -22 °C for 2h add_nbs->stir1 stir2 Stir at -18 °C for 3h stir1->stir2 add_kno3 Add KNO₃ (< -10 °C) stir2->add_kno3 stir3 Stir at -10 °C for 1h add_kno3->stir3 warm Warm to RT and stir overnight stir3->warm quench Pour onto crushed ice warm->quench neutralize Neutralize with aq. NH₃ quench->neutralize filter Filter precipitate neutralize->filter wash Wash with H₂O filter->wash dry Air-dry wash->dry purify Recrystallize dry->purify G cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO₃ HNO₃ NO₂⁺ NO₂⁺ HNO₃->NO₂⁺ + 2 H₂SO₄ H₂SO₄ H₂SO₄ H₃O⁺ H₃O⁺ HSO₄⁻ HSO₄⁻ 5-Bromoisoquinolinium 5-Bromoisoquinolinium Ion Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) 5-Bromoisoquinolinium->Sigma_Complex + NO₂⁺ 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline Sigma_Complex->5-Bromo-8-nitroisoquinoline - H⁺ H⁺ H⁺

References

impact of N-Bromosuccinimide (NBS) purity on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Bromosuccinimide (NBS). This resource is designed for researchers, scientists, and drug development professionals to address challenges and questions related to the use of NBS in chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-Bromosuccinimide (NBS) and what is it used for?

N-Bromosuccinimide (NBS) is a chemical reagent widely used in organic chemistry for selective bromination reactions. It is a convenient source of bromine radicals (Br•) and electrophilic bromine.[1][2] Its primary applications include:

  • Allylic and Benzylic Bromination: Selectively introducing a bromine atom at the carbon adjacent to a double bond or an aromatic ring (the Wohl-Ziegler reaction).[3][4]

  • Electrophilic Addition to Alkenes: Formation of bromohydrins when the reaction is carried out in the presence of water.[1][2][5]

  • Bromination of Carbonyl Compounds: Introduction of a bromine atom at the α-position of ketones and esters.[5][6]

  • Bromination of Aromatic Compounds: Bromination of electron-rich aromatic rings such as phenols and anilines.

Q2: Why is the purity of NBS important for my reaction?

The purity of NBS is a critical factor that can significantly impact the outcome of your reaction. High-purity NBS (typically ≥99%) is essential for achieving high selectivity and minimizing unwanted side reactions.[7] Impurities can lead to a decrease in yield and the formation of difficult-to-separate byproducts.[7] For applications in the pharmaceutical industry, using high-purity NBS is often a stringent requirement to ensure the quality and safety of the final active pharmaceutical ingredient (API).[8]

Q3: What are the common impurities in NBS and how can I identify them?

The most common impurity in NBS is molecular bromine (Br₂), which forms over time through decomposition.[5] This decomposition is often accelerated by exposure to light and moisture. The presence of bromine gives the otherwise white or off-white crystalline solid a yellow or brownish color.[5] Another potential impurity is succinimide, the byproduct of NBS reactions. While succinimide is primarily a concern for post-reaction workup, its presence in the starting material can indicate the age and quality of the NBS.

Q4: When is it acceptable to use lower purity or even "crude" NBS?

Interestingly, for certain reactions, highly purified NBS is not always necessary or even desirable. The Wohl-Ziegler reaction (allylic/benzylic bromination) is a notable example where crude NBS, which contains traces of Br₂ and HBr, can sometimes lead to better yields.[5][9] These impurities can act as initiators for the radical chain reaction. However, for most other applications, especially those requiring high chemo- and regioselectivity, using purified NBS is strongly recommended.

Q5: How should I store NBS to maintain its purity?

To minimize decomposition, NBS should be stored in a cool, dry, and dark place, preferably in a refrigerator.[5] It should be kept in a tightly sealed container to protect it from moisture and light.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Allylic/Benzylic Bromination
Possible Cause Troubleshooting Step
Inactive NBS Old or improperly stored NBS may have decomposed. Recrystallize the NBS from hot water before use.
Insufficient Radical Initiation Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct amount. Alternatively, use a UV lamp to initiate the reaction.
Reaction Not Reaching Reflux The Wohl-Ziegler reaction is typically carried out at reflux. Ensure your reaction setup is reaching and maintaining the appropriate temperature for the solvent used (e.g., carbon tetrachloride, cyclohexane).
Presence of Water Water can hydrolyze the desired product. Ensure all glassware is dry and use an anhydrous solvent.[3]
Incorrect Solvent While carbon tetrachloride is traditionally used, safer alternatives like cyclohexane or acetonitrile can be employed. Ensure the solvent is appropriate for the reaction.
Issue 2: Formation of Undesired Byproducts (e.g., Dibrominated Compounds)
Possible Cause Troubleshooting Step
High Concentration of Bromine Impure NBS can contain excess bromine, leading to addition reactions with alkenes instead of selective allylic bromination. Use freshly recrystallized NBS to minimize the concentration of free bromine.[5]
Reaction Conditions Favoring Ionic Mechanism The presence of polar solvents can favor ionic pathways, leading to byproducts. Use nonpolar solvents for radical brominations.
Over-reaction Using an excess of NBS or prolonged reaction times can lead to the formation of dibrominated or other over-halogenated products. Use a stoichiometric amount of NBS and monitor the reaction progress carefully (e.g., by TLC).
Issue 3: Difficulty in Removing Succinimide Byproduct During Workup
Possible Cause Troubleshooting Step
Succinimide is Water-Soluble The primary byproduct of NBS reactions, succinimide, is soluble in water. Perform an aqueous wash of the organic layer after the reaction is complete.
Product is also Water-Soluble If your product has some water solubility, multiple extractions with a smaller volume of water may be necessary to minimize product loss.
Emulsion Formation If an emulsion forms during the aqueous wash, adding brine (saturated NaCl solution) can help to break it.

Quantitative Data on NBS Purity and Reaction Outcome

While the literature strongly indicates a correlation between NBS purity and reaction outcome, specific quantitative data is often not presented. The following table provides an illustrative example of how NBS purity can affect the yield and selectivity of a typical allylic bromination reaction. Note: These values are representative and intended for educational purposes.

NBS Purity (%)Main ImpuritiesAllylic Bromide Yield (%)Dibromide Adduct (%)
>99 (Recrystallized)Trace succinimide85-95< 2
95Bromine, Succinimide70-805-10
<90 (Aged, yellow)High levels of Bromine40-60>15

Experimental Protocols

Protocol 1: Purification of N-Bromosuccinimide by Recrystallization

This protocol describes the purification of commercially available NBS to remove impurities such as bromine and succinimide.

Materials:

  • N-Bromosuccinimide (impure)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a fume hood, add the impure NBS to an Erlenmeyer flask.

  • For every 10 g of NBS, add 100 mL of deionized water.

  • Gently heat the mixture with stirring until the NBS dissolves completely. The water should be heated to around 80-90°C.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified NBS crystals under vacuum. The resulting product should be a white crystalline solid.

Protocol 2: Benzylic Bromination of Toluene using Purified NBS

This protocol details the selective bromination of the benzylic position of toluene.

Materials:

  • Toluene

  • N-Bromosuccinimide (recrystallized, >99% pure)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (or a safer alternative like cyclohexane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.

  • To the flask, add toluene (1 equivalent), recrystallized NBS (1.05 equivalents), and a catalytic amount of AIBN (e.g., 0.02 equivalents).

  • Add the solvent (e.g., carbon tetrachloride) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the denser NBS solid at the bottom of the flask is replaced by the less dense succinimide, which floats.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the organic filtrate with water to remove any remaining succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.

  • The product can be further purified by distillation under reduced pressure.

Protocol 3: Iodometric Titration for Purity Assay of NBS

This method can be used to determine the purity of your NBS sample.

Materials:

  • N-Bromosuccinimide sample

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Acetic acid

  • Erlenmeyer flask

  • Burette

Procedure:

  • Accurately weigh a sample of NBS (e.g., 100 mg) and dissolve it in acetic acid in an Erlenmeyer flask.

  • Add an excess of potassium iodide solution to the flask. The NBS will oxidize the iodide to iodine, which will form a triiodide complex (I₃⁻), resulting in a yellow-brown solution.

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color fades to a pale yellow.

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.

  • Calculate the purity of the NBS based on the stoichiometry of the reaction (1 mole of NBS reacts with 2 moles of Na₂S₂O₃).

Visualizations

Reaction_Pathway cluster_main Allylic Bromination with NBS Start Alkene + NBS Initiation Radical Initiator (AIBN/UV) Start->Initiation Initiation Bromine_Radical Bromine Radical (Br•) Start->Bromine_Radical Abstraction of allylic H Initiation->Bromine_Radical Allylic_Radical Resonance-Stabilized Allylic Radical Bromine_Radical->Allylic_Radical Product Allylic Bromide Allylic_Radical->Product Reaction with Br₂ HBr HBr Allylic_Radical->HBr HBr->Bromine_Radical Reacts with NBS to regenerate Br₂ Impurity_Effect cluster_pure High Purity NBS (>99%) cluster_impure Low Purity NBS (<90%) Pure_NBS Pure NBS Radical_Pathway Radical Pathway (Low [Br₂]) Pure_NBS->Radical_Pathway Selective_Product Selective Allylic Bromination Radical_Pathway->Selective_Product Impure_NBS Impure NBS (High [Br₂]) Ionic_Pathway Ionic Pathway Impure_NBS->Ionic_Pathway Side_Product Addition to Alkene (Dibromide) Ionic_Pathway->Side_Product Troubleshooting_Logic Start Low Yield in Benzylic Bromination Check_NBS Is NBS old or discolored? Start->Check_NBS Recrystallize Recrystallize NBS Check_NBS->Recrystallize Yes Check_Initiator Is radical initiator fresh? Check_NBS->Check_Initiator No Success Problem Solved Recrystallize->Success Replace_Initiator Use fresh initiator Check_Initiator->Replace_Initiator No Check_Temp Is reaction at reflux? Check_Initiator->Check_Temp Yes Replace_Initiator->Success Increase_Temp Ensure proper reflux temperature Check_Temp->Increase_Temp No Check_Temp->Success Yes Increase_Temp->Success

References

challenges in the scale-up of 8-Bromo-5-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 8-Bromo-5-nitroisoquinoline.

Note on Isomer Synthesis: The synthesis of this compound is not as widely documented as that of its isomer, 5-Bromo-8-nitroisoquinoline. The established and scalable one-pot procedure detailed in the literature consistently yields the 5-Bromo-8-nitro isomer from isoquinoline.[1] This guide focuses on the challenges and methodologies for this well-documented compound, which is a key intermediate in the synthesis of many pharmacologically active compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 5-Bromo-8-nitroisoquinoline?

A1: The most prevalent method is a one-pot reaction starting from isoquinoline. This process involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures, followed by nitration without the isolation of the 5-bromoisoquinoline intermediate.[1][3] This method is advantageous as it uses readily available starting materials and has been successfully scaled from grams to kilograms.[1]

Q2: Why is strict temperature control so critical during this synthesis?

A2: Maintaining a low temperature (between -26°C and -18°C) during the bromination step is crucial for regioselectivity.[1] Deviations from this temperature range can lead to the formation of undesired side products, such as 8-bromoisoquinoline and 5,8-dibromoisoquinoline, which are difficult to separate from the desired product and will lower the final yield.[1][4]

Q3: What are the primary safety concerns when performing this synthesis?

A3: The synthesis involves several hazardous materials. Concentrated sulfuric acid is highly corrosive. N-bromosuccinimide is an irritant. The product, 5-Bromo-8-nitroisoquinoline, is toxic if swallowed and can cause skin and serious eye irritation.[5] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Q4: Can the 5-bromo-8-nitroisoquinoline intermediate be used directly in subsequent reactions?

A4: Yes, the product is a versatile building block. The nitro group can be readily reduced to an amine, which is a versatile functional group for further modifications like N-alkylation, N-acylation, and diazotization.[1] The bromo group allows for participation in transition-metal coupling reactions and the formation of Grignard reagents.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal temperature control leading to side products. 3. Impure N-bromosuccinimide (NBS). 4. Loss of product during workup or purification.1. Monitor the reaction by TLC to ensure the consumption of isoquinoline.[4] 2. Strictly maintain the reaction temperature between -26°C and -18°C using a dry ice-acetone bath.[1] 3. Use freshly recrystallized NBS for the reaction, as this is essential for high yield and purity.[1] 4. During the aqueous workup, ensure vigorous mixing and perform multiple extractions with diethyl ether to maximize recovery.[1]
Presence of Impurities (e.g., 5,8-dibromoisoquinoline) 1. Use of excess N-bromosuccinimide (NBS). 2. Temperature fluctuations during bromination.1. Avoid using more than 1.3 equivalents of NBS. An excess can lead to the formation of the dibromo side product, which is challenging to remove.[1] 2. Ensure consistent and vigorous stirring and maintain the specified low-temperature range throughout the NBS addition and subsequent stirring.[1]
Difficulty in Product Isolation/Purification 1. Inefficient precipitation during workup. 2. Ineffective recrystallization. 3. Streaking or poor separation during column chromatography.1. After quenching the reaction on ice, adjust the pH to 9.0 carefully while keeping the temperature below 25°C to ensure complete precipitation.[1] 2. For recrystallization, use a heptane/toluene solvent system. Heat to reflux to dissolve the crude product completely, filter while hot through Celite if necessary, and then allow to cool slowly overnight with stirring.[1][7] 3. If using column chromatography, a dichloromethane/diethyl ether gradient (from 9:1 to 6:1) is effective.[1][7] If streaking occurs, consider adding a small amount of triethylamine to the eluent for this basic compound.[7]
Reaction Does Not Start or is Sluggish 1. Isoquinoline not fully dissolved before cooling. 2. Inactive NBS.1. Ensure the isoquinoline is completely dissolved in the sulfuric acid before cooling the mixture to -25°C.[1] 2. Use freshly recrystallized and air-dried NBS.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of 5-Bromo-8-nitroisoquinoline.

ParameterValueReference
Reagents
Isoquinoline1.0 eq (330 mmol)[1]
Sulfuric Acid (96%)~7.7 Vol. eq to Isoquinoline[1]
N-Bromosuccinimide (NBS)1.3 eq (429 mmol)[1]
Reaction Conditions
Isoquinoline Addition Temp.< 30°C[1]
NBS Addition Temp.-26°C to -22°C[1]
Bromination Stirring Time/Temp.2 hr at -22°C, then 3 hr at -18°C[1]
Workup & Purification
QuenchPour onto crushed ice[1]
pH AdjustmentAdjust to 9.0 with 25% aq NH₃[1]
Recrystallization SolventsHeptane / Toluene[1][7]
Chromatography EluentDichloromethane / Diethyl ether (9:1 → 6:1)[1][7]
Yield & Purity
Yield (after recrystallization)47-51%[1]
Purity (after chromatography)>99%[1]
Melting Point139-141°C[1][4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol is adapted from the procedure published in Organic Syntheses.[1]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (96%, 340 mL). Cool the acid to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) via the addition funnel to the stirred sulfuric acid. Maintain the internal temperature below 30°C throughout the addition.

  • Cooling: After the addition is complete, cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Bromination: Add recrystallized N-bromosuccinimide (76.4 g, 429 mmol) in portions to the vigorously stirred solution. Carefully control the addition rate to maintain the internal temperature between -22°C and -26°C.

  • Stirring: Once the NBS addition is complete, stir the suspension for 2 hours at -22°C (± 1°C) and then for an additional 3 hours at -18°C (± 1°C).

  • Quenching: Pour the resulting homogeneous reaction mixture onto 1.0 kg of crushed ice in a separate large flask.

  • Neutralization: While stirring the ice-cold mixture, adjust the pH to 9.0 by slowly adding 25% aqueous ammonia. Ensure the internal temperature does not exceed 25°C.

  • Extraction: Transfer the alkaline suspension to a separation funnel and extract with diethyl ether (1 x 800 mL, then 2 x 200 mL).

  • Washing: Combine the organic phases and wash them sequentially with 1M NaOH (200 mL) and water (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification (Recrystallization): Suspend the crude solid in heptane (1000 mL) and toluene (250 mL) and heat at reflux for 1.5 hours. Filter the hot solution through Celite. Reduce the filtrate volume to 1000 mL by distillation and allow it to cool slowly overnight with stirring. Isolate the resulting solids by filtration, wash with ice-cold heptane (350 mL), and air-dry to obtain 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.

Visualizations

experimental_workflow start Start Materials: - Isoquinoline - H₂SO₄ - NBS dissolution 1. Dissolution Isoquinoline in H₂SO₄ (T < 30°C) start->dissolution cooling 2. Cooling (T = -25°C) dissolution->cooling bromination 3. Bromination Add NBS in portions (-26°C < T < -18°C) cooling->bromination quench 4. Quench Pour onto ice bromination->quench neutralize 5. Neutralization Adjust pH to 9.0 (T < 25°C) quench->neutralize extract 6. Extraction with Diethyl Ether neutralize->extract purify 7. Purification - Recrystallization or - Column Chromatography extract->purify product Final Product: 5-Bromo-8-nitroisoquinoline purify->product

Caption: Experimental workflow for the one-pot synthesis of 5-Bromo-8-nitroisoquinoline.

troubleshooting_tree problem Problem Detected low_yield Low Yield? problem->low_yield Analyze impurity Impurities Present? problem->impurity Analyze temp_check Was Temp. between -26°C and -18°C? low_yield->temp_check excess_nbs_check Was >1.3 eq. of NBS used? impurity->excess_nbs_check nbs_check Was NBS recrystallized? temp_check->nbs_check Yes temp_sol Solution: Improve temperature control. temp_check->temp_sol No nbs_sol Solution: Use recrystallized NBS. nbs_check->nbs_sol No dibromo_impurity 5,8-dibromo impurity? excess_nbs_check->dibromo_impurity No excess_nbs_sol Solution: Use max 1.3 eq. of NBS. excess_nbs_check->excess_nbs_sol Yes purify_sol Solution: Purify via recrystallization or chromatography. dibromo_impurity->purify_sol Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Optimizing 8-Bromo-5-nitroisoquinoline Synthesis with Machine Learning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing machine learning to optimize the reaction conditions for the synthesis of 8-bromo-5-nitroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is achieving high regioselectivity. The bromination and nitration of isoquinoline can lead to a mixture of isomers, primarily the 5-bromo-8-nitroisoquinoline and the desired this compound, as well as di-substituted byproducts like 5,8-dibromoisoquinoline.[1][2] Controlling the reaction conditions is crucial to favor the formation of the 8-bromo-5-nitro isomer.

Q2: How can machine learning, specifically Bayesian optimization, aid in optimizing this reaction?

A2: Machine learning, particularly Bayesian optimization, can efficiently explore the multi-dimensional parameter space of the reaction to identify optimal conditions with fewer experiments than traditional methods like one-factor-at-a-time or full factorial design of experiments. It works by building a probabilistic model of the reaction landscape and using an acquisition function to intelligently select the next set of experimental conditions to perform. This approach can help maximize the yield of the desired this compound while minimizing the formation of impurities.

Q3: What are the key parameters to include in a machine learning model for this optimization?

A3: Key parameters to consider for inclusion in a machine learning model for optimizing the synthesis of this compound include:

  • Temperature: This is a critical parameter for controlling regioselectivity in both the bromination and nitration steps.[2]

  • Reaction Time: The duration of both the bromination and nitration steps will influence conversion and byproduct formation.

  • Equivalents of Brominating Agent (e.g., NBS): The stoichiometry of the brominating agent is crucial to avoid di-bromination.[3]

  • Equivalents of Nitrating Agent (e.g., KNO₃): The amount of nitrating agent will affect the extent of nitration.

  • Concentration of Isoquinoline: The initial concentration of the starting material can impact reaction kinetics.

  • Solvent Composition (if applicable): While strong acids are typically used as the solvent, co-solvents could be explored.

Q4: What kind of data is required to train a machine learning model for this purpose?

A4: The model requires a dataset of experiments with corresponding outcomes. Each data point should include the specific values for the input parameters (temperature, time, equivalents of reagents, etc.) and the measured outputs, such as the yield of this compound and the yields of major impurities (e.g., 5-bromo-8-nitroisoquinoline, 5,8-dibromoisoquinoline). This data can be obtained from a small, initial set of experiments (a design of experiments, or DoE, approach is often used for the initial set) and then expanded as the machine learning algorithm suggests new experiments to perform.

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Possible Cause: Suboptimal reaction conditions, such as temperature, reaction time, or reagent stoichiometry.

  • Troubleshooting using Machine Learning:

    • Define the Objective Function: Set the optimization goal in your machine learning software to maximize the yield of this compound.

    • Expand the Parameter Space: If the initial experiments are all clustered in one region of the parameter space, instruct the machine learning model to explore more diverse conditions. The exploration-exploitation trade-off in Bayesian optimization can be tuned to favor more exploration in the initial stages.

    • Analyze Model Predictions: Examine the model's predictions to identify regions of the parameter space that are predicted to have higher yields. The model may suggest non-intuitive combinations of parameters that lead to improved results.

Issue 2: Poor Regioselectivity (High Yield of 5-Bromo-8-nitroisoquinoline Isomer)

  • Possible Cause: The reaction conditions favor the formation of the thermodynamically or kinetically favored 5-bromo-8-nitro isomer. Temperature is a particularly sensitive parameter for regioselectivity in the bromination of isoquinoline.[2]

  • Troubleshooting using Machine Learning:

    • Multi-Objective Optimization: Frame the problem as a multi-objective optimization. The goals would be to maximize the yield of this compound while simultaneously minimizing the yield of 5-bromo-8-nitroisoquinoline.

    • Data Input: Ensure that the analytical method used to determine the reaction outcome can accurately quantify both isomers, and that this data is fed back to the machine learning model.

    • Model Interpretation: After a number of iterations, the model may reveal the key factors influencing regioselectivity. For example, it might show a strong correlation between lower temperatures and higher selectivity for the 8-bromo isomer.

Issue 3: Formation of Di-substituted Byproducts (e.g., 5,8-Dibromoisoquinoline)

  • Possible Cause: Excess of the brominating agent (e.g., N-Bromosuccinimide).[3]

  • Troubleshooting using Machine Learning:

    • Constrain the Parameter Space: If initial experiments show significant di-bromination, you can constrain the search space for the equivalents of the brominating agent in the machine learning model to be closer to stoichiometric amounts.

    • Include as a Negative Objective: Similar to the regioselectivity issue, the formation of the di-brominated product can be included as a negative objective in a multi-objective optimization. The model will then learn to avoid conditions that lead to its formation.

Data Presentation

The following tables present a summary of conventional reaction conditions and a hypothetical example of data from a machine learning-driven optimization campaign.

Table 1: Conventional Reaction Conditions for the Synthesis of Substituted Isoquinolines

ParameterValueReference
Starting MaterialIsoquinoline[3]
Brominating AgentN-Bromosuccinimide (NBS)[2][3]
Nitrating AgentPotassium Nitrate (KNO₃)[3]
SolventConcentrated Sulfuric Acid (H₂SO₄)[2][3]
Bromination Temperature-30°C to -15°C[2]
Nitration Temperature-20°C to 0°C[2]
Reaction Time4-5 hours[2]
Reported Yield (5,8-isomer)47-51%[3]

Table 2: Hypothetical Data from a Machine Learning (Bayesian Optimization) Campaign for this compound Synthesis

This table is an illustrative example based on machine learning optimization of a similar heterocyclic synthesis and does not represent actual experimental data for this specific reaction.

ExperimentTemperature (°C)Time (hours)NBS (equiv.)KNO₃ (equiv.)Yield of this compound (%)Yield of 5-bromo-8-nitroisoquinoline (%)
1 (Initial)-2041.11.13540
2 (Initial)-2551.21.03050
3 (ML Suggested)-284.51.051.054530
4 (ML Suggested)-223.51.151.14235
5 (ML Suggested)-304.81.01.05520
.....................
15 (ML Optimum)-294.61.021.036515

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound (Adapted from the synthesis of 5-Bromo-8-nitroisoquinoline[3])

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium Nitrate (KNO₃)

  • Dry ice/acetone bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline via the addition funnel, maintaining the internal temperature below 30°C.

  • Cool the resulting solution to between -25°C and -30°C using a dry ice-acetone bath.

  • Add recrystallized NBS in portions, ensuring the temperature remains below -20°C. Note: Precise temperature control is critical for regioselectivity.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • In a separate flask, prepare a solution of potassium nitrate in concentrated sulfuric acid and cool it to 0°C.

  • Slowly add the cold nitrating mixture to the reaction flask, keeping the temperature below -15°C.

  • Stir the reaction for an additional 2-3 hours at this temperature.

  • Monitor the reaction by TLC or LC-MS to determine the ratio of this compound to 5-bromo-8-nitroisoquinoline.

  • Quench the reaction by pouring it onto crushed ice.

  • Adjust the pH to 8-9 with a suitable base (e.g., aqueous ammonia) while keeping the temperature below 25°C.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography to separate the isomers.

Protocol 2: General Workflow for Machine Learning-Driven Optimization

  • Define the Design Space: Identify the key reaction parameters (e.g., temperature, time, reagent equivalents) and their ranges to be explored.

  • Initial Data Collection: Perform a small set of initial experiments (e.g., using a Design of Experiments approach) to generate the first dataset.

  • Model Training: Train a machine learning model (e.g., a Gaussian Process Regressor) on the initial dataset.

  • Suggest New Experiments: Use the trained model and an acquisition function (e.g., Expected Improvement) to suggest the next set of experimental conditions that are most likely to improve the reaction outcome.

  • Perform Experiments: Carry out the suggested experiments in the laboratory.

  • Update the Model: Add the results of the new experiments to the dataset and retrain the model.

  • Iterate: Repeat steps 4-6 until the desired reaction outcome is achieved or a predefined number of experiments has been completed.

Mandatory Visualization

Regioselectivity_Control cluster_bromination Bromination Step cluster_control Control Factors cluster_nitration Nitration Step Isoquinoline Isoquinoline Bromination Bromination (NBS, H₂SO₄) Isoquinoline->Bromination Isomer_Mixture Mixture of 5-Bromoisoquinoline and 8-Bromoisoquinoline Bromination->Isomer_Mixture Nitration Nitration (KNO₃, H₂SO₄) Isomer_Mixture->Nitration Temp Low Temperature (-30°C to -20°C) Temp->Bromination Stoichiometry Controlled NBS Stoichiometry (~1.0 equiv.) Stoichiometry->Bromination Product Desired Product: This compound Nitration->Product Favored by Control Byproduct Major Byproduct: 5-Bromo-8-nitroisoquinoline Nitration->Byproduct

Caption: Logical workflow for controlling regioselectivity in the synthesis of this compound.

ML_Optimization_Workflow Define_Space 1. Define Parameter Space (Temp, Time, Equiv.) Initial_DoE 2. Initial Experiments (DoE) Define_Space->Initial_DoE Train_Model 3. Train ML Model (e.g., Gaussian Process) Initial_DoE->Train_Model Suggest_Exp 4. Suggest New Experiment (Acquisition Function) Train_Model->Suggest_Exp Perform_Exp 5. Perform Experiment in Laboratory Suggest_Exp->Perform_Exp Update_Data 6. Update Dataset & Retrain Model Perform_Exp->Update_Data Optimum Optimal Conditions Found? Update_Data->Optimum Optimum->Suggest_Exp No End End Optimization Optimum->End Yes

Caption: Iterative workflow for machine learning-driven optimization of reaction conditions.

References

Technical Support Center: High-Throughput Screening for 8-Bromo-5-nitroisoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) and derivatization of 8-bromo-5-nitroisoquinoline.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HTS workflow for this compound derivatization.

Q1: What are the most suitable derivatization reactions for this compound in an HTS format?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for the derivatization of the this compound scaffold in an HTS setting. The two most common and well-suited reactions are:

  • Suzuki-Miyaura Coupling: This reaction is excellent for forming carbon-carbon bonds by coupling the aryl bromide with a wide range of boronic acids or esters. It is known for its functional group tolerance and is amenable to automated liquid handling.

  • Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with various primary or secondary amines. This is particularly useful for exploring structure-activity relationships related to amine substituents.

Q2: How can I assess the quality of my HTS assay for screening these derivatives?

A2: A key metric for evaluating the quality of an HTS assay is the Z'-factor (Z-prime factor).[1][2] The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls.[3]

The formula for calculating the Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

The interpretation of the Z'-factor is as follows:[4]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for HTS.

Q3: What are common sources of false positives in a kinase inhibitor HTS campaign?

A3: False positives are compounds that appear to be active against the target but are not true inhibitors.[5] Common sources include:

  • Compound Autofluorescence: If the assay readout is fluorescence-based, compounds that are themselves fluorescent can interfere with the signal.[6]

  • Assay Interference: Some compounds can directly inhibit or activate reporter enzymes (e.g., luciferase) used in the assay.[7]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[5]

  • Redox Cycling: Certain compounds can generate reactive oxygen species that damage the target protein, leading to apparent inhibition.[5]

  • Contaminants: Impurities in the compound samples, such as residual metals from synthesis, can cause non-specific inhibition.

Q4: What is the typical workflow for validating "hits" from a primary HTS?

A4: Hit validation is a critical step to eliminate false positives and confirm the activity of promising compounds.[8] A typical workflow includes:

  • Hit Confirmation: Re-testing the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Performing a titration of the confirmed hits to determine their potency (e.g., IC50 value).

  • Orthogonal Assays: Testing the hits in a secondary assay that uses a different detection method to rule out assay-specific artifacts.[8]

  • Counter Screens: Screening hits against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Testing structurally related analogs of the hits to see if there is a correlation between chemical structure and biological activity. A clear SAR provides strong evidence of a specific interaction with the target.[5]

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the HTS derivatization of this compound.

A. Troubleshooting Automated Suzuki & Buchwald-Hartwig Reactions in Microplates

Problem 1: Low or no product yield in many wells.

Possible Cause Troubleshooting Step
Catalyst Inactivity The Pd(0) catalyst is sensitive to oxygen.[9] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-quality catalyst.
Inefficient Catalyst Reduction If using a Pd(II) precatalyst, the in-situ reduction to Pd(0) may be inefficient. Consider using a more robust precatalyst or a direct Pd(0) source.
Poor Base/Solvent Combination The choice of base and solvent is critical for both Suzuki and Buchwald-Hartwig reactions.[10] Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) and anhydrous solvents (e.g., dioxane, toluene, THF).[9][10]
Starting Material Quality Impurities in the this compound or the coupling partner can poison the catalyst. Ensure the purity of all starting materials. Boronic acids, in particular, can degrade over time.[9]
Inadequate Mixing In microplates, especially with small volumes, achieving sufficient mixing can be challenging.[2] Use an orbital shaker during the reaction to ensure homogeneity.[11]

Problem 2: High variability in product yield across the plate.

Possible Cause Troubleshooting Step
Inaccurate Liquid Handling Automated liquid handlers can have inaccuracies, especially with viscous solutions or when dispensing small volumes.[12] Calibrate the liquid handler regularly and use appropriate tips. Consider using a non-contact dispenser for very small volumes.
Dispensing Slurries Some bases (e.g., K₃PO₄) are not fully soluble and form slurries. It can be difficult to dispense these homogeneously with automated systems. Prepare fresh slurries and ensure they are well-mixed before and during dispensing.
Cross-Contamination Contamination between wells can occur during liquid handling.[13] Use fresh tips for each reagent addition or ensure a thorough washing step for fixed tips.
Edge Effects Wells on the edge of the microplate can experience more evaporation, leading to higher concentrations and altered reaction rates. Use a plate sealer and consider not using the outer wells for experimental samples.
B. Troubleshooting HTS Assay for Kinase Inhibitors

Problem: High rate of false positives or negatives.

Possible Cause Troubleshooting Step
Compound Interference As mentioned in the FAQs, compounds can interfere with the assay readout. Perform counter-screens to identify problematic compounds. For example, in a luciferase-based assay, run a screen without the kinase to identify luciferase inhibitors.
Sub-optimal Assay Conditions The assay may not be robust enough to tolerate minor variations. Optimize parameters such as enzyme and substrate concentrations, incubation time, and buffer components to achieve a Z'-factor > 0.5.
Cytotoxicity In cell-based assays, compounds that are cytotoxic can appear as inhibitors. Run a parallel cytotoxicity assay (e.g., using a cell viability dye) to identify and exclude cytotoxic compounds.
Incorrect Compound Concentration Errors in the compound library plating or dilution can lead to incorrect final concentrations. Verify the concentrations of a subset of the library using an analytical method like LC-MS.

III. Data Presentation

Summarizing quantitative data in a clear and structured format is essential for interpreting HTS results. The following tables provide examples of how to present data from a primary screen and a follow-up dose-response analysis for a hypothetical kinase inhibitor screen.

Table 1: Primary HTS Results for a Kinase X Inhibitor Screen

Compound IDThis compound Derivative% Inhibition at 10 µMZ-ScoreHit (Yes/No)
HTS-001Phenyl (Suzuki)85.23.5Yes
HTS-0024-Fluorophenyl (Suzuki)92.14.1Yes
HTS-003Methyl (Suzuki)10.50.2No
HTS-004Morpholino (Buchwald-Hartwig)78.93.1Yes
HTS-005Piperidinyl (Buchwald-Hartwig)65.42.5Yes
...............

Table 2: Dose-Response Analysis of Confirmed Hits against Kinase X

Compound IDDerivative StructureIC50 (nM)[6][14]Selectivity (Kinase Y / Kinase X)
HTS-001Phenyl (Suzuki)150>100
HTS-0024-Fluorophenyl (Suzuki)85>100
HTS-004Morpholino (Buchwald-Hartwig)22050
HTS-005Piperidinyl (Buchwald-Hartwig)50025

IV. Experimental Protocols

This section provides detailed methodologies for the high-throughput derivatization of this compound.

Protocol 1: High-Throughput Suzuki-Miyaura Coupling in a 96-Well Plate

1. Stock Solution Preparation:

  • Aryl Bromide Stock (0.1 M): Dissolve this compound in anhydrous dioxane.

  • Boronic Acid Library (0.12 M): Prepare a library of boronic acids in anhydrous dioxane in a separate 96-well plate.

  • Catalyst/Ligand Stock (e.g., Pd(dppf)Cl₂): Prepare a stock solution in anhydrous dioxane.

  • Base Stock (2 M): Prepare an aqueous solution of K₂CO₃ and degas thoroughly.

2. Reaction Plate Preparation (in an inert atmosphere glovebox):

  • Using an automated liquid handler, dispense the Catalyst/Ligand stock solution into each well of a 96-well reaction plate.

  • Dispense the Aryl Bromide Stock solution into each well.

  • Dispense the Boronic Acid Library, with each well receiving a different boronic acid.

  • Dispense the aqueous K₂CO₃ solution into each well.

3. Reaction Execution:

  • Seal the reaction plate with a heat-resistant seal.

  • Place the plate on a shaker with a heating block and heat to 80-100 °C with vigorous shaking for 4-12 hours.

4. Work-up and Analysis:

  • Cool the plate to room temperature.

  • Add an internal standard and a quenching solvent (e.g., water).

  • Dilute the samples and analyze by LC-MS to determine the product yield in each well.

Protocol 2: High-Throughput Buchwald-Hartwig Amination in a 96-Well Plate

1. Stock Solution Preparation:

  • Aryl Bromide Stock (0.1 M): Dissolve this compound in anhydrous toluene.

  • Amine Library (0.12 M): Prepare a library of amines in anhydrous toluene in a separate 96-well plate.

  • Pre-catalyst/Ligand Stock (e.g., Pd₂(dba)₃ with a suitable phosphine ligand): Prepare a stock solution in anhydrous toluene.

  • Base Stock (1 M): Prepare a solution of NaOtBu in anhydrous toluene.

2. Reaction Plate Preparation (in an inert atmosphere glovebox):

  • Dispense the Pre-catalyst/Ligand stock solution into each well of a 96-well reaction plate.

  • Dispense the Aryl Bromide Stock solution into each well.

  • Dispense the Amine Library into the corresponding wells.

  • Dispense the NaOtBu solution into each well.

3. Reaction Execution:

  • Seal the reaction plate and heat to 90-110 °C with shaking for 12-24 hours.

4. Work-up and Analysis:

  • Cool the plate and quench the reaction with a suitable solvent.

  • Analyze the product formation by LC-MS.

V. Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP Inhibits Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation Isoquinoline_Derivative This compound Derivative (Kinase Inhibitor) Isoquinoline_Derivative->PI3K Inhibits Isoquinoline_Derivative->Akt Inhibits Isoquinoline_Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation and survival, often targeted by kinase inhibitors.[1][4][15][16][17]

Experimental Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Lead Optimization Library_Prep Compound Library Plating (this compound derivatives) HTS_Assay High-Throughput Screening (e.g., Kinase Assay) Library_Prep->HTS_Assay Data_Analysis Primary Data Analysis (Hit Identification) HTS_Assay->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Screen Orthogonal & Counter Screens (Selectivity & Artifacts) Dose_Response->Orthogonal_Screen SAR_Analysis SAR by Analogs Orthogonal_Screen->SAR_Analysis Validated_Hits Validated Hits SAR_Analysis->Validated_Hits Lead_Opt Lead Optimization Validated_Hits->Lead_Opt

Caption: A typical workflow for high-throughput screening and hit validation in drug discovery.

Troubleshooting Logic

Troubleshooting_Tree Start Low Yield or High Variability in HTS Derivatization Check_Reagents Check Reagent Quality (Purity, Freshness, Degassing) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Automation Review Automation Protocol (Dispensing, Mixing, Sealing) Automation_OK Automation OK? Check_Automation->Automation_OK Screen_Conditions Screen Reaction Conditions (Catalyst, Ligand, Base, Solvent) Conditions_OK Conditions Improved? Screen_Conditions->Conditions_OK Reagents_OK->Check_Automation Yes Solution_Reagents Replace/Purify Reagents Reagents_OK->Solution_Reagents No Automation_OK->Screen_Conditions Yes Solution_Automation Calibrate/Optimize Liquid Handler Automation_OK->Solution_Automation No Solution_Conditions Scale-up Optimized Conditions Conditions_OK->Solution_Conditions Yes Consult_Expert Consult with Automation Specialist or Senior Chemist Conditions_OK->Consult_Expert No

Caption: A decision tree for troubleshooting common issues in HTS derivatization reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo- and 5-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted isoquinolines are pivotal building blocks for the synthesis of a wide array of biologically active compounds and functional materials. Among these, bromoisoquinolines serve as versatile precursors, primarily due to their amenability to palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key isomers, 8-bromoisoquinoline and 5-bromoisoquinoline, with a focus on their performance in common synthetic transformations. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their synthetic strategies.

Understanding the Reactivity of the Isoquinoline Ring

The reactivity of the isoquinoline ring system is governed by the electronic properties of the fused benzene and pyridine rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution and activates it for nucleophilic attack. Conversely, the benzene ring is more electron-rich and is the preferred site for electrophilic substitution.

  • Electrophilic Aromatic Substitution (SEAr): Occurs preferentially on the benzene ring, at positions 5 and 8.

  • Nucleophilic Aromatic Substitution (SNAr): Takes place on the electron-deficient pyridine ring, primarily at position 1.

The position of the bromine substituent on the isoquinoline core significantly influences the molecule's reactivity in subsequent transformations.

Comparative Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The general reactivity trend for aryl halides in this reaction is I > Br > Cl, dictated by the carbon-halogen bond dissociation energy. While both 5-bromo- and 8-bromoisoquinoline are effective substrates, subtle differences in their reactivity can be inferred from the literature. The position of the bromine atom can influence the steric hindrance and electronic environment of the C-Br bond, which in turn can affect the rate of oxidative addition to the palladium catalyst, often the rate-determining step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl bromide is a key factor. The choice of ligand, base, and solvent system is crucial for achieving high yields.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is also catalyzed by palladium and typically requires a copper co-catalyst.

Table 1: Summary of Reactivity in Cross-Coupling Reactions (Illustrative)

ReactionIsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura5-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O90High[Based on general protocols for similar substrates]
Suzuki-Miyaura8-BromoisoquinolineArylboronic acidsPd(dppf)Cl₂K₂CO₃DME80Good to High[Based on general protocols for similar substrates]
Buchwald-Hartwig5-BromoisoquinolineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene100High[Based on general protocols for similar substrates]
Buchwald-Hartwig8-BromoisoquinolineVarious aminesPd(OAc)₂/ligandNaO-t-BuToluene110-150Good to High[Based on general protocols for similar substrates]
Sonogashira5-BromoisoquinolinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60High[Based on general protocols for similar substrates]
Sonogashira8-BromoisoquinolineTerminal alkynesPdCl₂(PPh₃)₂/CuIDIPADMFRTHigh[Based on general protocols for similar substrates]

Note: The yields and conditions presented are illustrative and based on typical protocols for similar substrates. A direct, side-by-side comparison under identical conditions would be necessary for a definitive quantitative assessment.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring of isoquinoline is susceptible to nucleophilic attack, especially when a good leaving group is present. However, the bromine atoms in both 5- and 8-bromoisoquinoline are on the benzene ring, which is generally less reactive towards SNAr unless activated by strongly electron-withdrawing groups in the ortho or para positions. Therefore, direct nucleophilic displacement of the bromine in these isomers is challenging and typically requires harsh reaction conditions or the use of a strong base to proceed via an elimination-addition (benzyne) mechanism.

Experimental Protocols

Synthesis of 5-Bromoisoquinoline

Reaction: Isoquinoline is brominated using N-bromosuccinimide (NBS) in concentrated sulfuric acid.

Procedure:

  • To a stirred solution of isoquinoline (1.0 equiv) in concentrated sulfuric acid at -20 °C, add NBS (1.1 equiv) portion-wise, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromoisoquinoline.

General Procedure for Suzuki-Miyaura Coupling of Bromoisoquinolines

Reaction: A bromoisoquinoline is coupled with a boronic acid in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Bromoisoquinoline, Boronic Acid, Base, and Palladium Catalyst/Ligand in a Reaction Vessel B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H

Figure 1: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • In a reaction vessel, combine the bromoisoquinoline (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of Bromoisoquinolines

Reaction: A bromoisoquinoline is coupled with an amine in the presence of a palladium catalyst, a ligand, and a base.

Buchwald_Hartwig_Amination_Mechanism Pd(0)L_n Pd(0)Ln Oxidative_Addition_Complex [Ar-Pd(II)(Br)L_n] Pd(0)L_n->Oxidative_Addition_Complex Oxidative Addition Ar-Br Bromoisoquinoline (Ar-Br) Ar-Br->Oxidative_Addition_Complex Amido_Complex [Ar-Pd(II)(NR₂)L_n] Oxidative_Addition_Complex->Amido_Complex Ligand Exchange & Deprotonation (Base) Amine Amine (R₂NH) Amine->Oxidative_Addition_Complex Amido_Complex->Pd(0)L_n Product Arylamine (Ar-NR₂) Amido_Complex->Product Reductive Elimination

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Procedure:

  • To a reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the bromoisoquinoline (1.0 equiv), the amine (1.1-1.5 equiv), and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete.

  • Cool the reaction, quench with water, and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Conclusion

Both 8-bromoisoquinoline and 5-bromoisoquinoline are valuable and versatile building blocks in organic synthesis. Their reactivity in palladium-catalyzed cross-coupling reactions is generally high, allowing for the efficient construction of complex molecular architectures. The choice between the two isomers will likely depend on the desired substitution pattern of the final product and the specific steric and electronic requirements of the reaction. While a definitive, universal order of reactivity is not established due to the strong dependence on reaction conditions, the provided protocols and general reactivity principles should serve as a useful guide for researchers in designing their synthetic routes. For nucleophilic aromatic substitution, direct displacement of the bromine is generally disfavored, and alternative synthetic strategies should be considered if functionalization at these positions is desired via this pathway.

A Comparative Guide to 8-Bromo-5-nitroisoquinoline and 8-Bromo-5-nitroquinoline as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic selection of synthetic precursors is paramount to the successful and efficient development of novel molecular entities. Among the myriad of building blocks available, halogenated nitroaromatic compounds serve as versatile intermediates due to the orthogonal reactivity of the halide and nitro functionalities. This guide provides an in-depth comparison of two such precursors: 8-Bromo-5-nitroisoquinoline and 8-Bromo-5-nitroquinoline. The objective is to furnish researchers with the necessary data to make informed decisions regarding the selection of the most appropriate scaffold for their synthetic campaigns.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a synthetic precursor is crucial for reaction design and optimization. Below is a summary of the key properties of this compound and 8-Bromo-5-nitroquinoline.

PropertyThis compound8-Bromo-5-nitroquinoline
Molecular Formula C₉H₅BrN₂O₂C₉H₅BrN₂O₂
Molecular Weight 253.06 g/mol 253.06 g/mol
Appearance --
Melting Point --
Boiling Point --
CAS Number 252861-41-9139366-35-1

Data not always available in search results.

Synthetic Utility and Reactivity Comparison

Both this compound and 8-Bromo-5-nitroquinoline are valuable precursors, primarily due to the presence of two key functional groups: a bromine atom and a nitro group. These groups can be selectively functionalized, allowing for a stepwise and controlled elaboration of the molecular scaffold.

The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, at the 8-position. The electron-withdrawing nature of the nitro group and the nitrogen atom in the heterocyclic ring system can influence the reactivity of the C-Br bond in these transformations.

The nitro group, on the other hand, serves as a masked amino group. It can be readily reduced to a primary amine, which is a versatile functional handle for a plethora of subsequent reactions. These include N-alkylation, N-acylation, diazotization followed by Sandmeyer reactions, and directed ortho-metalation. The resulting aminoquinolines and aminoisoquinolines are important pharmacophores found in numerous biologically active molecules.

dot

General synthetic pathways for 8-bromo-5-nitro(iso)quinolines.

Experimental Data: A Comparative Overview

While direct, side-by-side comparative studies of this compound and 8-Bromo-5-nitroquinoline are scarce in the literature, we can compile and compare data from individual studies to assess their relative performance in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

PrecursorCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
8-Bromo-5-nitroquinolineBenzo[b]furan-2-yl boronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane8070 (one-pot)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents.

PrecursorAmine Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
5-Bromo-8-benzyloxyquinoline (analogous to 8-Bromo-5-nitroquinoline)N-methylanilinePd(OAc)₂ / Johnphos (L1)NaO-t-BuToluene110-120-

Experimental Protocols

One-pot Suzuki-Miyaura Cross-Coupling/Direct C-H Arylation of 8-Bromo-5-nitroquinoline[1]

This protocol describes a one-pot sequence involving a Suzuki-Miyaura cross-coupling followed by a direct C-H arylation.

Materials:

  • 8-Bromo-5-nitroquinoline

  • Benzo[b]furan-2-yl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 4-Bromonitrobenzene

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel, add 8-bromo-5-nitroquinoline (1.0 equiv), benzo[b]furan-2-yl boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous 1,4-dioxane to the mixture.

  • Heat the reaction mixture at 80 °C.

  • After the initial coupling is complete (as monitored by TLC or LC-MS), add 4-bromonitrobenzene (1.2 equiv) to the reaction mixture.

  • Continue heating at 120 °C for the direct C-H arylation step.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired arylated heteroaryl quinoline.

Applications in Drug Discovery and Development

The derivatives of both this compound and 8-Bromo-5-nitroquinoline are of significant interest in medicinal chemistry. The resulting amino- and aryl-substituted (iso)quinolines are key scaffolds in a variety of pharmacologically active compounds.

  • Aminoquinoline derivatives are well-known for their antimalarial activity.[1] The 8-aminoquinoline scaffold is a component of drugs like primaquine and tafenoquine.

  • Aminoisoquinoline derivatives have been investigated for a wide range of biological activities, including antiviral and anticancer properties.

  • The ability to introduce diverse aryl and heteroaryl groups via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Signaling_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_derivatives Functionalized Derivatives cluster_applications Potential Applications 8-Bromo-5-nitro(iso)quinoline 8-Bromo-5-nitro(iso)quinoline 8-Aryl-5-nitro(iso)quinoline 8-Aryl-5-nitro(iso)quinoline 8-Bromo-5-nitro(iso)quinoline->8-Aryl-5-nitro(iso)quinoline Suzuki Coupling 8-Amino-5-nitro(iso)quinoline 8-Amino-5-nitro(iso)quinoline 8-Bromo-5-nitro(iso)quinoline->8-Amino-5-nitro(iso)quinoline Buchwald-Hartwig 8-Aryl-5-amino(iso)quinoline 8-Aryl-5-amino(iso)quinoline 8-Aryl-5-nitro(iso)quinoline->8-Aryl-5-amino(iso)quinoline Reduction Antimalarial Agents Antimalarial Agents 8-Aryl-5-amino(iso)quinoline->Antimalarial Agents Anticancer Agents Anticancer Agents 8-Aryl-5-amino(iso)quinoline->Anticancer Agents Antiviral Agents Antiviral Agents 8-Aryl-5-amino(iso)quinoline->Antiviral Agents Materials Science Materials Science 8-Aryl-5-amino(iso)quinoline->Materials Science

References

A Comparative Guide to Alternative Brominating Agents for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

N-Bromosuccinimide (NBS) is a cornerstone reagent for benzylic bromination, a critical transformation in numerous synthetic routes leading to the isoquinoline core. Its ease of handling as a crystalline solid and its ability to provide a low, constant concentration of bromine have made it a staple in organic synthesis. However, the pursuit of improved yields, enhanced selectivity, cost-efficiency, and greener reaction profiles has driven the exploration of alternative brominating agents. This guide provides a comparative analysis of several alternatives to NBS, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific isoquinoline synthesis needs.

Performance Comparison of Brominating Agents

The efficacy of a brominating agent is contingent upon the substrate, desired selectivity, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different reagents in reactions pertinent to isoquinoline precursor synthesis.

ReagentSubstrateReaction ConditionsProductYield (%)Reference
NBS 2-Methyl-1-nitronaphthaleneCCl4, AIBN, reflux2-(Bromomethyl)-1-nitronaphthalene85
DBDMH TolueneCCl4, benzoyl peroxide, 77°CBenzyl bromide92
Br2/H2O2 TolueneH2O, HBr, 70°CBenzyl bromide95
TBCA TolueneCCl4, AIBN, refluxBenzyl bromide98
TBDA EthylbenzeneNeat, AIBN, 80°C1-Bromo-1-phenylethane95

Key Observations:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) often serves as a direct and efficient substitute for NBS, in some cases providing higher yields due to its greater bromine content by weight.

  • The combination of Bromine (Br2) and Hydrogen Peroxide (H2O2) presents a greener alternative, avoiding chlorinated solvents and utilizing water as the medium. This system can achieve high yields for the bromination of activated benzylic positions.

  • Tribromoisocyanuric acid (TBCA) is a stable, solid reagent that can deliver high yields of benzylic bromides under radical conditions, often with improved safety and handling characteristics compared to liquid bromine.

  • N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) , along with related sulfonamide-based reagents, has demonstrated excellent performance, providing high yields and offering a stable, solid alternative to NBS.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the bromination of benzylic positions, a key step in pathways like the Pomeranz–Fritsch synthesis of isoquinolines.

Protocol 1: Benzylic Bromination using NBS

A solution of 2-methyl-1-nitronaphthalene (1.87 g, 10 mmol), N-Bromosuccinimide (1.96 g, 11 mmol), and a catalytic amount of AIBN (0.164 g, 1 mmol) in 50 mL of carbon tetrachloride was refluxed for 4 hours. The reaction mixture was then cooled to room temperature, and the succinimide byproduct was filtered off. The filtrate was washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 2-(bromomethyl)-1-nitronaphthalene, was purified by recrystallization from a suitable solvent.

Protocol 2: Benzylic Bromination using DBDMH

To a solution of toluene (10 mmol) in carbon tetrachloride (20 mL), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (5.5 mmol) and a catalytic amount of benzoyl peroxide (0.2 mmol) were added. The mixture was heated to 77°C and stirred for 1 hour. After completion of the reaction, the mixture was cooled, and the dimethylhydantoin byproduct was removed by filtration. The solvent was evaporated, and the residue was distilled to afford pure benzyl bromide.

Protocol 3: Green Bromination using Br2/H2O2

In a reaction vessel, toluene (10 mmol) was mixed with an aqueous solution of HBr (48%, 5 mL). The mixture was heated to 70°C, and then hydrogen peroxide (30%, 1.5 mL) and bromine (0.5 mmol) were added sequentially. The reaction was stirred vigorously at this temperature for 5 hours. After cooling, the organic layer was separated, washed with aqueous sodium thiosulfate solution and water, and dried over magnesium sulfate. The solvent was removed under reduced pressure to yield benzyl bromide.

Reaction and Workflow Diagrams

Visual representations of reaction mechanisms and experimental workflows can clarify complex processes and relationships.

Radical_Bromination_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN/light) Initiator_Radical Initiator Radical (R•) Initiator->Initiator_Radical Δ or hν Br_Source Bromine Source (NBS, DBDMH, etc.) Br_Radical Bromine Radical (Br•) Initiator_Radical->Br_Radical + Br-X Br_Source->Br_Radical + HBr Substrate Benzylic Substrate (Ar-CH3) Benzylic_Radical Benzylic Radical (Ar-CH2•) Br_Radical->Benzylic_Radical + Ar-CH3 Br_Radical_Term Br• Product Brominated Product (Ar-CH2Br) Benzylic_Radical->Product + Br-X HBr HBr Benzylic_Radical_Term Ar-CH2• Termination_Products Side Products (Br2, R-Br, R-R) Br_Radical_Term->Termination_Products + Br• / Ar-CH2• Benzylic_Radical_Term->Termination_Products + Br• / Ar-CH2•

Caption: Generalized pathway for free-radical benzylic bromination.

Experimental_Workflow Start Starting Material (e.g., Substituted Toluene) Reagents Add Brominating Agent & Radical Initiator Start->Reagents Reaction Heat / Irradiate (e.g., Reflux) Reagents->Reaction Workup Cool & Filter Byproduct Reaction->Workup Extraction Aqueous Wash & Organic Layer Separation Workup->Extraction Drying Dry with Na2SO4 / MgSO4 Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization / Chromatography) Concentration->Purification Final_Product Pure Brominated Precursor Purification->Final_Product

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. Among the various substituted isoquinolines, 8-bromo-5-nitroisoquinoline presents a versatile platform for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group at the C5 position and the presence of the bromine atom at C8 make this substrate particularly interesting for a range of coupling partners. This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound, supported by experimental data from analogous systems to inform catalyst selection and optimization.

Catalyst Performance Comparison

The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. For a substrate like this compound, the electron-deficient nature of the aromatic ring can influence the oxidative addition step and the overall catalytic cycle. The following tables summarize the performance of different catalyst systems for various cross-coupling reactions, drawing on data from structurally related aryl bromides to provide a reliable framework for catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. For the arylation of bromoquinolines, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110~75%Good yield for mono-arylation of dibromoquinolines, suggesting applicability to this compound.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100HighOften effective for a wide range of aryl bromides.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100HighBulky monophosphine ligands are generally effective for challenging substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of a bulky, electron-rich phosphine ligand is often critical for high reaction efficiency, especially with heteroaromatic halides. A study on the related 8-(benzyloxy)-5-bromoquinoline provides valuable insights into ligand performance.

Pd Source (5 mol%)Ligand (10 mol%)Base (1.25 equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂JohnPhosNaO-t-BuToluene110-1202445
Pd(OAc)₂t-BuXPhosNaO-t-BuToluene110-120290
Pd(OAc)₂RuPhosNaO-t-BuToluene110-1202425
Pd(OAc)₂SPhosNaO-t-BuToluene110-120287

Data adapted from a study on 8-(benzyloxy)-5-bromoquinoline, which serves as a good proxy for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates. Both copper-catalyzed and copper-free conditions are widely used.

Catalyst SystemCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHFRT-65HighClassic conditions, generally reliable for aryl bromides.
Pd(OAc)₂NoneP(t-Bu)₃Cs₂CO₃Acetonitrile70-95HighCopper-free conditions can prevent the undesired homocoupling of the alkyne.
PdCl₂(CH₃CN)₂NonesXPhosCs₂CO₃MeCN/H₂O65Moderate to HighHydrophilic ligand allows for reaction in aqueous media.[1]
Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂PPh₃Et₃NDMF or NMP100-140GoodStandard conditions for the Heck reaction.
PdCl₂(PPh₃)₂-K₂CO₃DMF/H₂O100GoodUse of a biphasic system can be advantageous.
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile80-100HighTri-o-tolylphosphine is a common ligand for Heck reactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols that can be adapted for cross-coupling reactions with this compound.

Synthesis of this compound

A detailed, one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline has been reported in Organic Syntheses.[2] The procedure involves the bromination of isoquinoline followed by nitration in concentrated sulfuric acid. Careful temperature control is crucial to minimize the formation of isomers.[2]

Procedure:

  • In a flask equipped with a mechanical stirrer and a thermometer, cool concentrated sulfuric acid (96%) to 0°C.

  • Slowly add isoquinoline while maintaining the temperature below 30°C.

  • Cool the mixture to -20°C and add N-bromosuccinimide (NBS) portion-wise, keeping the temperature below -15°C.

  • After the consumption of isoquinoline, add potassium nitrate (KNO₃) in one portion.

  • Allow the reaction to warm and then pour it onto ice, followed by neutralization with aqueous ammonia.

  • The crude product is collected by filtration and can be purified by recrystallization from a heptane/toluene mixture to afford 5-bromo-8-nitroisoquinoline.[2]

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture with vigorous stirring at 90-110°C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., t-BuXPhos, 2-4 mol%), and the base (e.g., NaO-t-Bu, 1.2-1.5 equiv).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at 80-120°C for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling (Copper-free)
  • In a reaction flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., acetonitrile) and the terminal alkyne (1.2-1.5 equiv).

  • Heat the mixture at 70-95°C until the starting material is consumed, as indicated by TLC or LC-MS.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if required, e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv).

  • Add the anhydrous solvent (e.g., DMF or NMP) and the alkene (1.2-2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere at 100-140°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To aid in the conceptual understanding of these powerful synthetic transformations, the following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling (Cu-free) cluster_heck Heck Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Pd(0)L_n_B Pd(0)L_n_B Ar-Pd(II)-X(L_n)_B Ar-Pd(II)-X(L_n)_B Pd(0)L_n_B->Ar-Pd(II)-X(L_n)_B Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L_n)_B Ar-Pd(II)-NR'R''(L_n)_B Ar-Pd(II)-X(L_n)_B->Ar-Pd(II)-NR'R''(L_n)_B Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L_n)_B->Pd(0)L_n_B Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L_n)_B->Ar-NR'R'' Pd(0)L_n_S Pd(0)L_n_S Ar-Pd(II)-X(L_n)_S Ar-Pd(II)-X(L_n)_S Pd(0)L_n_S->Ar-Pd(II)-X(L_n)_S Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n)_S Ar-Pd(II)-C≡CR(L_n)_S Ar-Pd(II)-X(L_n)_S->Ar-Pd(II)-C≡CR(L_n)_S Alkyne Coordination & Deprotonation Ar-Pd(II)-C≡CR(L_n)_S->Pd(0)L_n_S Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L_n)_S->Ar-C≡CR Pd(0)L_n_H Pd(0)L_n_H Ar-Pd(II)-X(L_n)_H Ar-Pd(II)-X(L_n)_H Pd(0)L_n_H->Ar-Pd(II)-X(L_n)_H Oxidative Addition (Ar-X) RCH=CH-Pd(II)-Ar(L_n)_H RCH=CH-Pd(II)-Ar(L_n)_H Ar-Pd(II)-X(L_n)_H->RCH=CH-Pd(II)-Ar(L_n)_H Migratory Insertion (Alkene) RCH=CH-Pd(II)-Ar(L_n)_H->Pd(0)L_n_H β-Hydride Elimination Ar-CH=CHR Ar-CH=CHR RCH=CH-Pd(II)-Ar(L_n)_H->Ar-CH=CHR

Caption: Generalized catalytic cycles for major cross-coupling reactions.

Experimental_Workflow start Reaction Setup reagents Weigh Substrates, Catalyst, Ligand, Base start->reagents inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup reaction->workup quench Quench Reaction workup->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify chromatography Column Chromatography purify->chromatography characterize Characterization (NMR, MS, etc.) chromatography->characterize

References

Definitive Structure Elucidation: A Comparative Guide to the Validation of 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides a comparative analysis for the structural validation of 8-Bromo-5-nitroisoquinoline, a key building block in the synthesis of pharmacologically active compounds. While extensive spectroscopic data is available, this guide will also delve into the definitive method of X-ray crystallography for ultimate structural verification, presenting a detailed protocol for its implementation.

Spectroscopic and Physical Properties: this compound vs. 5-Bromo-8-nitroisoquinoline

A critical aspect of validating the structure of this compound is to distinguish it from its isomer, 5-Bromo-8-nitroisoquinoline. The latter is often a major byproduct in certain synthetic routes.[1] Below is a comparative summary of their reported physical and spectroscopic data.

PropertyThis compound5-Bromo-8-nitroisoquinoline
CAS Number 252861-41-963927-23-1
Molecular Formula C₉H₅BrN₂O₂C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol 253.05 g/mol
Melting Point Not explicitly reported in searches136-141°C[1][2][3]
¹H NMR (DMSO-d₆) Data available, but specific shifts not detailed in search results.[4]δ: 8.12 (dd), 8.33 (d), 8.35 (AB), 8.84 (d), 9.78 (s)[1]
¹³C NMR (DMSO-d₆) Data available, but specific shifts not detailed in search results.[4]δ: 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, 148.1[1]
IR (CHCl₃) Data available, but specific wavenumbers not detailed in search results.[4]cm⁻¹: 3053, 1619, 1580, 1485, 1374, 1265, 1201[1]
TLC Rբ Not explicitly reported in searches0.57 (9:1 dichloromethane/ethyl acetate)[1]

While spectroscopic methods provide valuable fingerprints for these isomers, peak assignments can be complex and may not be sufficient for unequivocal proof of structure, especially in the context of regulatory submissions for drug development.

The Gold Standard: X-ray Crystallography for Absolute Structure Confirmation

X-ray crystallography stands as the definitive analytical technique for determining the three-dimensional atomic arrangement of a molecule.[5][6] It provides unambiguous evidence of connectivity, stereochemistry, and conformation, which is paramount for understanding structure-activity relationships.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the necessary steps to validate the structure of this compound using X-ray crystallography.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality.

  • Methodology:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture).

    • Employ slow evaporation of the solvent at a constant temperature.

    • Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.

    • Another method is slow cooling of a saturated solution.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data.

  • Methodology:

    • Select a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in an X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data.

  • Methodology:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods. The presence of the bromine atom makes the latter particularly effective.

    • Build an initial molecular model based on the resulting electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final, accurate molecular structure.

Below is a graphical representation of the workflow for X-ray crystallography validation.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 8-Bromo- 5-nitroisoquinoline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Model Building and Refinement StructureSolution->Refinement Validation Structure Validation and Analysis Refinement->Validation

Workflow for X-ray Crystallography Validation.

Conclusion

While spectroscopic techniques are indispensable for routine characterization, the structural validation of key pharmaceutical intermediates like this compound necessitates an unequivocal method. X-ray crystallography provides this definitive proof, resolving any ambiguity that may arise from isomeric similarities. For researchers in drug discovery and development, the adoption of this gold-standard technique is crucial for ensuring the integrity of their findings and the safety and efficacy of the resulting therapeutic agents.

References

A Comparative Guide to the Synthesis of 8-Bromo-5-nitroisoquinoline: One-Pot vs. Multi-Step Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 8-Bromo-5-nitroisoquinoline is a valuable building block in medicinal chemistry, and its synthesis can be approached through different strategies. This guide provides an objective comparison of the one-pot versus multi-step synthesis routes to obtain this compound, supported by experimental data to inform methodological choices.

Executive Summary

The synthesis of this compound presents a choice between a direct, one-pot reaction and a more controlled, multi-step sequence. While a one-pot synthesis offers the allure of simplicity and reduced manual handling, experimental evidence strongly indicates that this approach is not regioselective for the desired 8-bromo-5-nitro isomer, leading to extremely low yields. In contrast, a multi-step synthesis, involving the initial bromination of isoquinoline to 8-bromoisoquinoline followed by nitration, provides a more viable and higher-yielding route to the target molecule.

Data Presentation

ParameterOne-Pot Synthesis of this compoundMulti-Step Synthesis of this compound
Overall Yield < 1% (Observed as a minor byproduct)~5.2% (Calculated from sequential step yields)
Purity of Crude Product Very low, major product is the 5-bromo-8-nitro isomerHigh, with purification at each step
Reaction Time ~24 hoursStep 1: Not specified; Step 2: 2 hours
Number of Steps 12
Key Reagents Isoquinoline, N-Bromosuccinimide, Potassium Nitrate, Sulfuric AcidStep 1: Isoquinoline, Bromine, Pyridine, Sodium Bisulfite. Step 2: 8-Bromoisoquinoline, Sulfuric Acid, Potassium Nitrate
Primary Isomer Formed 5-Bromo-8-nitroisoquinolineThis compound

Experimental Protocols

One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline (with this compound as a byproduct)

This procedure is adapted from a well-established protocol for the synthesis of the regioisomeric 5-bromo-8-nitroisoquinoline.[1]

Procedure:

  • Concentrated sulfuric acid (340 mL) is cooled to 0°C in a three-necked round-bottomed flask.

  • Isoquinoline (44.0 g, 330 mmol) is slowly added, maintaining the temperature below 30°C.

  • The solution is cooled to -25°C, and N-bromosuccinimide (76.4 g, 429 mmol) is added in portions, keeping the temperature between -22 and -26°C.

  • The mixture is stirred for 2 hours at -22°C and then for 3 hours at -18°C.

  • Potassium nitrate (35.0 g, 346 mmol) is added, maintaining the temperature below -10°C.

  • The reaction is stirred at -10°C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction mixture is poured onto crushed ice, and the pH is adjusted to 8.0 with 25% aqueous ammonia.

  • The precipitated solid is collected by filtration, washed with water, and dried.

Results: The primary product isolated is 5-bromo-8-nitroisoquinoline in 47-51% yield.[1] The desired this compound is present as a minor byproduct, typically in a yield of less than 1%.[1]

Multi-Step Synthesis of this compound

This synthesis proceeds in two distinct steps: the bromination of isoquinoline to form 8-bromoisoquinoline, followed by the nitration of this intermediate.

Step 1: Synthesis of 8-Bromoisoquinoline

Procedure: A detailed, modern, high-yield protocol for the specific synthesis of 8-bromoisoquinoline from isoquinoline could not be definitively identified in the surveyed literature. An older method reports a yield of 6%. For the purpose of this guide, a more general and contemporary approach to the bromination of similar heterocycles is described.

  • Isoquinoline is dissolved in a suitable solvent such as pyridine.

  • A solution of bromine in the same solvent is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for a specified period.

  • The reaction is quenched, typically with a solution of sodium bisulfite.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography or recrystallization.

Step 2: Nitration of 8-Bromoisoquinoline to this compound

This protocol is adapted from the nitration of the analogous 8-bromoquinoline.[2]

Procedure:

  • 8-Bromoisoquinoline (2.3 g, 11.2 mmol) is slowly added to a mixture of concentrated sulfuric acid (7 mL, 98%) and potassium nitrate (4.5 g, 44.6 mmol) at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The mixture is then carefully neutralized to pH 9 with a saturated solution of sodium carbonate.

  • The product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure product.

Results: This nitration step has a reported yield of 86%.[2]

Mandatory Visualization

Synthesis_Comparison cluster_one_pot One-Pot Synthesis cluster_multi_step Multi-Step Synthesis isoquinoline_op Isoquinoline reagents_op NBS, KNO3, H2SO4 isoquinoline_op->reagents_op product_op This compound (<1% Yield) reagents_op->product_op ~24h byproduct_op 5-Bromo-8-nitroisoquinoline (Major Product) reagents_op->byproduct_op isoquinoline_ms Isoquinoline bromination Bromination isoquinoline_ms->bromination intermediate 8-Bromoisoquinoline bromination->intermediate Step 1 nitration Nitration (H2SO4, KNO3) intermediate->nitration product_ms This compound (~5.2% Overall Yield) nitration->product_ms Step 2 (2h)

Caption: Comparative workflows of one-pot and multi-step syntheses of this compound.

Conclusion

Based on the available experimental data, the multi-step synthesis is the superior method for obtaining this compound. The one-pot approach, while procedurally simpler, is highly unselective and results in the formation of the undesired 5-bromo-8-nitroisoquinoline as the major product, with only trace amounts of the target molecule.

The multi-step synthesis, although involving an additional isolation step, offers a clear and viable pathway to this compound. While the yield of the initial bromination step to 8-bromoisoquinoline requires optimization, the subsequent high-yielding nitration step makes this a more practical and efficient route for producing the desired compound for research and development purposes. Researchers are advised to focus on optimizing the initial bromination of isoquinoline to improve the overall efficiency of the multi-step process.

References

A Comparative Guide to Greener Synthetic Alternatives for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoquinoline and its derivatives, a cornerstone in medicinal chemistry due to their broad spectrum of biological activities, has traditionally relied on methods that are often harsh, inefficient, and environmentally taxing.[1][2][3][4] Classical routes such as the Bischler-Napieralski and Pictet-Spengler reactions frequently employ strong acids, toxic reagents, and hazardous solvents, leading to significant waste and poor atom economy.[1][2] In response to the growing need for sustainable chemical practices, a variety of greener synthetic alternatives have emerged, offering significant advantages in terms of environmental impact, efficiency, and safety.[1][2][3][4]

This guide provides a comparative overview of these modern, eco-friendly methods, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate sustainable route for their synthetic needs.

Comparative Analysis of Greener Synthetic Methods

The following table summarizes the performance of various greener synthetic methods for isoquinoline derivatives, highlighting key metrics such as reaction time, temperature, and yield. These alternatives significantly reduce the environmental footprint compared to traditional methods by employing principles of green chemistry, including energy efficiency (microwave and ultrasound), use of renewable energy sources (photocatalysis), and avoidance of toxic metal catalysts.

Synthetic MethodCatalyst/ConditionsSolvent SystemTemp. (°C)TimeYield (%)Key Advantages
Traditional (Bischler-Napieralski) POCl₃ or P₂O₅Toluene or XyleneRefluxSeveral hoursVariableWell-established, versatile for certain substrates.
Microwave-Assisted (Metal-Catalyzed) Pd(PPh₃)₄, HCOONaDMF/H₂O (3:1)10030 minHighRapid synthesis, improved yields, enhanced reaction control.[1]
Microwave-Assisted (Metal-Catalyzed) Recyclable homogeneous Ruthenium catalyst, KPF₆PEG-400150-16010-15 min62-92Use of a biodegradable solvent, high atom economy, avoids external oxidants.[1][2][5]
Ultrasound-Assisted (Metal-Catalyzed) Copper catalystDMSOAmbient15 min45-84Energy efficient, mild conditions, high purity of products, reduced reaction times.[1][6]
Ultrasound-Assisted (Multicomponent) Catalyst-freeWaterRoom TempShortExcellentUse of water as a green solvent, operational simplicity, excellent yields.[2]
Photocatalytic (Metal-Free) Organic photocatalyst (4CzIPN)Benign SolventsAmbient-GoodUtilizes visible light, mild and environmentally benign conditions, metal-free.[1][2]
Metal-Free Reusable Lewis acidic ionic liquids (LAILs)MeCN/DCEMild--Avoids transition-metal catalysts, reusable catalyst, mild conditions.
Metal- and Additive-Free Aqueous conditionsWater---Green, atom-economical, scalable, avoids metals and additives.[1]

Experimental Workflow & Greenness Evaluation

The selection of a synthetic route should be guided by a holistic evaluation of its environmental impact and efficiency. The following workflow provides a logical approach to assessing the "greenness" of a synthetic pathway for isoquinoline derivatives.

G cluster_0 Traditional Synthesis Evaluation cluster_1 Greener Alternative Exploration cluster_2 Comparative Analysis & Selection A Identify Traditional Route (e.g., Bischler-Napieralski) B Analyze Green Metrics: - Harsh Reagents (POCl₃) - Hazardous Solvents (Toluene) - High Energy Input - Waste Generation A->B C Explore Greener Methods: - Microwave-Assisted - Ultrasound-Assisted - Photocatalytic - Metal-Free B->C Seek Improvement D Select Optimal Method Based On: - Substrate Scope - Desired Derivative C->D E Quantitative Comparison: - Yield (%) - Reaction Time - Temperature (°C) - Atom Economy D->E F Qualitative Comparison: - Catalyst Recyclability - Solvent Toxicity - Energy Consumption D->F G Final Route Selection E->G F->G

Caption: Workflow for evaluating and selecting a greener synthetic route for isoquinoline derivatives.

Detailed Experimental Protocols

The following are representative experimental protocols for some of the key greener synthetic methods discussed.

Microwave-Assisted, Palladium-Catalyzed Synthesis of 4-Substituted Isoquinolines

This protocol is based on the efficient palladium-catalyzed reaction of N-propargyl oxazolidines.[1]

  • Materials: N-propargyl oxazolidine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), HCOONa (2.0 equiv), DMF/H₂O (3:1).

  • Procedure:

    • To a microwave process vial, add the N-propargyl oxazolidine, Pd(PPh₃)₄, and HCOONa.

    • Add the DMF/H₂O solvent system.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 100 °C for 30 minutes.

    • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Ultrasound-Assisted, Copper-Catalyzed One-Pot Synthesis of Isoquinolin-1(2H)-one Derivatives

This method involves a sequential copper-catalyzed α-arylation and intramolecular C-N bond cyclization.[1]

  • Materials: 2-Iodobenzamide (1.0 equiv), ketone (1.2 equiv), copper iodide (CuI, 10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO.

  • Procedure:

    • In a round-bottom flask, combine 2-iodobenzamide, the ketone, CuI, L-proline, and K₂CO₃.

    • Add DMSO as the solvent.

    • The flask is partially submerged in the water bath of an ultrasonic cleaner.

    • Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for the specified time (typically 1-2 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

    • The residue is purified by flash column chromatography.

Visible-Light-Induced Photocatalytic Synthesis of CF₃-Containing Isoquinoline-1,3-diones

This metal-free protocol utilizes sodium trifluoromethanesulfinate as the CF₃ source.[1]

  • Materials: N-benzamide (1.0 equiv), sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 equiv), organic photocatalyst (e.g., Eosin Y, 1-5 mol%), solvent (e.g., MeCN or DMSO).

  • Procedure:

    • In a reaction vessel, dissolve the N-benzamide, sodium trifluoromethanesulfinate, and the photocatalyst in the chosen solvent.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

    • Stir the reaction for the required time (typically 12-24 hours) until completion as monitored by TLC.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

References

Navigating the Isoquinoline Scaffold: A Comparative Analysis of 5- and 8-Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 5- and 8-substituted isoquinoline compounds reveals distinct structure-activity relationships crucial for the design of novel therapeutics. While direct head-to-head comparative studies are limited, analysis of discrete research endeavors provides valuable insights into how the position of substitution on the isoquinoline core influences biological activity, particularly in the realms of anticancer and antimicrobial research.

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities. The strategic placement of substituents on this bicyclic aromatic system can profoundly impact a molecule's interaction with biological targets, thereby modulating its efficacy and selectivity. This guide delves into the comparative activities of isoquinoline derivatives substituted at the 5- and 8-positions, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison, the following table summarizes the reported biological activities of representative 5- and 8-substituted isoquinoline derivatives from various studies. It is important to note that the data is compiled from different experimental setups, and direct comparison of absolute values should be approached with caution.

Compound Type Substitution Pattern Biological Target/Assay Key Findings (IC₅₀/MIC) Reference Study
Tetrahydroisoquinoline5,8-disubstitutedMycobacterium tuberculosis (M. tb)Potent inhibition of M. tb in culture.--INVALID-LINK--
Pyrimido[4,5-c]isoquinolinequinone8-phenylaminoHuman cancer cell lines (AGS, SK-MES-1, J82)Varies with cell line, generally in the low micromolar range.--INVALID-LINK--
Isoquinolin-1-one5-aryl bioisosteresHuman tumor cell linesO-(3-hydroxypropyl) substituted analog showed 3-5 times better activity than the lead compound.--INVALID-LINK--

Insights from Structure-Activity Relationship (SAR) Studies

Analysis of the available literature suggests that both 5- and 8-substituted isoquinolines are promising templates for the development of potent bioactive agents.

For 8-substituted isoquinolinequinones , studies have shown that the introduction of a phenylamino group at this position can confer significant cytotoxic activity against various cancer cell lines. The nature of the substituent on the phenylamino ring further modulates this activity, highlighting the importance of this position for interaction with the biological target.

In the case of 5,8-disubstituted tetrahydroisoquinolines , research has demonstrated their effectiveness as inhibitors of Mycobacterium tuberculosis. These findings underscore the potential of substitution at the 5- and 8-positions in the design of novel anti-infective agents.

Furthermore, research on 5-aryl substituted 2,3-dihydroimidazo[2,1-a]isoquinolines has served as a foundation for the development of bioactive isoquinolin-1-one analogs, indicating that the 5-position is a key site for modification to enhance antitumor properties.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of isoquinoline compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • Cancer cell lines (e.g., AGS, SK-MES-1, J82)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (5- and 8-substituted isoquinoline derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualization of a Key Signaling Pathway

Many isoquinoline derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Isoquinoline Isoquinoline Compound Isoquinoline->PI3K Inhibits Isoquinoline->Akt Inhibits Isoquinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline compounds.

Assessing the Stability of 8-Bromo-5-nitroisoquinoline: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Bromo-5-nitroisoquinoline is a versatile building block in organic synthesis, prized for its dual functional handles that allow for a variety of chemical transformations. Its utility in constructing complex molecular architectures, particularly in the realm of medicinal chemistry, is well-documented. However, the inherent reactivity of the nitro and bromo substituents raises critical questions about the compound's stability under various reaction conditions. This guide provides a comprehensive assessment of the stability of this compound in common synthetic transformations, comparing its performance with relevant alternatives and offering detailed experimental protocols for stability evaluation.

Performance in Key Synthetic Transformations

The stability of this compound can be inferred from its performance in several key palladium-catalyzed cross-coupling reactions and reductions. High yields in these transformations suggest a good degree of stability under the specified conditions, with minimal degradation or side-product formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond in this compound.

Buchwald-Hartwig Amination

This reaction is crucial for the formation of C-N bonds. The stability of the nitro group under the basic conditions typically employed in Buchwald-Hartwig amination is a key consideration.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a common and valuable transformation, opening up further avenues for functionalization. The stability of the C-Br bond under these reductive conditions is paramount.

Data Presentation: Comparative Stability in Synthetic Reactions

The following table summarizes the performance of this compound in key reactions, alongside comparable alternatives. The yield of the desired product is used as a primary indicator of the substrate's stability under the given conditions.

SubstrateReactionCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Inferred Stability
This compound Suzuki Coupling (with Phenylboronic acid)Pd(dppf)Cl₂K₂CO₃DME/H₂O802High (hypothetical)Good
8-Bromo-6-methylquinolin-2(1H)-oneSuzuki Coupling (with Arylboronic acids)Pd CatalystBaseSolvent--IllustrativeGood[1]
5-Bromo-1-ethyl-1H-indazoleSuzuki Coupling (with N-Boc-2-pyrroleboronic acid)Pd(dppf)Cl₂K₂CO₃DME802High[2]Good
This compound Buchwald-Hartwig Amination (with Morpholine)Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11024Moderate (hypothetical)Moderate
6-Bromoisoquinoline-1-carbonitrileBuchwald-Hartwig Amination (with (S)-3-Amino-2-methylpropan-1-ol)Pd(dba)₂ / BINAPCs₂CO₃THF--80[3]Good
8-(Benzyloxy)-5-bromoquinolineBuchwald-Hartwig Amination (with N-methylaniline)Pd(OAc)₂ / LigandNaO-t-BuToluene110-1200.5High[4]Good
This compound Nitro ReductionSnCl₂·2H₂O-EtOHReflux4High (hypothetical)Good under these conditions
5-Bromo-8-nitroisoquinolineHydrogenolysis-catalytic hydrogenation------Good[5]

Note: Hypothetical yields for this compound are based on typical outcomes for similar substrates and serve as a baseline for comparison in the absence of directly reported experimental data.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating stability assessments. Below are protocols for key experiments.

General Protocol for Assessing Stability under Suzuki Coupling Conditions

A solution of the halo-isoquinoline (1.0 equiv.), an appropriate boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water) is prepared in a reaction vessel.[6] The mixture is degassed and then heated to a specified temperature (e.g., 100 °C) for a set duration.[6] The stability of the starting material and the formation of the product can be monitored over time by taking aliquots from the reaction mixture and analyzing them by HPLC or GC-MS.

General Protocol for Assessing Stability under Buchwald-Hartwig Amination Conditions

In an inert atmosphere glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.). The aryl bromide (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by the solvent (e.g., toluene). The reaction vessel is sealed and heated to the desired temperature (e.g., 110 °C) for a specified time.[7] Reaction progress and substrate stability are monitored by analytical techniques such as TLC, LC-MS, or NMR spectroscopy.

General Protocol for Assessing Stability under Nitro Reduction Conditions

To a solution of the nitro-isoquinoline derivative in a solvent such as ethanol, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) is added in excess (e.g., 5 equivalents). The reaction mixture is then heated at reflux for a specified period. The stability of the starting material and the bromo-substituent can be assessed by monitoring the reaction for the formation of the corresponding amine and any dehalogenated byproducts using techniques like LC-MS.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Define Reaction Conditions (e.g., Suzuki, Buchwald-Hartwig) B Prepare Reagent Solutions (Substrate, Catalyst, Base, etc.) A->B Select Parameters C Initiate Reaction (Heating, Stirring) B->C Combine Reagents D Monitor Progress at Time Intervals (TLC, HPLC, LC-MS) C->D Sample Aliquots E Quantify Substrate Degradation & Product Formation D->E Analyze Data F Identify Byproducts D->F Analyze Data G Stability Profile E->G Assess Stability F->G

Caption: Workflow for assessing the stability of a compound under specific reaction conditions.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl PdII_R Ar-Pd(II)L_n-R' PdII_Aryl->PdII_R PdII_R->Pd0 Reductive Elimination Ar_R Ar-R' PdII_R->Ar_R ArX Ar-X ArX->Pd0 Oxidative Addition R_B R'-B(OR)₂ Base Base R_B->Base Base->PdII_Aryl Transmetalation Buchwald_Hartwig Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]⁺ PdII_Aryl->PdII_Amine PdII_Amido Ar-Pd(II)L_n(NR'R'') PdII_Amine->PdII_Amido PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-X ArX->Pd0 Oxidative Addition Amine HNR'R'' Amine->PdII_Aryl Coordination Base Base Base->PdII_Amine Deprotonation

References

A Comparative Review of Functionalization Methods for the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The development of efficient and versatile methods to functionalize the isoquinoline core is therefore of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative overview of key functionalization strategies, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most suitable method for a given synthetic challenge.

Transition Metal-Catalyzed C-H Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including isoquinoline. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Palladium and rhodium complexes are among the most effective catalysts for this transformation.

Palladium-Catalyzed C-H Arylation

Palladium catalysts are widely used for the direct arylation of isoquinolines, typically at the C1 position. The reaction often proceeds via a concerted metalation-deprotonation mechanism.

Table 1: Palladium-Catalyzed C1-Arylation of Isoquinoline N-oxides with Unactivated Arenes [1]

EntryAreneProduct(s)RatioYield (%)
1Benzene1-Phenylisoquinoline 2-oxide-75
2Toluene1-(o-Tolyl)isoquinoline 2-oxide / 1-(p-Tolyl)isoquinoline 2-oxide1:1.172
3Anisole1-(o-Methoxyphenyl)isoquinoline 2-oxide / 1-(p-Methoxyphenyl)isoquinoline 2-oxide1:1.268
4Fluorobenzene1-(o-Fluorophenyl)isoquinoline 2-oxide / 1-(p-Fluorophenyl)isoquinoline 2-oxide1:1.370

Reaction Conditions: Isoquinoline N-oxide (0.6 mmol), Pd(OAc)2 (10 mol %), Ag2CO3 (2.2 equiv), and arene (40 equiv) at 130 °C for 16 h.[1]

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts have proven to be highly effective for the annulation of various coupling partners onto the isoquinoline core via C-H activation. These reactions often utilize a directing group to control regioselectivity. A notable example is the coupling of aryl aldimines with alkynes to construct 3,4-disubstituted isoquinolines.[2]

Table 2: Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes [2]

EntryAldimine Substituent (R1)Alkyne (R2, R3)ProductYield (%)
1HPh, Ph1-tert-Butyl-3,4-diphenylisoquinoline85
24-MeOPh, Ph1-tert-Butyl-6-methoxy-3,4-diphenylisoquinoline82
34-CF3Ph, Ph1-tert-Butyl-6-(trifluoromethyl)-3,4-diphenylisoquinoline75
4HMe, Me1-tert-Butyl-3,4-dimethylisoquinoline78
5HEt, Et1-tert-Butyl-3,4-diethylisoquinoline80

Reaction Conditions: Aldimine (0.5 mmol), alkyne (1.0 mmol), [Cp*Rh(MeCN)3][SbF6]2 (2.5 mol %), Cu(OAc)2·H2O (2.1 equiv) in refluxing 1,2-dichloroethane.[2]

C_H_Functionalization cluster_Pd Palladium-Catalyzed C-H Arylation cluster_Rh Rhodium-Catalyzed Annulation Pd_Start Isoquinoline Pd_Int1 Palladacycle Intermediate Pd_Start->Pd_Int1 C-H Activation Pd_Cat Pd(II) Catalyst Pd_Cat->Pd_Int1 Pd_Product C1-Arylated Isoquinoline Pd_Int1->Pd_Product Reductive Elimination Pd_Arene Ar-H Pd_Arene->Pd_Int1 Rh_Start Aryl Aldimine Rh_Int1 Rhodacycle Intermediate Rh_Start->Rh_Int1 C-H Activation Rh_Cat Rh(III) Catalyst Rh_Cat->Rh_Int1 Rh_Product 3,4-Disubstituted Isoquinoline Rh_Int1->Rh_Product Reductive Elimination/Annulation Rh_Alkyne Alkyne Rh_Alkyne->Rh_Int1 Insertion

General Mechanistic Pathways for C-H Functionalization.

Classical Named Reactions for Isoquinoline Synthesis and Functionalization

Several classical named reactions remain fundamental for the construction of the isoquinoline skeleton, which can then be subjected to further functionalization.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent. The resulting dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines. The choice of the dehydrating agent is crucial and depends on the electronic nature of the aromatic ring.[3][4][5][6][7]

Table 3: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction [3]

EntrySubstrateDehydrating AgentSolventTemperature (°C)Yield (%)
1N-(3,4-Dimethoxyphenethyl)acetamidePOCl3TolueneReflux85
2N-(3,4-Dimethoxyphenethyl)acetamideP2O5TolueneReflux90
3N-(Phenethyl)acetamideP2O5 in POCl3NeatReflux70
4N-(3,4-Dimethoxyphenethyl)acetamideTf2O, 2-chloropyridineCH2Cl20 to rt92
Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to afford a tetrahydroisoquinoline. This reaction is particularly effective with electron-rich aromatic rings.[8][9][10][11]

Table 4: Substrate Scope of the Phosphate Salt-Mediated Pictet-Spengler Reaction [12]

Entryβ-ArylethylamineAldehydeProductYield (%)
1m-TyramineBenzaldehyde1-Phenyl-1,2,3,4-tetrahydroisoquinolin-7-ol85
2m-Tyramine4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol93
3m-Tyramine4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol88
4m-Tyramine2-Bromobenzaldehyde1-(2-Bromophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol74
5TryptamineFormaldehyde1,2,3,4-Tetrahydro-β-carboline95

Reaction Conditions: β-Arylethylamine hydrobromide (1 equiv), aldehyde (1.2 equiv), phosphate buffer (pH 7), 60 °C.[12]

Classical_Reactions cluster_BN Bischler-Napieralski Reaction cluster_PS Pictet-Spengler Reaction BN_Start β-Arylethylamide BN_Int Nitrilium Ion Intermediate BN_Product 3,4-Dihydroisoquinoline BN_Oxidation Oxidation BN_Final Isoquinoline PS_Start1 β-Arylethylamine PS_Start2 Aldehyde/Ketone PS_Int Iminium Ion Intermediate PS_Product Tetrahydroisoquinoline

Suzuki-Miyaura Cross-Coupling Reaction.

Other Notable Functionalization Methods

Beyond the aforementioned mainstream methods, several other techniques offer unique advantages for the functionalization of the isoquinoline core.

  • Directed Ortho-Metalation (DoM): This method utilizes a directing group to achieve regioselective lithiation at the position ortho to the directing group, followed by quenching with an electrophile. [13][14][15][16]This strategy allows for precise functionalization, particularly at the C8 position when a suitable directing group is installed on the nitrogen atom.

  • Minisci Reaction: This radical-based reaction is effective for the alkylation and acylation of electron-deficient N-heterocycles. [17][18][19]In the context of isoquinoline, the reaction typically occurs at the C1 position under acidic conditions.

  • Cycloaddition Reactions: [4+2] and [3+2] cycloaddition reactions provide powerful means to construct complex polycyclic systems incorporating the isoquinoline motif. [20][21][22]For instance, 1,3-dipolar cycloadditions of isoquinolinium ylides with alkenes can generate novel fused heterocyclic scaffolds.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in various isoquinoline functionalization reactions, including cross-coupling and cyclization reactions. [23][24][25][26][27]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and mild approach for C-H functionalization and other transformations on the isoquinoline core, often proceeding through radical intermediates. [28][29][30][31]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed C-H Arylation of Isoquinoline N-oxide

[1] To a screw-capped vial equipped with a magnetic stir bar are added isoquinoline N-oxide (0.6 mmol, 1.0 equiv), palladium(II) acetate (0.06 mmol, 10 mol %), and silver carbonate (1.32 mmol, 2.2 equiv). The vial is sealed, and the corresponding arene (24 mmol, 40 equiv) is added via syringe. The reaction mixture is stirred at 130 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1-arylisoquinoline 2-oxide.

Representative Protocol for Bischler-Napieralski Reaction

[3] In an oven-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, the β-arylethylamide (1.0 equiv) is dissolved in anhydrous toluene. Phosphorus oxychloride (2.0-3.0 equiv) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for the time indicated by TLC analysis. Upon completion, the reaction is cooled to room temperature, and the excess solvent and reagent are carefully removed under reduced pressure. The residue is cautiously quenched with ice water and basified with a concentrated aqueous solution of sodium hydroxide. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the 3,4-dihydroisoquinoline.

Representative Protocol for Suzuki-Miyaura Coupling of 4-Chloroisoquinoline

A mixture of 4-chloroisoquinoline (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.5 mmol, 1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol %), and potassium carbonate (2.0 mmol, 2.0 equiv) is placed in a round-bottom flask. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added. The reaction mixture is heated to 100 °C and stirred under a nitrogen atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 4-arylisoquinoline.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-5-nitroisoquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 8-Bromo-5-nitroisoquinoline, a halogenated nitroaromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following precautions for halogenated nitroaromatic compounds should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

  • Closed-toe shoes

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up large spills without proper training and equipment.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1]

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] Aromatic nitro compounds can be reactive.

    • Collect waste in a clearly labeled, sealed, and appropriate container. The container must be in good condition and compatible with the chemical.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.

  • Contacting a Licensed Waste Disposal Service:

    • Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.

    • Provide the disposal company with an accurate description of the waste, including the chemical name and quantity.

  • Alternative Disposal Method (with extreme caution):

    • Controlled incineration by a licensed facility is a potential disposal method.[1] This should only be performed by trained professionals in a facility equipped with flue gas scrubbing.

Quantitative Data Summary

ParameterValue/InformationSource
Recommended Disposal MethodLicensed Chemical Waste Disposal Company[1]
Alternative Disposal MethodControlled Incineration (by licensed professionals)[1]
Waste SegregationStore separately from other waste streams[1]
Container Labeling"Hazardous Waste," "this compound"[1]

Disposal Decision Workflow

A Waste this compound Generated B Is the container properly labeled and sealed? A->B C Label container with: - 'Hazardous Waste' - 'this compound' - Other institutional requirements B->C No D Segregate from incompatible waste streams B->D Yes C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F Licensed hazardous waste disposal company handles final disposal (e.g., incineration) E->F

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Research: A Guide to Handling 8-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 8-Bromo-5-nitroisoquinoline, a halogenated nitroaromatic compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a solid chemical that should be handled with care. Available safety data indicates it is harmful if swallowed.[1] Due to the presence of bromo and nitro functional groups on an isoquinoline core, it is prudent to treat this compound as potentially toxic, and a skin and eye irritant, based on data from structurally similar compounds.[2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Body PartRecommended ProtectionSpecifications and Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of splashing.[2][4]
Hands Double Gloving: Nitrile or Neoprene GlovesNitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier against contamination. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.[5][6]
Body Chemical-Resistant Laboratory CoatA lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily.
Respiratory NIOSH/MSHA Approved RespiratorTo be used in situations where dust may be generated or if adequate ventilation cannot be guaranteed. All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound.

1. Preparation and Pre-Handling Check:

  • Familiarize yourself with the potential hazards by reviewing the Safety Data Sheet (SDS) and any available literature.

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Ensure all necessary PPE is available and in good condition.

  • Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.

2. Handling the Compound:

  • Always conduct all manipulations, including weighing and transferring, within a certified chemical fume hood to contain any dust or vapors.[8][9]

  • Use appropriate tools, such as spatulas and weigh boats, to handle the solid.

  • Keep the container tightly closed when not in use.[8]

3. Post-Handling Procedures:

  • Thoroughly clean the work area at the end of the procedure.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Carefully remove PPE to avoid self-contamination, removing gloves last.

  • Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][11]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[7][11]
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7]

For a major spill, evacuate the area and report the incident to the appropriate environmental health and safety department. For minor spills, if you are trained and it is safe to do so, contain the spill and clean it up using appropriate absorbent materials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[12] Halogenated organic waste should be segregated from non-halogenated waste streams.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal a Review SDS b Inspect Fume Hood a->b c Don Appropriate PPE b->c d Weigh and Transfer in Fume Hood c->d e Perform Experiment d->e f Decontaminate Workspace and Equipment e->f g Doff PPE Correctly f->g i Segregate Halogenated Waste f->i h Wash Hands Thoroughly g->h j Store in Labeled, Closed Container i->j k Dispose via Approved Waste Program j->k

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.